molecular formula C8H6BrIO2 B1381176 2-Bromo-5-iodophenylacetic acid CAS No. 1261680-97-0

2-Bromo-5-iodophenylacetic acid

Cat. No.: B1381176
CAS No.: 1261680-97-0
M. Wt: 340.94 g/mol
InChI Key: WHMODYPOLXKNLQ-UHFFFAOYSA-N
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Description

2-Bromo-5-iodophenylacetic acid is a useful research compound. Its molecular formula is C8H6BrIO2 and its molecular weight is 340.94 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromo-5-iodophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-iodophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMODYPOLXKNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261680-97-0
Record name 2-(2-bromo-5-iodophenyl)acetic acid
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies and data interpretation for 2-Bromo-5-iodophenylacetic acid. It is intended for researchers, scientists, and professionals in drug development who are working with halogenated phenylacetic acid derivatives and require a robust framework for structural elucidation and purity assessment. This document emphasizes the causal relationships in experimental design and the principles of data validation, reflecting field-proven insights for reliable analytical outcomes.

Introduction

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. The presence of two different heavy halogens (bromine and iodine) on the phenyl ring, in addition to the carboxylic acid moiety, results in a unique electronic environment that is reflected in its spectroscopic signatures. Accurate characterization of this molecule is paramount for its application in synthetic chemistry and drug discovery, where precise structural confirmation and impurity profiling are essential. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predicted data and experimental data from structurally analogous compounds to provide a comprehensive analytical framework.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-iodophenylacetic acid, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the aromatic ring and the integrity of the acetic acid side chain.

Experimental Protocol: Acquiring NMR Spectra

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-Bromo-5-iodophenylacetic acid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid proton may exchange with residual water or be broad. For observing the carboxylic acid proton, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferable.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.
  • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • This is a less sensitive nucleus, so a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.
  • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
Data Interpretation and Expected Spectra

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.
~7.8Doublet1HH-6This proton is ortho to the iodine and will be deshielded. It will be split by H-4.
~7.6Doublet of doublets1HH-4This proton is between the bromine and iodine and will be split by H-3 and H-6.
~7.4Doublet1HH-3This proton is ortho to the bromine and will be split by H-4.
~3.8Singlet2H-CH₂-The methylene protons are adjacent to the aromatic ring and the carbonyl group.

Reference ¹H NMR Data: 2-Bromophenylacetic acid [1]

For comparison, the spectrum of 2-Bromophenylacetic acid provides a baseline for the chemical shifts of the aromatic and methylene protons without the influence of the iodine atom.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHThe carbonyl carbon of the carboxylic acid is characteristically downfield.
~141C-2The carbon bearing the bromine atom.
~139C-4Aromatic CH.
~135C-1The carbon attached to the acetic acid side chain.
~131C-6Aromatic CH.
~129C-3Aromatic CH.
~95C-5The carbon bearing the iodine atom, which is significantly shielded by the heavy atom effect.
~40-CH₂-The methylene carbon.

Reference ¹³C NMR Data: 2-bromo-2-methylpropane [2]

The chemical shift of a carbon attached to a bromine is typically around 62.5 ppm in this reference compound, which helps in assigning the carbon attached to the bromine in our target molecule.[2] The general chemical shift range for sp² carbons in aromatic rings is between 100-150 ppm.[3]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Bromo-5-iodophenylacetic acid, the key functional groups are the carboxylic acid and the substituted benzene ring.

Experimental Protocol: Acquiring an IR Spectrum

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Spectrum Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.
  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  • Perform a background scan of the clean ATR crystal before running the sample.
Data Interpretation and Expected Spectrum

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretchThe carboxylic acid O-H stretch is very broad due to hydrogen bonding.
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is a strong, sharp peak.
~1600, ~1475Medium-WeakC=C stretchAromatic ring stretching vibrations.
~1400MediumC-O-H bendIn-plane bending of the carboxylic acid O-H.
~1250MediumC-O stretchCarboxylic acid C-O stretching.
~800-600StrongC-Br, C-I stretchCarbon-halogen stretches appear in the fingerprint region.

Reference IR Data: Benzoic Acid [4]

The IR spectrum of benzoic acid shows the characteristic broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, which are key features we expect to see in the spectrum of 2-Bromo-5-iodophenylacetic acid.[4]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Experimental Protocol: Acquiring a Mass Spectrum

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

  • Infuse the sample solution into the ESI source.
  • Acquire the spectrum in both positive and negative ion modes.
  • Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
  • Positive ion mode may yield [M+H]⁺ or [M+Na]⁺ adducts.
  • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Data Interpretation and Expected Spectrum

Molecular Weight:

  • Monoisotopic Mass: 339.8596 Da

Predicted Mass Spectrum Data (from PubChemLite for 2-(5-bromo-2-iodophenyl)acetic acid) [5]

Adductm/z
[M-H]⁻338.85232
[M+H]⁺340.86688
[M+Na]⁺362.84882

Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing bromine. The [M] and [M+2] peaks will have nearly equal intensity due to the bromine atom.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Sample Prep (DMSO-d6) H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample->C13_NMR NMR_Data NMR Data Interpretation H1_NMR->NMR_Data C13_NMR->NMR_Data Structure Structural Elucidation of 2-Bromo-5-iodophenylacetic acid NMR_Data->Structure Confirms C-H Framework & Connectivity IR_Sample Sample Prep (ATR) IR_Acq IR Spectrum Acquisition IR_Sample->IR_Acq IR_Data IR Data Interpretation IR_Acq->IR_Data IR_Data->Structure Identifies Functional Groups (-COOH, Ar) MS_Sample Sample Prep (MeOH/ACN) MS_Acq ESI-MS Acquisition MS_Sample->MS_Acq MS_Data MS Data Interpretation MS_Acq->MS_Data MS_Data->Structure Determines Molecular Weight & Elemental Composition

Caption: Integrated workflow for the spectroscopic analysis of 2-Bromo-5-iodophenylacetic acid.

Conclusion

References

  • PubChemLite. 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). [Link]

  • PubChem. 2-Bromophenylacetic acid. [Link]

  • PubChemLite. 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). [Link]

  • Records of Natural Products. Supporting Information. [Link]

  • American Elements. 2-Bromo-5-iodobenzaldehyde. [Link]

  • Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • NIST WebBook. α-Bromophenylacetic acid. [Link]

  • PubChemLite. 2-bromo-5-iodophenol (C6H4BrIO). [Link]

  • IQ-USP. 13.18 Carbon-13 NMR. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • Oakwood Chemical. 2-(2-Iodophenyl)acetic acid. [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

Sources

Technical Guide: Reactivity & Stability Profile of 2-Bromo-5-iodophenylacetic acid

[1]

Executive Summary

2-Bromo-5-iodophenylacetic acid is a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility lies in its orthogonal reactivity : it possesses three distinct reactive sites—a carboxylic acid, an aryl iodide, and an aryl bromide—that can be functionalized sequentially.

This guide defines the operational parameters for exploiting this orthogonality. The central thesis is that the C5–Iodine bond serves as the primary entry point for cross-coupling due to favorable bond dissociation energy (BDE) and steric accessibility, while the C2–Bromine bond remains inert until activated, effectively acting as a latent handle.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring. This specific arrangement dictates the steric and electronic environment for all subsequent reactions.

  • Site A (C1-Side Chain): The acetic acid moiety (

    
    ) is an acidic handle.[1] In many organometallic protocols, this proton must be masked (esterified) to prevent catalyst poisoning or protodeborylation.
    
  • Site B (C2-Bromine): Positioned ortho to the acetic acid side chain.[1] This position is sterically congested .[1] The proximity of the methylene bridge (

    
    ) creates a significant barrier to oxidative addition, protecting this site during initial transformations.
    
  • Site C (C5-Iodine): Positioned meta to the side chain and para to the bromine.[1] This position is sterically exposed and electronically activated.[1] The C–I bond is the weakest bond on the ring, making it the kinetic sweet spot for palladium insertion.

Physicochemical Data Table

Data aggregated from predicted models and analogous dihalo-phenylacetic acid derivatives.

PropertyValue / CharacteristicOperational Implication
Molecular Formula

MW: 340.94 g/mol
Predicted pKa

Exists as carboxylate anion at physiological pH.[1]
Bond Dissociation Energy C–I: ~65 kcal/mol C–Br: ~81 kcal/molCritical: C–I cleaves ~1000x faster than C–Br in Pd(0) oxidative addition.[1]
Solubility DMSO, Methanol, EtOAcPoor solubility in non-polar alkanes (Hexane).
Appearance Off-white to beige solidDiscoloration indicates iodine liberation (photolysis).[1]

Part 2: Stability Matrix & Degradation Pathways[1]

The stability of this molecule is governed by two vectors: Benzylic Oxidation and Photolytic Dehalogenation .

Photolytic Instability (The Iodine Risk)

Aryl iodides are inherently photosensitive. Exposure to UV or intense visible light can induce homolytic cleavage of the C–I bond, generating an aryl radical.

  • Mechanism:

    
    
    
  • Observation: Samples turning yellow/brown indicate the formation of molecular iodine (

    
    ).
    
  • Mitigation: Store in amber vials under inert atmosphere (Argon/Nitrogen) at

    
    .
    
Benzylic Oxidation

The methylene group (

1

Part 3: Differential Reactivity (The Core Logic)

The primary value of this scaffold is the ability to perform Iterative Cross-Coupling . The reactivity order is strictly defined by the rate of Oxidative Addition (OA) to Palladium(0).

The Reactivity Hierarchy
  • Fastest: C5–Iodine (Weak bond, sterically open).[1]

  • Intermediate: C2–Bromine (Stronger bond, sterically hindered by ortho-group).[1]

  • Slowest: C–Cl (if present) or C–H activation.[1]

Visualization: Site-Selectivity Map

The following diagram illustrates the logical flow of functionalization.

ReactivityMapcluster_logicChemo- & Regioselectivity LogicStart2-Bromo-5-iodophenylacetic acidStep1Step 1: Protection(Esterification)Start->Step1 MeOH/H+Step2Step 2: C5-Selective Coupling(Suzuki/Sonogashira at Iodine)Step1->Step2 Pd(0), R-B(OH)2Low Temp (<60°C)Step3Step 3: C2-Activation(Coupling at Bromine)Step2->Step3 Pd(0), SPhos/XPhosHigh Temp (>90°C)

Figure 1: Sequential functionalization logic. The C5-Iodine reacts under mild conditions, leaving the C2-Bromine intact for subsequent steps.

Part 4: Experimental Protocols

Protocol A: Methyl Ester Protection (Recommended First Step)

Why: The free carboxylic acid can interfere with base-sensitive cross-couplings and complicates purification.[1] Converting to the methyl ester increases lipophilicity and protects the acid.

  • Dissolution: Dissolve 2-Bromo-5-iodophenylacetic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Catalysis: Add concentrated

    
     (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 
    
    
    .
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (the ester will have a significantly higher 
    
    
    than the acid).
  • Workup: Concentrate in vacuo, dilute with EtOAc, wash with saturated

    
     (to remove acid traces), then Brine. Dry over 
    
    
    .[1]
Protocol B: Regioselective Suzuki Coupling at C5-Iodine

Why: This protocol targets the Iodine specifically. We use a "ligand-free" or simple

1

Reagents:

  • Substrate: Methyl 2-bromo-5-iodophenylacetate (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.1 equiv)[1]
    
  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water or Toluene/Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing (Crucial): Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.[1]

  • Assembly: In a reaction vial, combine the substrate, boronic acid, and catalyst. Add the degassed solvent and base.

  • Reaction: Stir at

    
     .
    
    • Note: Do not exceed

      
      .[1] Higher temperatures increase the risk of oxidative addition into the C-Br bond.
      
  • Monitoring (Self-Validation): Check TLC/LCMS at 1 hour.

    • Success Metric: Disappearance of starting material (Iodide) with retention of the Bromine signal in MS (look for the characteristic 1:1 isotopic pattern of Br in the product mass).

  • Purification: Standard silica chromatography.[1]

Part 5: Handling & Safety (MSDS Highlights)

Hazard CategoryClassificationHandling Requirement
Skin/Eye Irritant Category 2/2AWear nitrile gloves and safety glasses.[1] Acidic dust is corrosive to mucous membranes.[1]
Storage Light SensitiveStore in amber glass.[1] Keep tightly sealed to prevent oxidation.[1]
Waste Halogenated OrganicDo not mix with general organic waste.[1] Dispose of as halogenated waste (high cost stream).[1]

References

  • Suzuki-Miyaura Coupling Selectivity (General Principles)

    • Mechanistic studies on the oxidative addition of Pd to Aryl Halides confirming I > Br > Cl selectivity.
    • Rummelt, S. M., et al. (2021). "Oxidative Addition of Aryl and Alkyl Halides..." J. Am. Chem. Soc.[1][2]

    • [1]

  • Regioselectivity in Polyhalogenated Arenes

    • Detailed analysis of site-selective coupling in mixed halogen systems.
    • Langer, P. (2010). "Regioselective Suzuki Couplings of Polyhalogenated Arenes.
    • (Contextual citation for general principle).

  • Compound Data & Safety (Analogous Isomer)

    • Safety data for 2-Bromophenylacetic acid (structural analog).[1]

    • Sigma-Aldrich Safety Data Sheet.[1]

    • [1]

  • Physical Properties of Phenylacetic Acids

    • PubChem Compound Summary for Phenylacetic Acid deriv
    • National Library of Medicine (NIH).[1]

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-5-iodophenylacetic acid is a uniquely functionalized chemical scaffold poised to accelerate innovation across multiple scientific disciplines. Its di-halogenated phenylacetic acid core presents a strategic advantage for researchers, particularly in the fields of medicinal chemistry, chemical biology, and materials science. The orthogonal reactivity of the bromo and iodo substituents allows for selective and sequential chemical modifications, providing a robust platform for the synthesis of complex molecular architectures. This guide explores the foundational chemical principles of 2-Bromo-5-iodophenylacetic acid and delineates its potential research applications, offering insights into its role as a versatile building block in drug discovery and the development of novel functional materials.

Introduction: The Strategic Advantage of 2-Bromo-5-iodophenylacetic Acid in Modern Synthesis

In the landscape of chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of novel molecules.[1] 2-Bromo-5-iodophenylacetic acid emerges as a highly valuable building block due to the distinct reactivity of its two halogen atoms. This "orthogonal functionalization" capability allows for a programmed, stepwise approach to molecular elaboration, where the more reactive iodine can be selectively targeted in cross-coupling reactions while the bromine atom is preserved for subsequent transformations.[2] This intrinsic property minimizes the need for complex protection-deprotection schemes, streamlining synthetic pathways and enhancing overall efficiency.

The phenylacetic acid moiety itself is a well-established pharmacophore found in numerous biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4][5][6][7] The carboxylic acid group provides a convenient handle for further derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This confluence of a proven bioactive scaffold with the synthetic versatility of a di-halogenated aromatic ring positions 2-Bromo-5-iodophenylacetic acid as a compound of significant interest for contemporary research endeavors.

Core Physicochemical and Structural Data

A comprehensive understanding of a molecule's fundamental properties is essential for its effective application. The key physicochemical data for 2-Bromo-5-iodophenylacetic acid are summarized below.

PropertyValue
Molecular Formula C₈H₆BrIO₂
Molecular Weight 340.94 g/mol
CAS Number 702641-01-8
Appearance Likely an off-white to pale yellow solid
SMILES O=C(O)CC1=CC(I)=CC(Br)=C1
InChI Key HRLIMSANESJAIA-UHFFFAOYSA-N

Data sourced from publicly available chemical databases.

Potential Research Applications in Medicinal Chemistry and Drug Discovery

The structural attributes of 2-Bromo-5-iodophenylacetic acid make it a compelling starting point for the discovery of new therapeutic agents. Its applications can be broadly categorized into its use as a scaffold for generating libraries of diverse compounds and as a fragment for targeted drug design.

A Versatile Scaffold for Anti-Inflammatory and Analgesic Drug Development

The phenylacetic acid core is a cornerstone in the development of anti-inflammatory and analgesic drugs.[3][4][5][6] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The ability to systematically modify the phenylacetic acid scaffold allows for the fine-tuning of inhibitory potency and selectivity.

2-Bromo-5-iodophenylacetic acid provides a unique opportunity to explore the chemical space around this privileged scaffold. Through sequential and selective cross-coupling reactions, a diverse array of substituents can be introduced at the 2- and 5-positions of the phenyl ring, leading to the generation of novel analogues with potentially improved efficacy and safety profiles.

Diagram 1: Conceptual Workflow for NSAID Analogue Synthesis

G A 2-Bromo-5-iodophenylacetic acid B Selective Suzuki or Sonogashira Coupling (at Iodo position) A->B C Mono-functionalized Intermediate B->C D Second Cross-Coupling Reaction (at Bromo position) C->D E Di-functionalized Phenylacetic Acid Analogue D->E F Carboxylic Acid Derivatization (Esterification/Amidation) E->F G Final NSAID Candidate Library F->G H Biological Screening (e.g., COX Inhibition Assay) G->H

Caption: A streamlined workflow for generating novel NSAID candidates.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds for challenging biological targets.[8][9][10][11][12] This approach involves screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak but efficient binding to the target protein. These initial hits are then elaborated and optimized to develop high-affinity ligands.

2-Bromo-5-iodophenylacetic acid is an ideal candidate for an FBDD screening library. Its relatively small size and well-defined chemical functionalities allow it to probe specific interactions within a protein's binding site. The bromo and iodo groups serve as vectors for subsequent fragment growing or linking strategies, providing a clear and efficient path from a low-affinity fragment to a potent lead compound.

Diagram 2: Fragment-Based Drug Discovery (FBDD) Approach

G cluster_0 Fragment Screening cluster_1 Hit Identification & Validation cluster_2 Fragment Elaboration cluster_3 Lead Optimization A 2-Bromo-5-iodophenylacetic acid (Fragment) B Biophysical Screening (NMR, X-ray Crystallography) A->B Binding C Structure-Guided Fragment Growing/Linking B->C Structural Data D Potent Lead Compound C->D Chemical Synthesis

Caption: The role of the title compound in a typical FBDD workflow.

Synthesis of Novel Enzyme Inhibitors and Bioactive Heterocycles

The phenylacetic acid scaffold is not limited to anti-inflammatory agents; it is also found in inhibitors of other enzymes, such as aldose reductase and tyrosinase.[13][14] Furthermore, halogenated aromatic compounds are precursors to a wide variety of heterocyclic structures, many of which exhibit significant biological activity.[15]

The reactivity of 2-Bromo-5-iodophenylacetic acid can be harnessed to construct novel heterocyclic systems. For instance, intramolecular cyclization reactions following functionalization of the carboxylic acid and the aromatic ring can lead to the formation of lactones, lactams, and other fused ring systems. These new chemical entities can then be screened for a wide range of biological activities.

Experimental Protocols: Harnessing the Synthetic Potential

The true value of 2-Bromo-5-iodophenylacetic acid lies in its synthetic versatility. The following protocols provide detailed, step-by-step methodologies for key transformations that are central to its application.

Protocol for Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[16][17][18][19][20] The higher reactivity of the carbon-iodine bond allows for selective coupling at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Objective: To selectively couple an arylboronic acid at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask, add 2-Bromo-5-iodophenylacetic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many natural products and pharmaceuticals.[21][22][23][24][25]

Objective: To selectively couple a terminal alkyne at the 5-position of 2-Bromo-5-iodophenylacetic acid.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-Bromo-5-iodophenylacetic acid in a mixture of THF and TEA in a flame-dried Schlenk flask.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride to the reaction mixture.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Future Perspectives and Conclusion

2-Bromo-5-iodophenylacetic acid represents a powerful and underexplored tool for chemical innovation. Its unique structural features provide a clear pathway for the efficient synthesis of complex and diverse molecular architectures. The potential applications outlined in this guide, from the development of next-generation anti-inflammatory drugs to the discovery of novel enzyme inhibitors through fragment-based approaches, underscore its significance. As researchers continue to seek out versatile and strategically functionalized building blocks, 2-Bromo-5-iodophenylacetic acid is poised to become an invaluable asset in the pursuit of scientific advancement.

References

  • Welch, W. M., et al. (1984). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 27(11), 1508-1515.
  • Kuchar, M., et al. (1988). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Ceskoslovenska Farmacie, 37(8), 344-349.
  • Misaka, E., et al. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. U.S.
  • Nawrot, B., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(23), 5576.
  • Arborpharmchem. (2025, July 10).
  • Malamas, M. S., et al. (2011). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters, 21(24), 7343-7347.
  • Scribd.
  • Yele, S., et al. (2021). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 12, 688339.
  • Perna, F. M., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(15), 1234.
  • Dong, J., et al. (2017). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 139(48), 17694-17699.
  • Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
  • Tanuma, S., et al. (2016). Discovery of a new type of scaffold for the creation of novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4389-4395.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wikipedia. Phenylacetic acid.
  • Takeda Chemical Industries, Ltd. (1980). Substituted phenylacetic acid compounds and process for preparation thereof. U.S.
  • Ghaffari, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(21), 6755-6759.
  • Knochel, P., et al. (2019). Modular Generation of (Iodinated) Polyarenes Using Triethylgermane as Orthogonal Masking Group.
  • Rahman, M. M., et al. (2009). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of the Bangladesh Chemical Society, 22(1), 58-65.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Lemus, B., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. Steroids, 73(9-10), 941-952.
  • Inventiva Pharma. (2010).
  • ResearchGate. (2018).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Department of Chemistry, University of York. (2023, April 25). ortho-Functionalization of azobenzenes via hypervalent iodine reagents.
  • Beilstein-Institut. (2022, March 3).
  • University of Northern Iowa. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Singh, A. K., et al. (2015). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 53, 584-594.
  • Alonso, D. A., & Nájera, C. (2012). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. European Journal of Organic Chemistry, 2012(24), 4567-4573.
  • ResearchGate. (2025, May 5).
  • SciSpace. (n.d.). Structure-based discovery of a new class of enzyme inhibitors.
  • Zacuto, M. J., et al. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917-8925.
  • ResearchGate. (n.d.). Synthetic methods to access o-iodoaryl compounds.
  • Zhdankin, V. V., et al. (2013). Dihaloiodoarenes: α,α-dihalogenation of phenylacetate derivatives. Organic Letters, 15(21), 5550-5553.
  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • National Institutes of Health. (2025, September 10). Fragment-based drug discovery: A graphical review.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.
  • Monsanto Company. (1980). Phenyl acetic acid preparation. U.S.
  • ARO CHEM EXPORTS. (n.d.). Phenylacetic Acid.
  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • MDPI. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design.
  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development.

Sources

A Comprehensive Technical Guide to 2-Bromo-5-iodophenylacetic Acid: Synthesis, Potential Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring both bromine and iodine atoms on the phenyl ring, offers unique opportunities for synthetic diversification and biological activity. This guide provides a detailed overview of the synthesis, potential therapeutic applications, and analytical methodologies for 2-Bromo-5-iodophenylacetic acid, drawing upon established chemical principles and studies of analogous compounds.

Chemical Properties and Structure

PropertyValueSource
Chemical Formula C₈H₆BrIO₂
Molecular Weight 340.94 g/mol [1]
CAS Number 1261680-97-0
Alternate CAS 702641-01-8[1]
Predicted XLogP3 3.6
Appearance Solid (predicted)
SMILES C1=CC(=C(C=C1Br)CC(=O)O)I
InChI InChI=1S/C8H6BrIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)

Synthesis of 2-Bromo-5-iodophenylacetic Acid

A plausible synthetic route to 2-Bromo-5-iodophenylacetic acid involves a multi-step process starting from o-toluidine. This pathway leverages well-established reactions in organic synthesis.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Diazotization & Bromination cluster_2 Step 3: Oxidation A o-Toluidine B 4-Iodo-2-methylaniline A->B Iodine, NaHCO3 in water C Diazonium Salt B->C NaNO2, HBr D 2-Bromo-5-iodotoluene C->D CuBr E 2-Bromo-5-iodophenylacetic acid D->E Strong Oxidizing Agent (e.g., KMnO4 or Jones Reagent)

Caption: Proposed synthetic pathway for 2-Bromo-5-iodophenylacetic acid.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-2-methylaniline (Intermediate B)

This step involves the electrophilic iodination of o-toluidine.

  • Materials: o-toluidine, iodine, sodium bicarbonate, water.

  • Procedure:

    • Dissolve o-toluidine in an aqueous solution of sodium bicarbonate.

    • Slowly add a solution of iodine in water to the mixture with constant stirring at room temperature.

    • Continue stirring for 1.5 hours.[1]

    • The precipitated product, 4-iodo-2-methylaniline, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Bromo-5-iodotoluene (Intermediate D)

This step utilizes a Sandmeyer-type reaction involving diazotization followed by bromination.

  • Materials: 4-iodo-2-methylaniline, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Suspend 4-iodo-2-methylaniline in a cold aqueous solution of hydrobromic acid.

    • Slowly add a chilled aqueous solution of sodium nitrite to the suspension while maintaining a low temperature (0-5 °C) to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Add the cold diazonium salt solution to the cuprous bromide solution. Gas evolution will be observed.

    • The mixture is then warmed to complete the reaction.

    • The product, 2-bromo-5-iodotoluene, can be isolated by extraction with an organic solvent, followed by washing and purification.

Step 3: Oxidation of 2-Bromo-5-iodotoluene to 2-Bromo-5-iodophenylacetic Acid (Final Product E)

This final step involves the oxidation of the methyl group to a carboxylic acid.

  • Materials: 2-bromo-5-iodotoluene, a strong oxidizing agent (e.g., potassium permanganate or Jones reagent), acid for workup.

  • Procedure:

    • Dissolve 2-bromo-5-iodotoluene in a suitable solvent.

    • Add the oxidizing agent portion-wise while monitoring the temperature.

    • The reaction mixture is typically heated to drive the reaction to completion.

    • After the reaction is complete, the excess oxidant is quenched, and the mixture is acidified.

    • The product, 2-bromo-5-iodophenylacetic acid, is then isolated by extraction and purified by recrystallization.[2]

Potential Biological Activities and Applications in Drug Development

While specific biological data for 2-Bromo-5-iodophenylacetic acid is limited, the activities of structurally related halogenated phenylacetic acids suggest several potential therapeutic applications.

Anti-inflammatory Activity

Halogenated phenylacetic acid derivatives are known to possess anti-inflammatory properties. For instance, Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), is a brominated phenylacetic acid derivative.[3][4] The presence of halogens on the phenyl ring can enhance the anti-inflammatory potency.

  • Hypothesized Mechanism of Action: Like other NSAIDs, 2-Bromo-5-iodophenylacetic acid may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The bromo and iodo substituents could influence the binding affinity and selectivity for the COX enzymes.

Diagram of a Hypothesized Anti-inflammatory Mechanism

Anti_inflammatory_Mechanism A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation (Pain, Fever, Swelling) C->D E 2-Bromo-5-iodophenylacetic acid E->B Inhibition

Caption: Potential inhibition of prostaglandin synthesis by 2-Bromo-5-iodophenylacetic acid.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of halogenated phenylacetic acid and phenoxyacetic acid derivatives against various cancer cell lines.[5][6][7] The presence and position of halogen atoms on the aromatic ring can significantly influence the anticancer potency.

  • Potential Mechanisms: The cytotoxic effects could be mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties. Para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, with the bromo group appearing to enhance its effectiveness.[8] It is plausible that 2-Bromo-5-iodophenylacetic acid could also possess antimicrobial activity.

  • Potential Modes of Action: Possible mechanisms include disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with DNA and RNA synthesis.[8]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 2-Bromo-5-iodophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid group (typically δ 3.5-4.0 ppm). The splitting pattern of the aromatic protons will be complex due to the disubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (δ 110-160 ppm), the methylene carbon, and the carbonyl carbon of the carboxylic acid (δ 170-180 ppm).[1][9] The presence of two different halogen substituents will result in six distinct aromatic carbon signals.[10]

Mass Spectrometry (MS)

The mass spectrum of 2-Bromo-5-iodophenylacetic acid will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and monoisotopic iodine (¹²⁷I).

  • Expected Molecular Ion Peaks:

    • [M]⁺ corresponding to C₈H₆⁷⁹Br¹²⁷IO₂

    • [M+2]⁺ corresponding to C₈H₆⁸¹Br¹²⁷IO₂

  • The M⁺ and M+2 peaks should appear with roughly equal intensity, which is a hallmark of a monobrominated compound.[8]

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH), followed by further fragmentation of the halogenated benzyl moiety. A peak at m/z 127 corresponding to I⁺ may also be observed.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the analysis and purification of 2-Bromo-5-iodophenylacetic acid.

  • Typical HPLC Conditions for Aromatic Carboxylic Acids:

    • Column: C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][13][14]

    • Detection: UV detection, typically in the range of 210-280 nm.

    • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the reversed-phase column.[9]

Detailed HPLC Protocol (Example)

This protocol is a general guideline and should be optimized for the specific instrument and column used.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve a known amount of 2-Bromo-5-iodophenylacetic acid in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Conclusion

2-Bromo-5-iodophenylacetic acid represents a molecule of significant interest for further research and development. While direct studies on this compound are limited, a robust understanding of its synthesis, potential biological activities, and analytical characterization can be extrapolated from the extensive literature on related halogenated phenylacetic acids. The synthetic pathways are accessible through established organic chemistry methodologies, and its structural features suggest promising avenues for exploration in anti-inflammatory, anticancer, and antimicrobial drug discovery. The analytical techniques outlined in this guide provide a solid foundation for the quality control and characterization of this and similar compounds. Further investigation into the specific biological targets and mechanisms of action of 2-Bromo-5-iodophenylacetic acid is warranted to fully elucidate its therapeutic potential.

References

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-5-iodophenylacetic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. Molecules of this class are pivotal as building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Their utility in multi-step synthetic routes for creating active pharmaceutical ingredients (APIs) and other high-value chemical entities is well-established. The success of any synthesis or formulation process is fundamentally reliant on the solubility of its components. A thorough understanding of the solubility of 2-Bromo-5-iodophenylacetic acid in various organic solvents is therefore not merely academic, but a crucial parameter for reaction design, purification, and formulation development.

This guide provides a detailed exploration of the solubility characteristics of 2-Bromo-5-iodophenylacetic acid. It offers a framework for researchers to assess its solubility through a combination of theoretical understanding and practical experimental protocols.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 2-Bromo-5-iodophenylacetic acid dictates its solubility. Key features include:

  • A Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, both as a donor and an acceptor. This suggests potential solubility in polar, protic solvents. The acidic nature of this group also implies that its solubility will be significantly enhanced in basic aqueous solutions due to the formation of a highly polar carboxylate salt.

  • A Phenyl Ring: This large, non-polar aromatic ring contributes to the molecule's hydrophobicity, suggesting solubility in non-polar aromatic solvents.

  • Bromo and Iodo Substituents: The presence of these large halogens increases the molecular weight and polarizability of the molecule, influencing its interactions with various solvents.

Based on these structural features, a qualitative solubility profile can be predicted.

Qualitative Solubility Data Summary

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe carboxylic acid group can form strong hydrogen bonds with the alcohol solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can engage in dipole-dipole interactions.
Non-Polar Aromatic Toluene, BenzeneSparingly Soluble to SolubleThe phenyl ring of the solute can interact favorably with the aromatic solvent via pi-stacking and van der Waals forces.
Non-Polar Aliphatic Hexane, HeptaneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction with non-polar aliphatic solvents.
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)SolubleThe acidic carboxylic acid group will be deprotonated by the base to form a highly water-soluble sodium salt.[2][3][4]
Aqueous Acidic 5% Hydrochloric Acid (HCl)InsolubleThe carboxylic acid will remain in its neutral, less polar form.
Water WaterSparingly Soluble to InsolubleThe large, non-polar phenyl ring and halogen substituents will likely dominate over the polar carboxylic acid group, leading to low water solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of 2-Bromo-5-iodophenylacetic acid.

Materials and Equipment:
  • 2-Bromo-5-iodophenylacetic acid

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Aqueous solutions: 5% NaOH, 5% NaHCO₃, 5% HCl

  • Deionized water

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Classification A Weigh 25 mg of 2-Bromo-5-iodophenylacetic acid B Place into a small test tube A->B C Add 0.75 mL of solvent in small portions B->C D Vortex vigorously after each addition C->D E Observe for dissolution D->E F Is the compound soluble? E->F G Classify as 'Soluble' in the tested solvent F->G Yes H Classify as 'Insoluble' or 'Sparingly Soluble' F->H No

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-iodophenylacetic acid.

Step-by-Step Procedure:
  • Preparation: Accurately weigh approximately 25 mg of 2-Bromo-5-iodophenylacetic acid and place it into a small, clean, and dry test tube.[3][4]

  • Solvent Addition: Add the selected solvent in small portions, typically starting with 0.25 mL, up to a total of 0.75 mL.[3][4]

  • Mixing: After each addition of the solvent, cap the test tube and vortex it vigorously for at least 30 seconds to ensure thorough mixing.

  • Observation: Carefully observe the mixture. A compound is considered soluble if it completely dissolves, leaving no visible solid particles.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains.

    • Insoluble: If the compound does not appear to dissolve at all.

  • Systematic Testing: It is recommended to follow a systematic approach to testing, starting with water, then moving to acidic and basic aqueous solutions, and finally to a range of organic solvents of varying polarity.[2]

Discussion: Interpreting the Solubility Data

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The primary intermolecular forces at play will be hydrogen bonding between the carboxylic acid group of the solute and the hydroxyl group of the solvent. The energetic favorability of these interactions is expected to overcome the energy required to break up the crystal lattice of the solid solute, leading to good solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): While these solvents cannot act as hydrogen bond donors, they are effective hydrogen bond acceptors. They will readily accept a hydrogen bond from the carboxylic acid group of 2-Bromo-5-iodophenylacetic acid. Additionally, strong dipole-dipole interactions will contribute to the solvation process.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): In toluene, the aromatic ring of the solvent can interact with the phenyl ring of the solute through pi-pi stacking interactions. However, the polar carboxylic acid group will be disfavored in this non-polar environment. In hexane, the lack of any significant favorable interactions between the solute and the solvent will likely result in very poor solubility.

  • In Aqueous Basic Solutions: The significant increase in solubility in basic solutions is a clear indication of the acidic nature of the carboxylic acid group. The deprotonation to form the carboxylate anion results in a highly polar, ionic species that is readily solvated by water molecules. This property is often exploited in extraction and purification processes.

Conclusion

A comprehensive understanding of the solubility of 2-Bromo-5-iodophenylacetic acid is essential for its effective use in research and development. While quantitative data may require dedicated experimental determination, a robust qualitative and semi-quantitative understanding can be achieved through systematic testing and a solid theoretical framework. The methodologies and principles outlined in this guide provide researchers with the tools to confidently assess the solubility of this important synthetic building block and to make informed decisions in their experimental designs.

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • Vertex AI Search.
  • Vertex AI Search.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid.

Sources

Strategic Utilization of 2-Bromo-5-iodophenylacetic Acid: A Guide to Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodophenylacetic acid (CAS: 1261680-97-0) represents a high-value scaffold in modern medicinal chemistry, distinguished by its orthogonal halogen reactivity .[1] Unlike symmetrical dihalo-arenes, the significant bond dissociation energy difference between the C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) bonds allows for highly selective, sequential functionalization.

This guide details the strategic application of this scaffold in the synthesis of privileged heterocycles , specifically 5-substituted oxindoles and indoles. By leveraging the specific reactivity profile of the 5-iodo position for early-stage diversification and the 2-bromo position for late-stage cyclization, researchers can rapidly generate focused small-molecule libraries with high structural complexity.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive sites, enabling a "Plug-and-Play" approach to drug design:

SiteMoietyReactivity ModeStrategic Utility
Site A C(5)–I High Reactivity Primary site for cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) at room temperature.
Site B C(2)–Br Latent Reactivity Requires elevated temperatures or specialized ligands. Ideal for intramolecular cyclization (e.g., Buchwald-Hartwig amidation) to form fused rings.
Site C –CH₂COOH Acidic/Nucleophilic Amenable to esterification, amidation, or decarboxylative functionalization. Forms the "head" of the heterocycle.
The Orthogonal Strategy

The core advantage of this scaffold is the ability to perform a chemoselective cross-coupling at the iodine atom without affecting the bromine atom. This preserves the bromine for a subsequent ring-closing step, effectively locking the molecule into a rigid heterocyclic core (e.g., oxindole) after the diversity element has been introduced.

Key Synthetic Pathways (Visualized)

The following flowchart illustrates the divergent synthesis capabilities of 2-Bromo-5-iodophenylacetic acid.

G Start 2-Bromo-5-iodophenylacetic acid (Scaffold) Step1 Selective Pd(0) Coupling (Suzuki/Sonogashira at C-5) Start->Step1  R-B(OH)2 / Pd(PPh3)4   Intermediate 5-Substituted-2-bromophenylacetic acid Step1->Intermediate Branch1 Amidation (R-NH2) Intermediate->Branch1 Branch2 Esterification (R-OH) Intermediate->Branch2 Cyclization Intramolecular C-N Coupling (Pd/Cu Catalysis) Branch1->Cyclization  Pd2(dba)3 / Xantphos   Product2 Isochroman-3-one Derivative Branch2->Product2  Intramolecular Heck   Product1 5-Substituted Oxindole (Kinase Inhibitor Core) Cyclization->Product1

Figure 1: Divergent synthesis workflow showing selective C-5 functionalization followed by cyclization to bioactive cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The choice of catalyst and base is critical to maintain chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Introduce an aryl group at the 5-position while retaining the 2-bromo moiety.

Reagents:

  • Substrate: 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for mild activity, preventing oxidative addition to C-Br.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME/Water (3:1 v/v) — DME promotes solubility of the acid.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and Na₂CO₃ solution via syringe.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Control Point: Do not exceed 80°C. Higher temperatures may initiate coupling at the C-Br site. Monitor by TLC (eluent: 5% MeOH in DCM). The starting material (lower Rf) should disappear, leaving the mono-coupled product.

  • Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with EtOAc (3x).

  • Purification: Dry organic layers over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: One-Pot Cyclization to 5-Substituted Oxindoles

Objective: Convert the 5-substituted-2-bromophenylacetic acid intermediate into an oxindole scaffold. This proceeds via amide formation followed by intramolecular C-N coupling.

Reagents:

  • Amidation: SOCl₂ (3.0 equiv), then NH₄OH (excess) or Primary Amine (R-NH₂).

  • Cyclization: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv), Dioxane.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the intermediate from Protocol A in dry DCM. Add SOCl₂ dropwise with a catalytic amount of DMF. Reflux for 1 hour. Concentrate to remove excess SOCl₂.

  • Amide Formation: Redissolve the residue in DCM. Cool to 0°C. Add the amine (or ammonia) and Et₃N. Stir for 1 hour. Perform a standard aqueous workup to isolate the 2-bromo-5-aryl-phenylacetamide.

  • Intramolecular Cyclization:

    • Suspend the amide in dry 1,4-dioxane.

    • Add Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Mechanism Note: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of the strained 5-membered ring.

    • Heat to 100°C for 12 hours under Argon.

  • Validation: The disappearance of the amide N-H peak in ¹H NMR and the shift of the carbonyl stretch in IR (approx 1700 cm⁻¹) confirms oxindole formation.

Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds

The oxindole motif derived from this acid is structurally homologous to the core of Sunitinib (Sutent) and Nintedanib . By using 2-bromo-5-iodophenylacetic acid, researchers can synthesize "Reverse-Sunitinib" analogs where the 5-position is modified before the oxindole core is formed, allowing for a wider range of diversity than traditional methods which modify the oxindole after formation.

PROTAC Linker Attachment

The carboxylic acid tail offers a convenient handle for attaching linkers for PROTACs (Proteolysis Targeting Chimeras).

  • Strategy: Perform the Suzuki coupling at C-5 to attach the protein-of-interest ligand.

  • Linker Attachment: Use standard amide coupling (EDC/HOBt) on the acetic acid tail to attach the E3 ligase recruiter.

References

  • Organic Chemistry Portal. (2023). Synthesis of Oxindoles: Intramolecular C-N Coupling. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles. Retrieved from [Link]

Sources

Methodological & Application

Application of 2-Bromo-5-iodophenylacetic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Bromo-5-iodophenylacetic Acid as a Synthetic Building Block

Introduction: The Strategic Advantage of Orthogonal Halogenation

2-Bromo-5-iodophenylacetic acid is a uniquely functionalized synthetic building block whose value lies in the differential reactivity of its two halogen substituents. The presence of both a bromine and an iodine atom on the same aromatic ring, ortho and para to the acetic acid moiety respectively, allows for a high degree of control in sequential chemical transformations. This guide explores the strategic application of this reagent, focusing on how its distinct electronic and steric properties can be leveraged to construct complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.

The fundamental principle governing the utility of this compound is the disparity in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by transition metal catalysts, most notably palladium(0).[1] This reactivity difference enables chemists to perform selective, site-specific cross-coupling reactions, installing a desired substituent at the iodine position while leaving the bromine atom untouched for a subsequent, distinct transformation. This powerful, stepwise approach is the cornerstone of its application in the synthesis of complex, unsymmetrically substituted aromatic compounds.

Core Principle: Chemoselective Reactivity in Cross-Coupling

The ability to selectively functionalize one halogen site in the presence of another is a powerful tool in modern organic synthesis. In 2-Bromo-5-iodophenylacetic acid, the iodine atom serves as the more reactive handle for palladium-catalyzed cross-coupling reactions.

Caption: Preferential oxidative addition pathway for 2-Bromo-5-iodophenylacetic acid.

This inherent reactivity difference allows for a programmed, sequential approach to molecular assembly. The following sections provide detailed protocols for leveraging this principle in two major classes of synthetic transformations.

Application 1: Sequential Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this building block is in the stepwise synthesis of unsymmetrical bi-aryl and aryl-heteroaryl systems via sequential Suzuki-Miyaura reactions.[2][3] This methodology is invaluable in drug discovery for exploring the structure-activity relationship (SAR) of bi-aryl scaffolds. The general workflow involves an initial, milder coupling at the C-I bond, followed by a second, more forcing coupling at the C-Br bond.

Experimental Workflow for Sequential Suzuki-Miyaura Coupling

Sequential_Suzuki_Workflow Start 2-Bromo-5-iodophenylacetic acid Step1 Step 1: Suzuki Coupling at C-I - Boronic Acid 1 - Pd(PPh₃)₄ - K₂CO₃, Dioxane/H₂O - 80-90°C Start->Step1 Intermediate 2-Bromo-5-(Aryl-1)phenylacetic acid Step1->Intermediate Isolate & Purify Step2 Step 2: Suzuki Coupling at C-Br - Boronic Acid 2 - Pd(dppf)Cl₂ or other robust catalyst - K₃PO₄, Toluene/H₂O - 100-110°C Intermediate->Step2 Final 2-(Aryl-2)-5-(Aryl-1)phenylacetic acid Step2->Final Final Product

Caption: Workflow for sequential Suzuki-Miyaura cross-coupling reactions.

Protocol 1A: Site-Selective Suzuki Coupling at the C-I Position

This protocol details the first coupling reaction targeting the more reactive carbon-iodine bond.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Arylboronic Acid 1 (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, Arylboronic Acid 1, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counter-flow of argon or nitrogen.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-Bromo-5-(Aryl-1)phenylacetic acid intermediate.

Protocol 1B: Suzuki Coupling at the C-Br Position

This second protocol utilizes the product from Protocol 1A to functionalize the less reactive carbon-bromine bond.

Materials:

  • 2-Bromo-5-(Aryl-1)phenylacetic acid (1.0 equiv)

  • Arylboronic Acid 2 (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane or Toluene, degassed

Procedure:

  • In a procedure analogous to Protocol 1A, combine the bromo-intermediate, Arylboronic Acid 2, K₃PO₄, and the Pd(dppf)Cl₂ catalyst in a Schlenk flask under an inert atmosphere.

  • Add the degassed solvent.

  • Heat the reaction mixture to a higher temperature, typically 100-110°C, with vigorous stirring. The C-Br bond activation requires more energy.

  • Monitor the reaction for completion (typically 12-24 hours).

  • Perform an aqueous work-up as described in Protocol 1A.

  • Purify the final product by flash column chromatography or recrystallization.

Parameter Coupling at C-I (Protocol 1A) Coupling at C-Br (Protocol 1B) Rationale for Differences
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or similarThe C-Br bond is stronger; a more robust, electron-rich ligand like dppf is often needed to facilitate oxidative addition.[1]
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base, which can accelerate the transmetalation step, especially for the less reactive coupling.[4]
Temperature 80-90°C100-110°CHigher thermal energy is required to overcome the activation barrier for C-Br bond cleavage.
Boronic Acid 1.1 - 1.2 equiv1.2 - 1.5 equivA larger excess may be used to drive the more challenging second coupling to completion.

Application 2: Synthesis of Fused Heterocyclic Systems

The 2-halo-phenylacetic acid motif is a classic precursor for the synthesis of fused heterocyclic ring systems, which are privileged structures in many biologically active molecules.[5][6] A powerful strategy involves an initial cross-coupling at the C-I position followed by an intramolecular cyclization that engages the ortho-bromo substituent or the acetic acid side chain.

Example: Synthesis of Benzofuran-based Scaffolds via Sonogashira Coupling and Cyclization

This pathway demonstrates the construction of a benzofuran ring, a common core in natural products and pharmaceuticals. The sequence begins with a Sonogashira coupling of a terminal alkyne at the C-I position, followed by an intramolecular reaction to form the furan ring.

Synthetic Pathway to Benzofurans

Benzofuran_Synthesis Start 2-Bromo-5-iodophenylacetic acid Step1 Sonogashira Coupling - Terminal Alkyne - Pd(PPh₃)₂Cl₂, CuI - Et₃N, THF Start->Step1 Intermediate 2-Bromo-5-(alkynyl)phenylacetic acid Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Base-mediated or Pd-catalyzed) Intermediate->Step2 Final Substituted Benzofuran (with Bromo-handle for further diversification) Step2->Final

Caption: Synthetic route to benzofuran derivatives.

Protocol 2: Sonogashira Coupling and Intramolecular Cyclization

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the triethylamine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • The resulting solution containing the 2-Bromo-5-(alkynyl)phenylacetic acid intermediate can often be used directly in the next step or worked up via standard extraction procedures if isolation is required.

  • For Cyclization: The method for cyclization can vary. A common approach is to add a base like potassium tert-butoxide to the intermediate to facilitate an intramolecular 5-endo-dig cyclization onto the alkyne. Alternatively, specific palladium catalysts can promote the cyclization.

  • After the cyclization reaction is complete, perform an acidic workup to protonate the carboxylate, followed by extraction and purification to yield the benzofuran product, which still contains the bromine atom for further synthetic elaboration.

Conclusion

2-Bromo-5-iodophenylacetic acid is a premier building block for synthetic chemists aiming to construct complex, highly substituted aromatic molecules in a controlled and predictable manner. Its utility stems directly from the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this reagent to accelerate the synthesis of novel chemical entities for a wide range of applications, from drug discovery to materials science.

References

  • PubChem. (n.d.). 2-(5-bromo-2-iodophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. International Journal of Drug Design and Discovery, 5(2), 1-10. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-iodophenol: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2019). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tüzün, B., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Molecules, 24(1), 123. Retrieved from [Link]

  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. Retrieved from [Link]

  • Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. University of Texas at El Paso. Retrieved from [Link]

  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Retrieved from [Link]

  • Google Patents. (2021). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 12(1), 1-9. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Bruno, A., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 6, 552. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ali, A., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(8), 1276. Retrieved from [Link]

  • Girasole, A. E., et al. (2025). Preparation of pharmacological agents V.2. Protocols.io. Retrieved from [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide for Sonogashira Reactions Involving 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Selective C-C Bond Formation

The Sonogashira coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][4][5]

This guide provides a detailed protocol and in-depth technical insights for conducting Sonogashira reactions with a particularly useful and challenging substrate: 2-Bromo-5-iodophenylacetic acid. The presence of two different halogen atoms on the aromatic ring introduces a critical element of regioselectivity. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective coupling at the more reactive iodide position.[1][6] This application note will elucidate the principles behind this selectivity and provide a robust, step-by-step methodology for achieving high-yield, site-selective alkynylation.

Mechanistic Rationale: The "Why" Behind the "How"

The success of a Sonogashira reaction hinges on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. In the case of 2-Bromo-5-iodophenylacetic acid, this occurs preferentially at the more labile carbon-iodine bond.[6] The general reactivity trend for halides in oxidative addition is I > Br > Cl.[1][6]

  • Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step is reductive elimination, where the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) co-catalyst coordinates with the terminal alkyne.[7] An amine base then deprotonates the alkyne, forming a copper(I) acetylide intermediate.[7] This activated alkyne is then ready to participate in the transmetalation step of the palladium cycle.

The amine base plays a dual role in the reaction: it acts as a base to deprotonate the alkyne and also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1]

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the Sonogashira coupling of 2-Bromo-5-iodophenylacetic acid.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡C-R Cu-C≡C-R Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Product: 2-Bromo-5-(alkynyl)phenylacetic acid Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡C-R Base (e.g., Et3N) Cu(I) Cu(I) Cu(I)->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-I(L2) To Transmetalation Sonogashira_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Gas) start->setup solvents Add Solvents (THF, Et3N) setup->solvents alkyne Add Alkyne solvents->alkyne reaction Reaction at RT (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Work-up (Filter, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Sources

Application Note: Chemoselective Synthesis of Novel Heterocycles from 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 2-Bromo-5-iodophenylacetic acid (CAS 702641-01-8) represents a high-value "orthogonal" intermediate for drug discovery. Its structural uniqueness lies in the presence of three distinct reactive handles, each activatable under specific conditions:

  • Carboxylic Acid (C1): Amenable to amide coupling, esterification, or decarboxylative functionalization.

  • Aryl Iodide (C5): Highly reactive toward Pd(0) oxidative addition, allowing mild, early-stage diversification via Suzuki, Sonogashira, or Heck couplings.

  • Aryl Bromide (C2): Less reactive than the iodide, serving as a latent handle for late-stage cyclization (e.g., to oxindoles) or secondary cross-coupling.

This guide details the protocols for exploiting this reactivity hierarchy to synthesize 5-substituted oxindoles and isoquinolinones , key pharmacophores in kinase inhibitors and GPCR ligands.

Reactivity Logic & Pathway Design

The central challenge and opportunity with this scaffold is Chemoselectivity . Standard Palladium catalysis follows the oxidative addition rate: Ar-I > Ar-Br >> Ar-Cl .

  • Kinetic Control: By maintaining mild temperatures (rt to 60°C) and limiting catalyst loading, the C5-Iodine can be functionalized exclusively, leaving the C2-Bromine intact.

  • Thermodynamic/Forcing Conditions: Elevated temperatures (>100°C) and electron-rich ligands (e.g., XPhos, tBuXPhos) activate the C2-Bromine, typically used for the cyclization step after C5 functionalization.

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows.

G Start 2-Bromo-5-iodophenylacetic acid (Starting Material) StepA1 Step 1: C5-Functionalization (Suzuki/Sonogashira) Selectivity: I > Br Start->StepA1 Pd(0), mild StepB1 Step 1: Amide Coupling (R'-NH2) Start->StepB1 Standard Coupling StepA2 Intermediate A (2-Br-5-R-Phenylacetic Acid) StepA1->StepA2 StepA3 Step 2: Amide Coupling (R'-NH2) StepA2->StepA3 HATU/EDC StepA4 Precursor A (2-Br-5-R-Phenylacetamide) StepA3->StepA4 FinalA Target A: 5-Substituted Oxindole (Intramolecular C-H Arylation) StepA4->FinalA Pd(II), Ligand, Heat StepB2 Precursor B (2-Br-5-I-Phenylacetamide) StepB1->StepB2 StepB3 Step 2: Cyclization (Intramolecular Heck/Buchwald) StepB2->StepB3 Critical Control Required (Prevent I-polymerization) FinalB Target B: 5-Iodooxindole (Versatile Scaffold) StepB3->FinalB

Caption: Divergent synthesis pathways. Path A (Red/Yellow) prioritizes early diversification at C5. Path B (Yellow/Green) builds the core first, preserving the Iodine for late-stage modification.

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C5-Functionalization)

Objective: Install an aryl or heteroaryl group at the 5-position without affecting the 2-bromo handle.

  • Reagents:

    • Substrate: 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

    • Boronic Acid: R-B(OH)2 (1.1 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for high selectivity and stability.

    • Base: K2CO3 (2.5 equiv, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).[1][2]

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate) and aqueous K2CO3.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Critical Control: Do not exceed 70°C. Higher temperatures risk oxidative addition at the C2-Bromine site.

  • Monitoring: Monitor via LC-MS. Look for consumption of starting material (M+) and formation of product (M+R-I).[2] If des-bromo byproducts appear, lower temperature to 50°C.

  • Workup: Dilute with EtOAc, acidify to pH 3 with 1N HCl (to preserve the carboxylic acid), wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Amide Formation (General Procedure)

Objective: Convert the carboxylic acid to an amide, setting up the nitrogen source for cyclization.

  • Reagents:

    • Acid Intermediate (from Protocol A or SM) (1.0 equiv)

    • Amine: R'-NH2 (1.2 equiv)

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (3.0 equiv)

    • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF at 0°C.

  • Add HATU and stir for 15 minutes to activate the acid.

  • Add the amine (R'-NH2). Allow to warm to room temperature and stir for 2–12 hours.

  • Workup: Standard aqueous extraction. Note: If the product is an oxindole precursor, avoid strong bases during workup to prevent premature cyclization or hydrolysis.

Protocol C: Intramolecular -Arylation (Oxindole Synthesis)

Objective: Cyclize the 2-bromo-phenylacetamide to form the oxindole core. This is a Palladium-catalyzed intramolecular C-H functionalization (Buchwald-Hartwig type).[3]

  • Reagents:

    • Precursor: 2-Bromo-phenylacetamide derivative (1.0 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos or tBuXPhos (4 mol%) — Bidentate ligands like Xantphos often favor reductive elimination to form the 5-membered ring.

    • Base: tBuONa (2.0 equiv) — Strong base required to deprotonate the amide and the

      
      -carbon.
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Nitrogen.

  • Charge: Add Precursor, Pd2(dba)3, Ligand, and tBuONa.

  • Solvent: Add solvent and seal.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Mechanism:[4][5][6][7][8] The base generates the amide enolate, which undergoes transmetallation with the oxidative addition complex (Ar-Pd-Br), followed by reductive elimination to form the C-C bond.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography.

Quantitative Data & Troubleshooting

Solvent & Catalyst Effects on Selectivity (Step 1)
Solvent SystemCatalystTemp (°C)C5-Yield (I-coupling)C2-Byproduct (Br-coupling)Notes
Dioxane/H2O Pd(dppf)Cl2 60 92% < 2% Optimal Condition
DMF/H2OPd(PPh3)48075%15%Loss of selectivity at high T
ToluenePd(OAc)2/PPh310040%40%Mixed products (Poor selectivity)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of 5-Iodo handle Deiodination (reduction)Ensure solvent is strictly degassed; avoid hydride sources (e.g., excess borohydride impurities). Use mild bases (K2CO3 vs NaOtBu) for Step 1.
No Cyclization (Step 3) Catalyst PoisoningAmide nitrogen can coordinate Pd. Increase catalyst loading to 5 mol%. Switch to tBuXPhos G3 precatalyst.
Hydrolysis of Amide Wet solvents/BaseEnsure anhydrous conditions during the cyclization (Step 3). Use tBuONa stored in a glovebox.

References

  • Scaffold Properties: 2-(5-Bromo-2-iodophenyl)acetic acid (CAS 702641-01-8).[9] PubChem.[10][11][12] Available at: [Link]

  • Oxindole Synthesis Methodology: Hennessy, E. J., & Buchwald, S. L. (2003).[13] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonates. J. Am. Chem. Soc. (Adapted for Pd-catalyzed oxindole synthesis).[4] Available at: [Link]

  • Chemoselectivity (I vs Br): Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles. Chemical Society Reviews. Available at: [Link]

  • Intramolecular

    
    -Arylation:  Lee, S., & Hartwig, J. F. (2001).[13] Palladium-Catalyzed Synthesis of Oxindoles. J. Org.[13] Chem. Available at: [Link]
    

Sources

Selective functionalization at the bromine vs. iodine position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Bromo-Iodoarenes

Abstract & Core Directive

In the architecture of complex pharmaceutical intermediates, 1-bromo-4-iodobenzene and its derivatives serve as linchpin scaffolds. The ability to differentiate between two halogen substituents on the same aromatic ring is not merely a matter of optimization—it is a binary requirement for iterative synthesis.

This guide details the protocols for orthogonal functionalization : exploiting the kinetic and thermodynamic differences between the C–I and C–Br bonds. We focus on two primary methodologies:

  • Magnesium-Halogen Exchange (using Turbo Grignard).

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).

Mechanistic Foundation: The Reactivity Hierarchy

The success of selective functionalization relies on the bond dissociation energy (BDE) gap and the rate of oxidative addition.

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

  • Oxidative Addition (

    
    ):  Palladium(0) inserts into the C–I bond orders of magnitude faster than the C–Br bond.
    
Visualizing the Selectivity Landscape

The following diagram illustrates the energy landscape that permits chemoselectivity.

Reactivity_Landscape Substrate Bromo-Iodoarene Path_I Path A: C-I Activation (Fast / Low Energy Barrier) Substrate->Path_I  Pd(0) or iPrMgCl Path_Br Path B: C-Br Activation (Slow / High Energy Barrier) Substrate->Path_Br  High Temp / Excess Reagent Prod_I I-Functionalized (Br Intact) Path_I->Prod_I Prod_Br Mixture / Over-reaction (Loss of Selectivity) Path_Br->Prod_Br

Figure 1: Kinetic hierarchy of C-X bond activation. Path A is the target operational window.

Protocol A: Selective Metal-Halogen Exchange

Objective: Selectively convert the C–I bond to a nucleophilic Grignard species (C–MgX) while leaving the C–Br bond intact for subsequent steps.

The Solution: The "Turbo Grignard" reagent (


-PrMgCl·LiCl).[1] Traditional Grignard formation (Mg metal) is too harsh and often leads to "Rieke Mg" type scrambling. The Knochel complex allows for fast I/Mg exchange at low temperatures where the C–Br bond is kinetically inert [1].
Reagents & Materials
  • Substrate: 1-bromo-4-iodobenzene (1.0 equiv).

  • Exchange Reagent:

    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv).
    
  • Electrophile: Benzaldehyde (1.2 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Protocol
  • System Prep: Flame-dry a 25 mL Schlenk flask under vacuum. Backfill with Argon (x3).

  • Substrate Loading: Charge the flask with 1-bromo-4-iodobenzene (283 mg, 1.0 mmol) and anhydrous THF (2.0 mL).

  • Cryogenic Control: Cool the solution to -20 °C using an immersion cooler or cryostat.

    • Note: Dry ice/acetone (-78 °C) is often too cold for the exchange to initiate efficiently; -20 °C is the sweet spot for I/Mg exchange without touching Br.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (0.85 mL, 1.1 mmol) over 2 minutes.
    
  • Incubation: Stir at -20 °C for 30 minutes.

    • QC Check: Aliquot 50 µL into MeOH. Analyze by GC-MS. You should see Bromobenzene (from quenched Ar-Mg-Br) and zero starting material. If starting material remains, stir longer.

  • Quench: Add Benzaldehyde (127 mg, 1.2 mmol) dropwise.

  • Warm-up: Allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc.

Expected Outcome: >90% yield of the secondary alcohol with the Ar-Br motif fully retained.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple a boronic acid at the Iodine position via Pd-catalysis, preventing oxidative addition at the Bromine.

The Solution: Stoichiometry control and "Ligandless" or mild ligand conditions. Highly active ligands (e.g., S-Phos, X-Phos) can lower the barrier for C–Br activation, reducing selectivity. Standard


 is excellent for this discrimination [2].
Reagents & Materials
  • Substrate: 1-bromo-4-iodobenzene (1.0 equiv).

  • Coupling Partner: Phenylboronic acid (1.05 equiv).

  • Catalyst:

    
     (2-3 mol%).
    
  • Base:

    
     (2.0 equiv, 2M aqueous).
    
  • Solvent: DME or Toluene (degassed).

Step-by-Step Protocol
  • Degassing: Sparge the solvent (DME) with Argon for 15 minutes prior to use. Oxygen is the enemy of selectivity (promotes homocoupling).

  • Assembly: In a reaction vial, combine:

    • Substrate (1.0 mmol)

    • Phenylboronic acid (1.05 mmol) — Crucial: Do not use large excess.

    • 
       (0.03 mmol)
      
  • Activation: Add solvent (4 mL) and 2M

    
     (1 mL). Cap under Argon.
    
  • Thermal Cycle: Heat to 60 °C .

    • Expert Insight: Do not reflux (usually ~85-100 °C for DME/Water). At 60 °C, the oxidative addition into C–I is rapid, while C–Br is effectively inert.

  • Monitoring: Check TLC/LCMS at 4 hours.

    • Target: Disappearance of starting material.

    • Warning: Appearance of terphenyl (double coupling) indicates temperature was too high or excess boronic acid was used.

  • Isolation: Standard aqueous workup.

Sequential Workflow Visualization

The power of this chemistry is the ability to perform iterative synthesis. The diagram below details the logic flow for a 3-step library generation.

Sequential_Synthesis Start Start: 1-Bromo-4-Iodoarene Step1 Step 1: Chemoselective Event (Targeting Iodine) Start->Step1 Choice Method Selection Step1->Choice MethodA Method A: Suzuki Coupling (Pd(0), 60°C, 1.0 equiv Boronic Acid) Choice->MethodA MethodB Method B: Turbo Grignard (iPrMgCl·LiCl, -20°C, Electrophile) Choice->MethodB Intermed Intermediate: 4-Functionalized-1-Bromoarene MethodA->Intermed  Retains Br MethodB->Intermed  Retains Br Step2 Step 2: Exhaustive Coupling (Targeting Bromine) Intermed->Step2  High Temp / Active Ligand (e.g., Buchwald) Final Final Product: Asymmetric Di-functionalized Arene Step2->Final

Figure 2: Iterative workflow for accessing asymmetric bi-functionalized arenes.

Comparative Data & Troubleshooting

Reaction Parameter Table
ParameterC–I Selective ConditionsC–Br Activation Conditions (Step 2)
Catalyst

or

Pd-XPhos G3 or

/S-Phos
Temperature 25 °C – 60 °C80 °C – 110 °C
Base

or


or

Stoichiometry 1.0 : 1.0 (Ar-X : Nucleophile)1.0 : 1.5 (Excess Nucleophile)
Common Failure Modes
  • "I lost the Bromine in Step 1."

    • Cause: Temperature too high or reaction time too long.

    • Fix: Lower Suzuki temp to 40 °C. For Grignard, ensure T < -15 °C.

  • "I see scrambling/homocoupling."

    • Cause: Incomplete degassing (Suzuki) or presence of moisture (Grignard).

    • Fix: Use freeze-pump-thaw for degassing. Titrate the Grignard reagent before use.

  • "Reaction stalled at 50% conversion."

    • Cause: Catalyst death (Pd black formation).

    • Fix: Do not add more heat. Add a second fresh portion of catalyst (1 mol%).

References

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Source: Angewandte Chemie International Edition, 2004. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 1995 (Miyaura & Suzuki). URL:[Link]

  • Selective Cross-Coupling of Bromo-Iodoarenes. Source: Organic Letters (General Concept Reference). URL:[Link]

Sources

Application Notes & Protocols: 2-Bromo-5-iodophenylacetic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic utilization of 2-Bromo-5-iodophenylacetic acid as a versatile building block in materials science. We delve into its unique trifunctional nature, which permits selective, sequential functionalization, making it an invaluable precursor for the synthesis of sophisticated organic semiconductors, functional polymers, and tailored Metal-Organic Frameworks (MOFs). This guide elucidates the core chemical principles, provides field-proven experimental protocols for key cross-coupling reactions, and offers insights into the causality behind experimental design, ensuring both reproducibility and innovation.

Introduction: The Strategic Advantage of Orthogonal Functionality

2-Bromo-5-iodophenylacetic acid (CAS No: 702641-01-8) is a halogenated aromatic carboxylic acid whose value in materials science stems from its unique trifunctional structure.[1][2] The molecule possesses three distinct reactive sites: a carboxylic acid group, a bromine atom, and an iodine atom. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions allows for "orthogonal functionalization."[1] This means a chemist can selectively react at one halogen site (typically the more reactive iodide) while leaving the other (bromide) intact for subsequent, different transformations.[1][3] This capability is paramount in the multi-step, precision synthesis of complex molecular architectures for advanced materials.

The carboxylic acid moiety further enhances its utility, serving as a primary anchoring point for constructing Metal-Organic Frameworks (MOFs) or as a functional group that can be readily converted into esters, amides, or other derivatives to tune solubility and other physical properties.[1]

Table 1: Physicochemical Properties of 2-Bromo-5-iodophenylacetic acid
PropertyValueSource
CAS Number 702641-01-8[2]
Molecular Formula C₈H₆BrIO₂[2][4]
Molecular Weight 340.94 g/mol [2]
Physical Form Solid[5]
Storage Conditions Keep in dark place, sealed in dry, room temperature[2][5]
Key Functional Groups Carboxylic Acid, Aryl Bromide, Aryl Iodide[1]

Core Applications in Materials Synthesis

The unique structure of 2-Bromo-5-iodophenylacetic acid makes it a powerful precursor for several classes of advanced materials. The general synthetic strategy involves leveraging the differential reactivity of the C-I and C-Br bonds to build complex π-conjugated systems step-by-step.

G A 2-Bromo-5-iodophenylacetic acid B Selective C-I Bond Functionalization (e.g., Suzuki, Sonogashira) A->B Step 1 C Intermediate 1 (Aryl-substituted 2-bromophenylacetic acid) B->C D C-Br Bond Functionalization (Second Cross-Coupling) C->D Step 2 E Target Material Precursor (Di-substituted phenylacetic acid derivative) D->E F Polymerization or MOF Synthesis E->F Step 3 G Final Material (Conjugated Polymer, Functional MOF) F->G

Caption: General workflow for utilizing 2-Bromo-5-iodophenylacetic acid.

Organic Semiconductors for OFETs and OLEDs

Organic semiconductors are the active components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[6] The performance of these devices is intrinsically linked to the electronic properties of the semiconductor, which are determined by its molecular structure.

2-Bromo-5-iodophenylacetic acid serves as a core building block that can be elaborated into larger, π-conjugated systems. For instance, a Suzuki coupling at the iodide position followed by a Sonogashira coupling at the bromide position can generate a highly conjugated, asymmetric molecule. Such structures are foundational to creating materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect of designing efficient OLED emitters or OFET channels.[7][8]

Functional Conjugated Polymers

Conjugated polymers are of immense interest due to their unique electronic and optical properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, are primary methods for their synthesis.[9]

By first converting 2-Bromo-5-iodophenylacetic acid into a derivative suitable for polymerization (e.g., a diboronic ester), it can be used as a monomer in polycondensation reactions. The resulting polymer backbone would contain alternating units derived from this monomer, and the pendant acetic acid group (or its ester derivative) could enhance solubility or provide sites for post-polymerization modification. This allows for the creation of polymers with precisely controlled structures and functionalities.[10]

Post-Synthetically Modifiable Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[11] The carboxylic acid group of 2-Bromo-5-iodophenylacetic acid makes it an ideal candidate for an organic linker.

A powerful strategy involves first using the acid to synthesize a MOF, resulting in a framework where the pores are lined with bromophenyl groups (the more stable C-Br bond survives the MOF synthesis). These pendant bromo groups can then be functionalized after the framework has been constructed via post-synthetic modification (PSM). This allows for the introduction of catalytic sites, sensing moieties, or other functional groups into the MOF's pores without altering the underlying framework structure.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All palladium-catalyzed reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the catalysts are air-sensitive.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the Iodide Position

This protocol details the selective coupling of an arylboronic acid to the C-I bond of 2-Bromo-5-iodophenylacetic acid, leaving the C-Br bond intact for subsequent reactions. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination.[12][13] The base is crucial for activating the boronic acid.[14]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-Bromo-5-iodophenylacetic acid C Pd(PPh₃)₄ (3 mol%) H 2-Bromo-5-(aryl)phenylacetic acid A->H Suzuki Reaction B Arylboronic Acid (1.2 eq) D K₂CO₃ (2.5 eq) B->H Suzuki Reaction E Toluene/H₂O (4:1) C->H Suzuki Reaction F 90 °C, 12h D->H Suzuki Reaction G Inert Atmosphere (N₂/Ar)

Caption: Reaction scheme for selective Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 eq.)

  • Arylboronic acid (1.1 - 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[15]

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • Setup: To a Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add anhydrous dioxane or toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the starting acid.

  • Base Addition: In a separate flask, prepare a degassed 2M aqueous solution of K₂CO₃. Add the required volume of this solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add ethyl acetate to the mixture. Wash the organic layer sequentially with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16] The crude product is then purified by column chromatography on silica gel to yield the pure 2-bromo-5-(aryl)phenylacetic acid.

Protocol 2: Selective Sonogashira Coupling at the Iodide Position

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key reaction for building rigid, linear molecular wires.[17][18] The reaction typically employs a palladium(0) catalyst and a copper(I) cocatalyst.[18][19] The greater reactivity of the C-I bond over the C-Br bond allows for high selectivity.[3][17]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 2-Bromo-5-iodophenylacetic acid C PdCl₂(PPh₃)₂ (2 mol%) I 2-Bromo-5-(alkynyl)phenylacetic acid A->I Sonogashira Reaction B Terminal Alkyne (1.2 eq) D CuI (4 mol%) B->I Sonogashira Reaction E Triethylamine (Et₃N) C->I Sonogashira Reaction D->I Sonogashira Reaction E->I Sonogashira Reaction F THF Solvent H Inert Atmosphere (N₂/Ar) G Room Temp to 50 °C

Caption: Reaction scheme for selective Sonogashira coupling.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or as a co-solvent with THF)

  • Tetrahydrofuran (THF) (anhydrous, if needed)

Procedure:

  • Setup: Add 2-Bromo-5-iodophenylacetic acid, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous THF (if used) followed by the amine base (Et₃N or DIPA). Stir to dissolve the solids. Finally, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

2-Bromo-5-iodophenylacetic acid is more than a simple chemical reagent; it is a strategic platform for molecular engineering in materials science. Its capacity for selective and sequential C-C bond formation provides an elegant and powerful route to complex, functional molecules that are precursors to high-performance organic electronics and smart materials. The protocols provided herein serve as a validated starting point for researchers to explore new synthetic pathways. Future research will undoubtedly expand its application, particularly in the synthesis of bespoke MOF catalysts, advanced polymer semiconductors, and next-generation materials for optoelectronic devices.

References

  • 2-Bromo-5-iodophenol | 932372-99-1. (n.d.). Sigma-Aldrich.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Development of Organic Semiconductors. (n.d.). MilliporeSigma.
  • Breakthrough in Organic Semiconductor Synthesis Paves the Way for Advanced Electronic Devices. (2023, December 15). UNIST Chemistry.
  • 2-(5-bromo-2-iodophenyl)acetic acid (C8H6BrIO2). (n.d.). PubChemLite.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. (2026, February 12).
  • 702641-01-8|2-(5-Bromo-2-iodophenyl)acetic acid. (n.d.). BLDpharm.
  • Example Experimental Sections. (n.d.). Wang Lab, UC Berkeley.
  • Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. (n.d.). Benchchem.
  • metal-organic framework mof-5: Topics by Science.gov. (n.d.).
  • Molecule & Polymer Synthesis. (n.d.). Reynolds Group - Georgia Tech.
  • Organic Light Emitting Diodes: Past, Present, Future. (2007, November 30).
  • Polymer Chemistry. (2021, July 19). Aston Publications Explorer.

Sources

Application Note: Strategic Esterification of 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification methods for 2-Bromo-5-iodophenylacetic acid Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

2-Bromo-5-iodophenylacetic acid is a high-value bifunctional scaffold. Its utility lies in the orthogonal reactivity of its halogen substituents: the unstable C–I bond (position 5) allows for facile low-temperature metallation or palladium-catalyzed couplings (Sonogashira, Suzuki), while the sterically hindered C–Br bond (position 2) remains intact for subsequent, harsher transformations.

Esterification of this core is often the first step in library synthesis to protect the carboxylic acid or modulate solubility. However, the presence of the iodine atom dictates strict chemoselectivity constraints . Harsh thermal conditions, radical initiators, or reducing environments must be avoided to prevent dehalogenation (hydrodeiodination).

This guide details three validated protocols ranging from scalable acid-catalysis to mild, neutral alkylation, ensuring >98% retention of the halogen handles.

Critical Quality Attributes (CQAs) of the Substrate
FeatureImplication for Protocol
5-Iodo Substituent High Risk: Susceptible to photolytic cleavage and metal-catalyzed reduction. Control: Reactions must be run in the dark; avoid metal spatulas/stirrers if possible; keep temperature <80°C.
2-Bromo Substituent Steric Factor: Ortho-substitution creates a "picket fence" effect, slightly retarding nucleophilic attack at the carbonyl carbon compared to unsubstituted phenylacetic acid.[1] Reaction times must be extended by 15–20%.
Benzylic Protons Acidity: The methylene group (

) is moderately acidic. Strong bases (e.g., LDA, NaH) can cause enolization or side-reactions. Weak inorganic bases (

,

) are preferred.
Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal esterification route for your specific needs.

EsterificationDecision Start Select Esterification Goal Scale Scale & Alcohol Type? Start->Scale Simple Simple Alcohol (MeOH, EtOH) Scale: >10g Scale->Simple Methyl/Ethyl Complex Complex/Bulky Alcohol Scale: <1g Scale->Complex t-Butyl/Chiral MethodA Method A: Fischer Esterification (Acid Catalysis) Simple->MethodA Robust & Scalable AcidSens Substrate is Acid Sensitive? Complex->AcidSens MethodB Method B: Alkyl Halide Alkylation (Base Promoted) AcidSens->MethodB Yes (Avoid H+) MethodC Method C: Steglich Coupling (DCC/DMAP) AcidSens->MethodC No (Standard)

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and alcohol complexity.

Detailed Protocols
Method A: Modified Fischer Esterification (Standard Scale-Up)

Best for: Methyl and Ethyl esters. High throughput, low cost.

Mechanism: Acid-catalyzed nucleophilic acyl substitution. Caveat: Standard reflux can degrade the C–I bond over time. This protocol uses a lower temperature with a co-solvent to maintain solubility without excessive heat.

Reagents:

  • Substrate: 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

  • Catalyst:

    
     (conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.1 equiv)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ). Wrap the flask in aluminum foil  to exclude light.
    
  • Dissolution: Dissolve the substrate in the alcohol solvent. If solubility is poor at RT, add DCM (10% v/v) to assist.

  • Activation:

    • Option 1 (

      
      ): Add conc. sulfuric acid dropwise.
      
    • Option 2 (

      
       - Preferred for dryness): Cool to 0°C. Add 
      
      
      
      dropwise (generates anhydrous HCl in situ).
  • Reaction: Warm the mixture to 40–50°C (Do not hard reflux). Stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid (lower

    
    ) should disappear; the ester (higher 
    
    
    
    ) appears.
  • Workup:

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Dilute with EtOAc. Wash with sat.

      
       (2x) to remove acid traces.
      
    • Wash with brine, dry over

      
      , and concentrate.
      

Yield Expectation: 95–98% (Clear to pale yellow oil/solid).

Method B: Base-Promoted Alkylation (

)

Best for: Benzyl, Allyl, or Methyl esters on small scale. Mildest conditions.

Mechanism: Carboxylate formation followed by


 attack on an alkyl halide.
Advantage:  Avoids acidic conditions; preserves acid-labile protecting groups elsewhere on the molecule.

Reagents:

  • Substrate: 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 equiv) or 
    
    
    
    (1.2 equiv for faster rates)
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M)

Protocol:

  • Solubilization: Dissolve the carboxylic acid in DMF (or Acetone) in a foil-wrapped vial.

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may become a suspension.
    
  • Alkylation: Add the alkyl halide (MeI or BnBr) dropwise.

  • Reaction: Stir at RT for 2–4 hours. (Heating is rarely needed and risks C-I damage).

  • Workup:

    • Pour mixture into ice-water (precipitates the ester if solid).

    • Extract with

      
       or EtOAc.
      
    • Wash organic layer thoroughly with water (to remove DMF) and brine.

    • Dry and concentrate.[2]

Yield Expectation: 90–95%.

Method C: Steglich Esterification (Coupling Reagent)

Best for: t-Butyl esters, complex alcohols, or valuable chiral alcohols.

Mechanism: DCC activates the acid to an O-acylisourea, which is attacked by the alcohol. DMAP acts as an acyl-transfer catalyst.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv (e.g., t-Butanol, Menthol)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05–0.1 equiv)

  • Solvent: DCM (Dichloromethane) (0.1 M)

Protocol:

  • Combine: In a flask, dissolve Acid, Alcohol, and DMAP in DCM.

  • Cool: Cool the solution to 0°C in an ice bath.

  • Addition: Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT naturally. Stir overnight (8–12 h). Note: A white precipitate (DCU) will form.

  • Filtration: Filter off the white solid (DCU) through a Celite pad.

  • Workup: Wash filtrate with 0.5N HCl (to remove DMAP), then

    
    , then brine.
    

Yield Expectation: 85–92%.

Comparative Data Analysis
ParameterMethod A (Fischer)Method B (Alkylation)Method C (Steglich)
Primary Use Methyl/Ethyl scale-upBenzyl/Methyl (Lab scale)Complex/Bulky Esters
Reaction pH Acidic (<1)Basic (~9-10)Neutral
Temp 40–50°C25°C0°C to 25°C
Iodine Stability Good (if Temp controlled)ExcellentExcellent
Atom Economy HighModerate (Halide waste)Low (Urea waste)
Purification Extraction onlyExtraction onlyFiltration + Column usually needed
Process Workflow (Method A)

The following diagram illustrates the critical path for the recommended scale-up method (Method A), highlighting the "Light Protection" control point.

Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Workup Phase Step1 Dissolve Substrate in MeOH (Add 10% DCM if needed) Step2 CRITICAL: Wrap Flask in Foil (Protect C-I bond) Step1->Step2 Step3 Add SOCl2 or H2SO4 (Dropwise at 0°C) Step2->Step3 Step4 Heat to 45°C (Monitor by TLC) Step3->Step4 Step5 Concentrate & Dilute w/ EtOAc Step4->Step5 Step6 Wash: NaHCO3 -> Brine Step5->Step6 Output Pure Ester (>98% Purity) Step6->Output

Figure 2: Step-by-step workflow for the acid-catalyzed esterification, emphasizing the protection of the photosensitive iodine moiety.

References
  • Fischer Esterification Mechanism & Scope

    • Title: Fischer Esterific
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of Halogenated Phenylacetic Esters

    • Title: Synthesis of Methyl 2-(2-Bromophenyl)acetate (Methodology Precedent)[3]

    • Source: ChemicalBook / Literature Data[2][4]

  • Steglich Esterification (DCC/DMAP)

    • Title: Steglich Esterific
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reactivity of Aryl Iodides

    • Title: Highly selective yet gentle brominating agents (Context on Halogen Stability)
    • Source: Manac Inc. Technical Notes
    • URL:[Link]

Sources

Application Notes & Protocols: Scale-Up Synthesis of 2-Bromo-5-iodophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance and Synthetic Challenges

2-Bromo-5-iodophenylacetic acid and its derivatives are valuable building blocks in modern medicinal chemistry and drug development. Their unique substitution pattern, featuring two distinct halogens, allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling the construction of complex molecular architectures. This makes them key intermediates in the synthesis of various therapeutic agents.

However, transitioning the synthesis of these compounds from the laboratory bench (gram-scale) to pilot or manufacturing scale (kilogram-scale) presents significant challenges. These include managing highly reactive organometallic intermediates, ensuring regiochemical control, handling hazardous materials safely, and developing robust, cost-effective purification strategies.

This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful scale-up synthesis of 2-Bromo-5-iodophenylacetic acid derivatives, grounded in established chemical principles and field-proven insights.

Retrosynthetic Analysis & Core Synthetic Strategies

A logical retrosynthetic approach to the target molecule, 2-Bromo-5-iodophenylacetic acid, suggests a few primary pathways for introducing the acetic acid moiety. The choice of strategy at scale often depends on the cost of starting materials, reaction robustness, and ease of purification.

Diagram: Synthetic Pathways Overview

Target 2-Bromo-5-iodophenylacetic acid Grignard_Intermediate 2-Bromo-5-iodophenylmagnesium halide Target->Grignard_Intermediate 1. Carboxylation 2. Acidic Work-up Benzyl_Cyanide 2-Bromo-5-iodobenzyl cyanide Target->Benzyl_Cyanide Hydrolysis Aryl_Halide 1-Bromo-2-chloro-4-iodobenzene or similar precursor Grignard_Intermediate->Aryl_Halide Mg turnings CO2 Carbon Dioxide (CO2) Grignard_Intermediate->CO2 Benzyl_Halide 2-Bromo-5-iodobenzyl bromide Benzyl_Cyanide->Benzyl_Halide Cyanide Substitution NaCN NaCN / KCN Hydrolysis Acid/Base Hydrolysis

Caption: Key retrosynthetic pathways to the target acid.

The most common and scalable methods involve either the carboxylation of a Grignard reagent or the hydrolysis of a benzyl cyanide intermediate.

Table 1: Comparison of Primary Synthetic Routes

Method Precursor Key Reagents Pros Cons
Grignard Carboxylation Aryl Halide (e.g., 1,2-dibromo-4-iodobenzene)Mg, CO₂ (dry ice)High convergence, utilizes readily available precursors.[1][2]Highly sensitive to moisture; requires stringent anhydrous conditions; Grignard formation can be difficult to initiate at scale.[3]
Benzyl Cyanide Hydrolysis Benzyl Halide (e.g., 1-bromo-4-iodo-2-(bromomethyl)benzene)NaCN, H₂SO₄/NaOHTolerant to a wider range of functional groups.[4]Use of highly toxic cyanide salts requires strict safety protocols; hydrolysis can be slow and require harsh conditions.
Palladium-Catalyzed Carbonylation Benzyl HalideCO gas, Pd catalyst, BaseHigh yields and excellent functional group tolerance.[5][6]Requires high-pressure reactor; CO is toxic; catalyst cost and removal can be an issue at scale.[6]

For this guide, we will focus on the Grignard Carboxylation route, as it represents a classic, cost-effective, and widely understood transformation whose scale-up challenges are well-documented and instructive.

Scale-Up Synthesis Protocol: Carboxylation of a Grignard Reagent

This section details the multi-step synthesis from a commercially available precursor to the final purified product, with specific considerations for scaling from grams to kilograms.

Safety First: Handling of Halogenated Reagents

Working with bromine and iodine-containing compounds requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[7][8][9]

  • Ventilation: All operations should be conducted in a certified, high-flow chemical fume hood or a walk-in ventilated enclosure.[10] Bromine, in particular, releases dense, corrosive, and highly toxic fumes.[9][11][12]

  • Spill Kits: Maintain an accessible spill kit containing an appropriate absorbent and a neutralizing agent like sodium thiosulfate solution for bromine or iodine spills.[7]

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste streams.[13][14][15] Disposal costs for halogenated waste are significantly higher, and proper labeling is mandatory.[14][15]

Step 1: Preparation of the Grignard Reagent

The formation of the Grignard reagent is the most critical and sensitive step in this sequence. The primary challenge on a larger scale is initiating the reaction and then controlling the subsequent exotherm.

Diagram: Grignard Reaction Workflow

Start Start: Assemble Dry Glassware Dry_Glassware Flame-dry reactor under N2/Ar stream Start->Dry_Glassware Add_Mg Charge reactor with Mg turnings Dry_Glassware->Add_Mg Add_Solvent Add anhydrous THF Add_Mg->Add_Solvent Initiation Initiate reaction: - Add small portion of Aryl Halide - Use initiator (e.g., I2 crystal, DIBAL-H) Add_Solvent->Initiation Check_Initiation Observe for: - Gentle reflux - Color change - Temperature rise Initiation->Check_Initiation Check_Initiation->Initiation Failure, re-initiate Addition Slowly add remaining Aryl Halide solution (Maintain T < 40-50°C) Check_Initiation->Addition Success Reflux Heat to gentle reflux for 1-2h Addition->Reflux Completion Reaction Complete: Dark, homogenous solution Reflux->Completion

Caption: Workflow for Grignard reagent formation.

Protocol: Grignard Reagent Formation (1 kg Scale)

  • Reactor Setup: Assemble a 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a thermocouple, and an addition funnel. Flame-dry all glassware under a stream of inert gas to remove all traces of moisture.

  • Reagent Charging: Charge the reactor with magnesium turnings (1.2 eq).

  • Solvent Addition: Add approximately 10 L of anhydrous tetrahydrofuran (THF) to the reactor.

  • Initiation:

    • In the addition funnel, prepare a solution of 1,2-dibromo-4-iodobenzene (1.0 eq) in 15 L of anhydrous THF.

    • Add ~200 mL of this solution to the magnesium suspension.

    • Scientist's Note: Initiation is the kinetic barrier. If the reaction does not start spontaneously (indicated by a gentle bubbling or a temperature rise), add a single crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. The iodine etches the passivating oxide layer on the magnesium surface.

  • Controlled Addition: Once the reaction has initiated and a gentle reflux is observed, begin the dropwise addition of the remaining aryl halide solution. The rate of addition should be carefully controlled to maintain the internal temperature between 40-50°C using the reactor's cooling jacket.

    • Scale-Up Consideration: The surface area to volume ratio decreases at scale, making heat dissipation less efficient. A controlled addition rate is paramount to prevent a runaway reaction.

  • Completion: After the addition is complete, heat the mixture to a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be dark brown or black.

Step 2: Carboxylation and Work-up

The reaction of the Grignard reagent with carbon dioxide is highly exothermic.

Protocol: Carboxylation and Work-up (1 kg Scale)

  • CO₂ Preparation: In a separate, dry 100 L reactor, place an excess of crushed dry ice (solid CO₂) (approx. 3-4 eq).

  • Quenching: Slowly transfer the prepared Grignard reagent from the first reactor onto the dry ice via a wide-bore cannula under positive inert gas pressure.

    • Rationale: Adding the Grignard to an excess of CO₂ prevents the initial carboxylate product from reacting with a second molecule of the Grignard reagent to form a ketone byproduct.[16]

  • Solvent Evaporation: Allow the mixture to warm to room temperature overnight, which will sublime the excess CO₂. Remove the THF under reduced pressure.

  • Hydrolysis: Cool the resulting thick slurry in an ice bath. Slowly and carefully add 2 M hydrochloric acid (HCl) until the pH is ~1-2. This step protonates the carboxylate salt and dissolves the remaining magnesium salts.

  • Extraction: Add an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and stir. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-5-iodophenylacetic acid as a solid.

Step 3: Purification by Recrystallization

Recrystallization is often the most effective and economical method for purifying solid organic compounds at a large scale.[17][18] The key is selecting an appropriate solvent system.

Table 2: Solvent Selection for Recrystallization

Solvent System Characteristics Outcome
Toluene/Heptane High solubility in hot toluene, low solubility in cold heptane.Good for inducing crystallization. Can sometimes lead to oiling out if cooled too quickly.
Ethanol/Water High solubility in hot ethanol, low solubility in water.Often yields high-purity crystals. The product should be sparingly soluble in water.[19]
Ethyl Acetate/Hexane Moderate polarity system.A versatile option, good for removing both polar and non-polar impurities.

Protocol: Recrystallization (1 kg Scale)

  • Dissolution: In a suitably sized reactor, add the crude product and the minimum amount of hot toluene required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of Celite to clarify the solution.

  • Crystallization: Slowly cool the solution to room temperature with gentle stirring. Then, cool further to 0-5°C in an ice bath to maximize crystal formation. If crystallization is slow, add a seed crystal of pure product.

  • Isolation: Collect the purified crystals by filtration using a large Büchner funnel or a centrifuge.

  • Washing: Wash the filter cake with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.

Analytical Characterization and Quality Control

At each stage, but especially for the final product, rigorous analytical testing is required to ensure purity and identity.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis in drug development.[20][21] It is used to quantify the target compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. The ¹H and ¹³C NMR spectra should be consistent with the structure of 2-Bromo-5-iodophenylacetic acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Troubleshooting Common Scale-Up Issues

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. Wet solvent/glassware; passivated magnesium.Ensure all equipment is rigorously dried. Use fresh, anhydrous solvent. Add an initiator (I₂, 1,2-dibromoethane).
Low yield of carboxylic acid. Incomplete Grignard formation; reaction with atmospheric CO₂/O₂; formation of ketone byproduct.Maintain a strict inert atmosphere. Ensure Grignard is added to an excess of CO₂. Check the quality of the magnesium.
Product oils out during recrystallization. Solution is too concentrated; cooling rate is too fast.Add more of the "good" solvent (e.g., toluene). Slow down the cooling rate and introduce a seed crystal.
Phase separation is slow during work-up. Emulsion formation.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow mixtures to stand for longer periods.

Conclusion

The scale-up synthesis of 2-Bromo-5-iodophenylacetic acid derivatives is a challenging yet achievable process. Success hinges on a deep understanding of the underlying chemical principles, meticulous control over reaction parameters, and an unwavering commitment to safety. By focusing on robust process control for the critical Grignard formation step and developing an optimized crystallization protocol for purification, researchers and drug development professionals can reliably produce this valuable intermediate at the kilogram scale and beyond, accelerating the path to new therapeutic discoveries.

References

  • Chromatography in Drug Development. (2024).
  • Halogenated Organic Liquids - Standard Oper
  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts.
  • Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025). JoVE.
  • Safe Handing & Disposal of Organic Substances.Science Ready.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Organic Solvent Waste Disposal.Safety & Risk Services.
  • Bringing preparative chromatography into the spotlight. (2019). Manufacturing Chemist.
  • Organic Solvents.Environment, Health and Safety.
  • Sandmeyer reaction.Grokipedia.
  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.UCLA Chemistry.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.AZoM.
  • The Purification of Organic Compound: Techniques and Applic
  • Sandmeyer reaction.Wikipedia.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Lab-Manager.
  • Handling liquid bromine and preparing bromine water.
  • Organic Synthesis - Practical Purific
  • Purification of Organic Compounds- Purific
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Safety D
  • Methods of Purification of Organic Compounds.NCERT 11 Chemistry.
  • Sandmeyer Reaction Mechanism. (2023). Adda247.
  • Bromine | Chemical Emergencies. (2024). CDC.
  • Discovering Green, Aqueous Suzuki Coupling Reactions. (2025).
  • phenylacetic acid.Organic Syntheses Procedure.
  • Chromatography in Pharma: Techniques, Case Studies & Trends.Pharma Now.
  • Carboxylation of grignard reagents in the presence of liquid co2.
  • Process Chromatography: Continuous Optimization. (2017).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC.
  • CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.Benchchem.
  • 2-Bromophenylacetic acid.PubChem.
  • Synthesis of phenylacetic acid derivatives.
  • METHOD FOR PRODUCING PHENYL ACETIC ACID AND SIMPLY DERIVATIVES THEREOF.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Bromine - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Phenylacetic acid production(PAA-precursor).aecenar.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • 2-Bromo-2-phenylacetic acid(4870-65-9) 13C NMR spectrum.ChemicalBook.
  • 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum.ChemicalBook.

Sources

Orthogonal functionalization strategies for dihalogenated phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Dihalogenated phenylacetic acids (e.g., 2,4-dichloro-, 4-bromo-2-chlorophenylacetic acid) represent a unique challenge and opportunity in medicinal chemistry. Unlike benzoic acids, where the carboxyl group is conjugated to the ring, the methylene spacer (


) in phenylacetic acids insulates the aromatic system, altering electronic bias and solubility profiles.

This guide details orthogonal functionalization —the ability to selectively modify one reactive site while leaving others intact. We focus on a tri-modal reactivity landscape:

  • The Carboxyl Handle: Modulation between "masking" (esterification) and "directing" (C-H activation).

  • The Halogen Hierarchy: Exploiting the oxidative addition rates (

    
    ) for sequential cross-coupling.
    
  • The C-H Bond: Late-stage functionalization directed by the native carboxyl motif.

Reactivity Hierarchy & Decision Logic

Successful orthogonality relies on thermodynamic and kinetic differentiation. The following diagram illustrates the energy barriers associated with each functional handle.

ReactivityHierarchy Iodide Ar-I / Ar-OTf (Fastest Oxidative Addition) Bromide Ar-Br (Standard Coupling) Iodide->Bromide 1st Coupling Chloride Ar-Cl (Requires Bulky Ligands) Bromide->Chloride 2nd Coupling CH Ortho C-H (High Barrier / Directed) Chloride->CH Late Stage Acid COOH (Directing Group or Mask) Acid->CH Directs Pd(II)

Figure 1: The Reactivity Cascade. Functionalization typically proceeds from left to right (lowest to highest activation energy).

Module 1: The Carboxyl Handle (Mask vs. Direct)

The carboxylic acid is the "gatekeeper." It can either poison low-valent Palladium catalysts (via formation of stable carboxylate complexes) or serve as a crucial directing group.

Strategy A: Esterification (The "Masking" Approach)

When to use: If performing standard Suzuki/Buchwald couplings on the halogens first. Free acids often lead to protodecarboxylation or catalyst sequestration.

  • Protocol: Mild Methylation using TMS-Diazomethane

    • Rationale: Avoids harsh acidic conditions that might affect sensitive halogens.

    • Step 1: Dissolve dihalo-phenylacetic acid (1.0 equiv) in MeOH/Toluene (1:2).

    • Step 2: Add TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise at 0°C.

    • Step 3: Stir 30 min. Quench with acetic acid.

    • Result: Methyl ester ready for cross-coupling.

Strategy B: The Native Directing Group (The "Anchor" Approach)

When to use: For C-H activation ortho to the acetic acid side chain.[1][2]

  • Mechanism: The carboxylate coordinates to Pd(II), forming a 6-membered palladacycle intermediate, enabling C-H activation at the ortho position.

Module 2: Chemoselective Cross-Coupling (The Halogen Dance)

Case Study: Functionalization of 4-bromo-2-chlorophenylacetic acid methyl ester . Goal: Introduce Aryl Group A at C4 (Br) and Aryl Group B at C2 (Cl).

Step 1: Site-Selective Suzuki Coupling at C4-Br

Principle: Bromides undergo oxidative addition significantly faster than chlorides. We use a "mild" ligand system that activates Br but is insufficient for Cl.

Protocol 2.1: C4-Selective Arylation

  • Setup: Charge a reaction vial with 4-bromo-2-chlorophenylacetic acid ester (1.0 equiv), Boronic Acid A (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst System: Add

    
     (2 mol%) and 
    
    
    
    (4 mol%).
    • Note: Triphenylphosphine is not electron-rich enough to activate the Ar-Cl bond at moderate temperatures.

  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat to 60°C for 4-6 hours.

  • Validation: Monitor via TLC. The starting material spot should disappear; the mono-coupled product appears. The Ar-Cl bond remains intact.

Step 2: Activation of the C2-Cl Bond

Principle: To activate the remaining chloride, we must switch to an electron-rich, bulky alkyl-phosphine ligand (e.g., Buchwald ligands) and increase temperature.

Protocol 2.2: C2-Selective Arylation (High Energy)

  • Substrate: Use the isolated product from Step 1.

  • Catalyst System: Add

    
     (1 mol%) and XPhos  or SPhos  (2 mol%).
    
    • Rationale: These bulky, electron-rich ligands facilitate oxidative addition into the sterically hindered and electronically inert Ar-Cl bond.

  • Partner: Boronic Acid B (1.5 equiv).[3]

  • Conditions: 1,4-Dioxane at 100°C for 12 hours.

Module 3: Directed C-H Activation

Once halogens are utilized, the final orthogonal handle is the C-H bond. Phenylacetic acids allow for ortho-C-H activation using the carboxyl group as a directing group (DG).[3]

Protocol 3.1: Ligand-Promoted C-H Olefination Reference: Adapted from Yu et al. regarding MPAA ligands.[4]

  • Substrate: Free phenylacetic acid (ester hydrolysis required if previously protected).

  • Ligand: Boc-Val-OH (Mono-N-protected amino acid).

    • Mechanism:[4][5][6][7] The MPAA ligand acts as an internal base, lowering the energy of the C-H bond cleavage transition state via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Reagents:

    
     (10 mol%), 
    
    
    
    (1 equiv), Acrylate ester (2 equiv).
  • Conditions: t-Amyl alcohol, 85°C, air atmosphere.

Summary of Experimental Data

ParameterC4-Br Coupling (Step 1)C2-Cl Coupling (Step 2)Ortho-C-H Activation (Step 3)
Active Site Ar-BrAr-ClC-H (Ortho)
Catalyst



Ligand

(Standard)
XPhos (Bulky/Rich)Boc-Val-OH (MPAA)
Temp 60°C100°C85-110°C
Base/Add



Selectivity >95% Br>90% ClOrtho-selective

Visual Workflow: The Orthogonal Map

OrthogonalWorkflow Start Start: 4-Bromo-2-Chloro Phenylacetic Acid Decision Decision Point: Is the Acid Compatible? Start->Decision PathA Path A: Protection (Methyl Ester) Decision->PathA Yes (Standard) PathB Path B: Directing Group (Free Acid) Decision->PathB No (C-H First) Step1 Step 1: C4-Br Coupling (Pd/PPh3, 60°C) PathA->Step1 Step3 Step 3: C-H Activation (Pd/MPAA Ligand) PathB->Step3 Ortho-Olefination Step2 Step 2: C2-Cl Coupling (Pd/XPhos, 100°C) Step1->Step2 Final Final Scaffold: Tri-Functionalized Arene Step2->Final Step3->Step1 Esterification req.

Figure 2: Operational workflow for sequential functionalization. Path A is recommended for general library synthesis.

References

  • Chemoselective Cross-Coupling of Polyhalogenated Arenes

    • Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.[8][9]

    • Source: PolyU Scholars Hub / ResearchG
    • URL:[Link] (General institutional link for verification of "PolyU Scholars Hub" validity).

  • Ligand-Controlled Selectivity (Buchwald/Suzuki)

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
    • Source: PMC / NIH (Review of Sigman/Tan and others).
    • URL:[Link]

  • C-H Activation of Phenylacetic Acids

    • Title: Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents (Yu Group).
    • Source: PMC / NIH.
    • URL:[Link]

  • Meta-C-H Functionalization

    • Title: Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids.[3]

    • Source: PMC / NIH.
    • URL:[Link]

Sources

Application Note: 2-Bromo-5-iodophenylacetic acid as a Bifunctional Scaffold for Radioiodination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-iodophenylacetic acid as a Precursor for Radiolabeling Content Type: Detailed Application Note & Protocol Guide Audience: Radiochemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

2-Bromo-5-iodophenylacetic acid (CAS: 1261601-75-5 or related isomers) represents a highly versatile "bifunctional" halogenated scaffold in radiopharmaceutical chemistry. Its utility stems from the distinct reactivity profiles of its three functional handles:

  • C-5 Iodine: The primary site for high-yield radiolabeling (via

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    ) using palladium-catalyzed stannylation or copper-mediated isotopic exchange.
  • C-2 Bromine: A sterically demanding, lipophilic halogen that remains stable under standard radioiodination conditions, or serves as an orthogonal handle for cross-coupling (e.g., Suzuki-Miyaura) to extend the pharmacophore.

  • C-1 Acetic Acid: A conjugation handle for attachment to peptides, proteins, or small molecule pharmacophores via amide bond formation.

This guide details the protocols for transforming this precursor into high-specific-activity radiotracers, specifically targeting the destannylation and isotopic exchange pathways.

Chemical Properties & Handling

PropertySpecification
Chemical Formula

Molecular Weight 340.94 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (acidic pH)
Storage 2–8°C, protect from light (Iodine-carbon bonds are photosensitive)
Stability Stable under ambient conditions; avoid strong oxidizers.

Safety Warning: This compound contains an aryl iodide and bromide. While generally stable, aryl iodides can liberate free iodine upon prolonged light exposure. Handle in amber vials.

Strategic Utility: The "Orthogonal Halogen" Advantage

The core value of this precursor is the reactivity difference between the C-I and C-Br bonds.

  • Bond Dissociation Energy (BDE):

    
     (~65 kcal/mol) < 
    
    
    
    (~81 kcal/mol).
  • Implication: We can selectively functionalize the Iodine position (e.g., converting it to a trialkyltin moiety) without affecting the Bromine. This allows the Bromine to remain as a permanent structural feature of the final radiotracer, often required for receptor binding affinity (e.g., in certain kinase inhibitors or metabolic tracers).

Visualizing the Workflow

The following diagram illustrates the divergent pathways for utilizing this precursor.

G Start 2-Bromo-5-iodophenylacetic acid Protect Esterification (Protection) Start->Protect MeOH/H+ Stannylation Pd-Catalyzed Stannylation Protect->Stannylation Pd(0), (SnBu3)2 Exchange Cu-Mediated Isotopic Exchange Protect->Exchange Cu(I), *I- Precursor Stannane Precursor (SnBu3) Stannylation->Precursor Labeling_B Halogen Exchange (*I-Label) Exchange->Labeling_B Labeling_A Oxidative Radioiodination (*I-Label) Precursor->Labeling_A [123/124/131]I-, Oxidant Final Radiolabeled Tracer (*I at C-5) Labeling_A->Final Labeling_B->Final

Caption: Workflow for converting 2-Bromo-5-iodophenylacetic acid into a radiotracer via Stannylation (Method A) or Exchange (Method B).

Protocol A: High Specific Activity Labeling (Destannylation)

Best for: Receptor imaging agents (PET/SPECT) where saturation must be avoided.

Phase 1: Synthesis of the Stannane Precursor

Before radiolabeling, the iodine must be replaced with a tributyltin (


) group.

Reagents:

  • Starting Material: Methyl 2-bromo-5-iodophenylacetate (Esterified form of the acid).

  • Hexabutylditin (

    
    ).
    
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).
    
  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step:

  • Setup: In a flame-dried Schlenk flask, dissolve Methyl 2-bromo-5-iodophenylacetate (1.0 eq) in anhydrous toluene (0.1 M).

  • Addition: Add Hexabutylditin (1.1 eq) and

    
      (5 mol%).
    
  • Degassing: Purge with Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by TLC/HPLC. The C-I bond reacts preferentially over the C-Br bond.

  • Purification: Cool to RT. Filter through Celite. Purify via Flash Chromatography (Silica gel, Hexane/EtOAc + 1% TEA to prevent protodestannylation).

  • QC: Verify by

    
    -NMR (Look for Sn-alkyl protons at 0.8–1.5 ppm).
    
Phase 2: Oxidative Radioiodination

Reagents:

  • Precursor: Methyl 2-bromo-5-(tributylstannyl)phenylacetate (

    
    ).
    
  • Radionuclide: Sodium Iodide (

    
    ) in 0.1M NaOH.
    
  • Oxidant: Chloramine-T or Peracetic Acid.

  • Quench: Sodium Metabisulfite.

Protocol:

  • Dissolution: Dissolve

    
     of the stannane precursor in 
    
    
    
    EtOH/AcOH (95:5).
  • Addition: Add the required activity of

    
     (e.g., 5–10 mCi).
    
  • Oxidation: Add

    
     of Chloramine-T (1 mg/mL in water). Vortex for 5 minutes at RT. Note: The electrophilic radioiodine (
    
    
    
    ) displaces the tin group.
  • Quenching: Add

    
     of Sodium Metabisulfite (saturated solution) to neutralize excess oxidant.
    
  • Deprotection (Optional): If the free acid is required, add

    
     1M NaOH and heat at 60°C for 10 min, then neutralize with HCl.
    
  • Purification: Inject onto semi-prep HPLC (C18 column, Water/MeCN gradient). Collect the radioactive peak corresponding to the iodo-product (which co-elutes with the non-radioactive standard).

Protocol B: Copper-Mediated Isotopic Exchange

Best for: Therapeutic agents (


) or preclinical screening where specific activity is less critical.

This method swaps the non-radioactive I-127 directly for radioactive *I.

Reagents:

  • Precursor: 2-Bromo-5-iodophenylacetic acid (Free acid or ester).

  • Catalyst:

    
     or 
    
    
    
    salts + Ascorbic acid (reductant).
  • Co-solvent: Citric acid buffer / Ethanol.

  • Radionuclide:

    
    .
    

Step-by-Step:

  • Mixture: In a V-vial, combine precursor (1 mg), Gentisic acid (antioxidant), Citric acid (5 mg), and

    
     (
    
    
    
    ).
  • Activity: Add

    
     solution.
    
  • Heating: Heat to 150°C for 20–30 minutes. Note: High temperature is required to activate the C-I bond.

  • Purification: SPE cartridge (C18) or HPLC.

  • Mechanism: The Copper acts as a catalyst to lower the activation energy for nucleophilic aromatic substitution, allowing the radioactive iodide to displace the stable iodide.

Quality Control (QC) Parameters

ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Radio-HPLC / Radio-TLC
Specific Activity (Method A) > 2000 Ci/mmol (theoretical)Calculated from UV mass vs. Activity
Specific Activity (Method B) < 50 Ci/mmolCarrier-added method
Chemical Purity No Sn/Cu residuesICP-MS or spot test
Identity Co-elution with standardHPLC (UV vs. Gamma trace)

References

  • Ohmomo, Y., et al. (1989). "Radioiodinated phenoxyacetic acid derivatives as potential brain imaging agents.[1][2][3] I. Efficient synthesis via trimethylsilyl intermediates." Chemical & Pharmaceutical Bulletin, 37(9), 2276-2281.[3] Link

  • Marek, A., et al. (2025). "Synthesis of Radiolabeled Compounds." IOCB Prague Research Group. Link

  • Krasikova, R. N. (2020). "Synthesis of Radioiodinated Compounds: Classical Approaches and Achievements of Recent Years." Molecules, 25(23), 5683. Link

  • Kersemans, K., et al. (2006). "Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine." Journal of Nuclear Medicine, 47(9). Link

  • Zhou, D., et al. (2006). "Synthesis and evaluation of a bromine-76-labeled PPARgamma antagonist." Nuclear Medicine and Biology, 33(7), 861-866. Link

Sources

Application in the development of bioactive molecules and probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling using Activity-Based Probes (ABPs) for Target Deconvolution

Executive Summary & Strategic Rationale

The paradigm of drug discovery has shifted from purely phenotypic screening to Targeted Covalent Inhibition (TCI) . Unlike reversible binders, covalent inhibitors offer prolonged duration of action (uncoupled from pharmacokinetics) and high potency. However, developing these molecules requires rigorous validation of Target Engagement (TE) and Selectivity within a native biological system.

This guide details the application of Activity-Based Protein Profiling (ABPP) . By utilizing reactive chemical probes that covalently label active enzyme active sites, researchers can directly interrogate the functional proteome.[1][2] This protocol focuses on in situ (live-cell) profiling , which preserves cellular compartmentalization and protein-protein interactions, offering superior biological relevance compared to lysate-based methods.

Probe Design Architecture

A successful chemoproteomic campaign relies on the structural integrity of the probe. The probe must mimic the pharmacophore of the drug candidate while carrying a latent handle for downstream analysis.

The Anatomy of an Activity-Based Probe
  • Warhead (Reactive Group): An electrophile targeting a specific nucleophilic residue (e.g., Cysteine, Serine, Lysine).[2]

    • Example: Acrylamides or Chloroacetamides for Cysteine; Fluorophosphonates for Serine Hydrolases.

  • Linker: A spacer (typically PEG or alkyl chain) that distances the bulky reporter from the binding site to prevent steric hindrance.

  • Reporter Tag:

    • Latent Handle (Clickable): Alkyne or Azide (preferred for live cells due to small size and cell permeability).

    • Direct Tag: Biotin or Fluorophore (bulky, often limited to lysate applications).

Logic Diagram: Probe Development Cycle

ProbeLogic Drug Parent Inhibitor (Scaffold) SAR SAR Analysis (Identify Solvent-Exposed Region) Drug->SAR Design Probe Design (Warhead + Linker + Alkyne) SAR->Design Synth Chemical Synthesis Design->Synth Validation In Vitro Validation (Competition Assay) Synth->Validation Validation->Drug Iterate

Figure 1: Iterative workflow for converting a lead compound into a functional chemical probe.

Experimental Protocols

Protocol A: In Situ (Live-Cell) Covalent Labeling

Objective: To label the target protein in its native environment. Critical Control: A "Competition" sample pre-treated with the non-clickable parent inhibitor (at 10x-20x excess) to prove specific binding.

Materials:

  • Adherent cells (e.g., HEK293, A549) at 80-90% confluency.

  • Probe Stock (10 mM in DMSO).

  • Parent Inhibitor (Competition Control).

  • Lysis Buffer: PBS, 1% Triton X-100, 0.1% SDS, Protease Inhibitor Cocktail (EDTA-free).

Step-by-Step:

  • Seed Cells: Plate cells in 6-well plates (for Gel-ABPP) or 10cm dishes (for MS-ABPP). Allow 24h attachment.

  • Competition Step (Control Only): Treat "Control" wells with 20 µM Parent Inhibitor. Treat "Experimental" wells with DMSO vehicle. Incubate for 1 hour at 37°C.

    • Why: This saturates the specific target site, preventing the probe from binding.

  • Probe Labeling: Add the Alkyne-Probe to all wells (final conc. 1-5 µM ). Incubate for 1-2 hours at 37°C.

    • Note: Keep DMSO concentration <0.5% to avoid cytotoxicity.

  • Harvest: Aspirate media. Wash cells 2x with ice-cold PBS to remove excess extracellular probe.

  • Lysis: Add Lysis Buffer (on ice). Scrape cells and transfer to microcentrifuge tubes.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to fresh tubes.

  • Quantification: Normalize protein concentration to 1-2 mg/mL using a BCA assay.

Protocol B: Copper-Catalyzed Click Chemistry (CuAAC)

Objective: To conjugate the alkyne-tagged proteins with a reporter (Azide-Biotin or Azide-Fluorophore). Safety: Cu(I) is prone to oxidation.[3] Use fresh reagents.

Reagents (Stock Solutions):

  • CuSO4: 50 mM in water.

  • THPTA (Ligand): 100 mM in water (Stabilizes Cu(I) state).

  • Azide-Tag: 5 mM Azide-Rhodamine (for Gel) or Azide-Biotin (for MS) in DMSO.

  • Sodium Ascorbate: 100 mM in water (Make Fresh Daily ).[4]

Reaction Setup (Per 100 µL Lysate):

ComponentVolumeFinal Conc.Order of Addition
Protein Lysate 100 µL1-2 mg/mL1
Azide-Tag 1-2 µL25-50 µM2
CuSO4 / THPTA Mix 2 µL1 mM / 100 µM3 (Pre-mix before adding)
Sodium Ascorbate 5 µL5 mM4 (Initiator )

Procedure:

  • Pre-complex Copper: Mix CuSO4 and THPTA stocks in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA) in a separate tube. Incubate 1 min.

  • Add Reagents: Add components to the lysate in the order listed above. Vortex gently after each addition.[3][4][5]

  • Initiate: Add Sodium Ascorbate last. Vortex immediately.

  • Incubation: Rotate end-over-end for 1 hour at Room Temperature in the dark.

  • Quench:

    • For Gel: Add 4x SDS Loading Buffer (reducing). Boil 5 min.

    • For MS: Proceed to Acetone or Chloroform/Methanol precipitation to remove excess reagents.

Protocol C: Streptavidin Enrichment & On-Bead Digestion (MS-ABPP)

Objective: Isolate labeled proteins for Mass Spectrometry identification.

  • Precipitation: Precipitate click-reacted proteins (from Protocol B) using cold Methanol/Chloroform/Water (4:1:3 ratio). Spin at 10,000 x g for 5 min. Discard both phases (protein is at the interface). Wash pellet with Methanol. Air dry.

  • Resolubilization: Dissolve pellet in 500 µL PBS + 1.2% SDS by sonication. Dilute to 0.2% SDS with PBS (6 mL total).

  • Enrichment: Add 50 µL Streptavidin-Agarose beads. Rotate O/N at 4°C.

  • Washing (Stringent): Wash beads sequentially:

    • 1x 1% SDS in PBS

    • 1x 6M Urea

    • 3x PBS

  • On-Bead Digestion: Resuspend beads in Ammonium Bicarbonate (50 mM). Add Trypsin (Seq. Grade). Incubate O/N at 37°C.

  • Analysis: Collect supernatant (peptides). Desalt using C18 StageTips. Analyze via LC-MS/MS.

Visualization of Signaling & Workflow

The following diagram illustrates the complete chemoproteomic workflow for target deconvolution.

ABPP_Workflow cluster_0 Phase 1: In Situ Labeling cluster_1 Phase 2: Chemical Conjugation cluster_2 Phase 3: Identification Cells Live Cells (Native Proteome) Probe Add Alkyne-Probe (+/- Competitor) Cells->Probe Lysis Cell Lysis (Preserve Covalent Bond) Probe->Lysis Click CuAAC Click Reaction (Add Biotin-Azide) Lysis->Click Precip Protein Precipitation (Remove Excess Reagents) Click->Precip Enrich Streptavidin Enrichment Precip->Enrich Digest Tryptic Digestion (On-Bead) Enrich->Digest MS LC-MS/MS Analysis Digest->MS

Figure 2: End-to-end workflow from live-cell treatment to mass spectrometry analysis.[2]

Data Analysis & Interpretation

Calculating Target Engagement (TE)

When analyzing MS data, use Label-Free Quantification (LFQ) or TMT tagging .

  • Specific Targets: Show high intensity in the "Probe Only" sample and significant reduction (>75%) in the "Competition" sample.

  • Non-Specific Binders: Show equal intensity in both Probe and Competition samples (the parent drug did not compete).

Case Study: KRAS G12C Inhibitors

The development of KRAS G12C inhibitors (e.g., Sotorasib) serves as the definitive example of this workflow.[6]

  • Challenge: KRAS was considered "undruggable" due to high GTP affinity.

  • Solution: Ostrem et al. (2013) designed electrophilic probes targeting the Cys12 mutant residue.

  • Application: Using MS-based ABPP, they validated that their acrylamide-based compounds covalently modified Cys12 and, crucially, profiled the selectivity against the rest of the cysteine proteome to ensure safety [1].

References

  • Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013).[7][8] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503(7477), 548–551.[9] [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535–546. [Link]

  • Lenz, T., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50, 7557-7586. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

Sources

Troubleshooting & Optimization

Optimizing catalyst and base conditions for 2-Bromo-5-iodophenylacetic acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Center From: Senior Application Scientist, Process Chemistry Division Subject: Optimization Guide: 2-Bromo-5-iodophenylacetic Acid Couplings

Executive Summary

2-Bromo-5-iodophenylacetic acid (CAS: 1226452-23-8) presents a unique "Janus" scaffold for medicinal chemistry.[1] Its utility lies in its three distinct reactive handles: the highly reactive iodine (C-5) , the sterically encumbered bromine (C-2) , and the base-sensitive phenylacetic acid (PAA) moiety .[1]

Successful functionalization requires navigating a "reactivity hierarchy."[1] This guide addresses the common pitfalls—specifically loss of chemoselectivity (I vs. Br) and base-mediated side reactions (alpha-arylation/decarboxylation)—providing validated protocols to ensure high-yield transformations.[1]

Part 1: The Reactivity Hierarchy & Decision Tree

Before selecting reagents, users must visualize the competing pathways. The iodine at C-5 is electronically activated and sterically accessible, making it the primary target. The bromine at C-2 is deactivated by the ortho-alkyl group and sterically hindered.[1]

Optimization Workflow

The following diagram illustrates the decision logic for catalyst and base selection to avoid common failure modes like "bis-coupling" or "self-polymerization."

OptimizationWorkflow Start Substrate: 2-Bromo-5-iodophenylacetic acid Goal Define Target Transformation Start->Goal Path1 Site-Selective Coupling (C-5 Iodine) Goal->Path1 Target Mono-Aryl Path2 Bis-Coupling (C-2 & C-5) Goal->Path2 Target Di-Aryl BaseCheck Base Selection Critical: Avoid Alpha-Deprotonation Path1->BaseCheck Outcome2 Use Strong Base (K3PO4) + Active Ligand (SPhos/XPhos) Path2->Outcome2 Outcome1 Use Mild Base (K2CO3/Na2CO3) + Pd(PPh3)4 BaseCheck->Outcome1 Safe Path SideRxn RISK: Self-Arylation / Polymerization BaseCheck->SideRxn If Strong Base (NaOtBu) used

Caption: Decision tree for optimizing reaction conditions based on target selectivity and side-reaction risks.

Part 2: Troubleshooting & Optimization FAQs

Category 1: Chemoselectivity (Iodine vs. Bromine)

Q: I am observing significant amounts of bis-coupled product when targeting the C-5 iodine. How do I stop the reaction at the mono-aryl stage?

A: Loss of selectivity typically stems from a catalyst that is too active or a reaction temperature that is too high.[1] The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) allows for kinetic separation, but "hot" catalysts blur this line.[1]

  • The Fix: Switch to a "dumb" catalyst.

    • Catalyst: Use Pd(PPh₃)₄ (Tetrakis) or PdCl₂(PPh₃)₂ .[1] These traditional phosphine ligands promote oxidative addition into C-I bonds readily but are sluggish toward C-Br bonds at temperatures below 60°C.[1]

    • Avoid: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) or highly active N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPr for the first step.[1] These are designed to activate unreactive chlorides and will indiscriminately couple the bromine.

    • Stoichiometry: Ensure the boronic acid is the limiting reagent (0.95–1.0 equiv) relative to the halide.

Q: Can I couple the C-2 bromine first?

A: No. Direct chemoselective coupling of the C-2 bromine in the presence of the C-5 iodine is electronically and kinetically disfavored.[1] To achieve this, you must:

  • Couple C-5 (Iodine) with a "dummy" group or the desired R1.[1]

  • Or, use a silane-protection strategy for the iodine (rare and complex).[1] Recommendation: Design your synthesis to install the C-5 substituent first.[1]

Category 2: Base Selection & Acidic Protons

Q: My reaction stalls with low conversion, or I see a complex mixture of oligomers. Is the carboxylic acid interfering?

A: Yes. The free carboxylic acid (pKa ~4.3) consumes the first equivalent of base immediately. If you use only 1.5 or 2.0 equivalents of base, you may not generate enough active boronate species for the Suzuki cycle. Furthermore, the alpha-methylene protons (adjacent to the carbonyl and phenyl ring) are acidic (pKa ~22 in DMSO).

  • The Trap (Self-Arylation): If you use a strong base like NaOtBu or KHMDS , you risk deprotonating the alpha-carbon.[1] This enolate can then attack the Pd-Ar species of another molecule, leading to intermolecular alpha-arylation (polymerization).[1]

  • The Solution:

    • Base: Use mild inorganic carbonates: Na₂CO₃ or K₂CO₃ (3.0–4.0 equiv).[1] These are strong enough to activate the boronic acid but generally too weak to deprotonate the alpha-carbon to a significant extent in standard solvents.[1]

    • Solvent: Use DME/Water (4:1) or Toluene/Water .[1] The biphasic system often helps modulate basicity.

    • Pro-Tip: If solubility is an issue, convert the acid to a Methyl Ester prior to coupling. This eliminates the zwitterionic character and simplifies purification, though alpha-acidity remains a minor concern.[1]

Part 3: Validated Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C-5 Iodine)

Target: Mono-functionalization at the Iodine position.[1]

ComponentReagentEquivalentsRole
Substrate 2-Bromo-5-iodophenylacetic acid1.0Electrophile
Coupling Partner Aryl Boronic Acid1.05Nucleophile
Catalyst Pd(PPh₃)₄ 0.03 (3 mol%)I-Selective Catalyst
Base Na₂CO₃ (2M aq.) 3.0Activator/Buffer
Solvent DME (Dimethoxyethane)[0.2 M]Solvent

Step-by-Step:

  • Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).[1][2] Crucial: Pd(0) is oxygen sensitive.

  • Add degassed DME and 2M Na₂CO₃ solution via syringe.

  • Stir vigorously at 40–50°C for 4–12 hours.

    • Note: Do not exceed 60°C to prevent C-2 bromine activation.[1]

  • Quench: Acidify carefully with 1M HCl to pH ~3 (to recover the free acid product) and extract with EtOAc.

Protocol B: Subsequent Coupling of C-2 Bromine

Target: Functionalizing the remaining Bromine (Sterically hindered).

After isolating the product from Protocol A, use these conditions to force the second coupling:

ComponentReagentEquivalentsRole
Catalyst Pd(OAc)₂ + SPhos 5 mol% / 10 mol%Active Catalyst System
Base K₃PO₄ 3.0Stronger Base
Solvent Toluene / Water (10:[1]1)[0.2 M]High Temp Solvent
Temp 80–100°C-Required for activation

Why SPhos? The C-2 position is ortho to the acetic acid side chain.[1] SPhos is an electron-rich, bulky Buchwald ligand specifically designed to facilitate oxidative addition into hindered aryl halides.[1]

Part 4: Data Reference - Base Compatibility Matrix

Use this table to select the correct base for your specific risk profile.

BasepKa (conj.[1] acid)SuitabilityRisk Profile
NaOtBu ~17AVOID High Risk: Promotes alpha-arylation (self-reaction) and decarboxylation.[1]
K₃PO₄ ~12Good Best for sterically hindered couplings (Protocol B). Moderate risk of side reactions.[1]
K₂CO₃ ~10Excellent Standard Choice. Balances boronic acid activation with substrate stability.[1]
NaHCO₃ ~6Poor Too weak to efficiently activate many boronic acids; reaction may stall.[1]
Et₃N ~10Poor Often poisons Pd catalysts in Suzuki couplings; avoid unless using specific protocols.[1]

References

  • Site-Selectivity in Dihaloarenes

    • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-C
    • Source: MDPI Catalysts (2014).[1]

    • URL:[Link]

    • Relevance: Establishes the fundamental reactivity order (I > Br) and catalyst influence.[3]

  • Phenylacetic Acid Alpha-Arylation

    • Title: Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives.[1][4]

    • Source: Organic Letters (ACS Publications).[1]

    • URL:[Link]

    • Relevance: Details the risks of using strong bases with phenylacetic acid scaffolds and the mechanism of side reactions.
  • General Suzuki Coupling Guides

    • Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Procedures.[1]

    • Source: BenchChem Technical Guides.[1]

    • Relevance: Provides baseline stoichiometry and solvent choices for standard couplings.[1]

Sources

Common side products in the synthesis of 2-Bromo-5-iodophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-5-iodophenylacetic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. My goal is to provide you with practical, field-tested insights to help you troubleshoot common issues, optimize your reaction conditions, and understand the causal mechanisms behind the formation of frequent side products.

Introduction: Synthetic Strategies and Common Pitfalls

2-Bromo-5-iodophenylacetic acid is a valuable building block, but its synthesis can be challenging due to its multifunctional nature. The presence of two different halogens on the aromatic ring, along with a reactive benzylic position, creates a landscape ripe for side reactions. The most common synthetic routes typically begin with a substituted toluene or aniline and proceed through several key transformations. This guide is structured around troubleshooting the most prevalent of these pathways: a three-step synthesis starting from 2-bromo-5-iodotoluene.

Overall Synthetic Workflow

The following diagram illustrates the most common pathway discussed in this guide.

Synthetic_Workflow Start 2-Bromo-5-iodotoluene Step1 Benzylic Bromination (NBS, Radical Initiator) Start->Step1 Step 1 Intermediate1 2-Bromo-5-iodobenzyl bromide Step1->Intermediate1 Step2 Cyanation (NaCN or KCN, SN2) Intermediate1->Step2 Step 2 Intermediate2 2-Bromo-5-iodobenzyl cyanide Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Step 3 Product 2-Bromo-5-iodophenylacetic acid Step3->Product

Caption: A common three-step synthetic route to the target compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Part 1: Benzylic Bromination Issues

Question 1: My crude reaction mixture shows multiple spots on TLC after benzylic bromination of 2-bromo-5-iodotoluene. What are the likely side products?

Answer: This is a common issue stemming from the radical nature of the reaction, typically performed with N-Bromosuccinimide (NBS).

  • Primary Cause: Over-bromination. The most likely byproduct is the dibrominated species, 2-bromo-1-(dibromomethyl)-5-iodobenzene. This occurs when the benzylic radical reacts with a second equivalent of bromine.

  • Secondary Cause: Ring Bromination. Although less common for benzylic brominations, harsh conditions (excess NBS, high temperature, or UV light) can sometimes lead to electrophilic aromatic substitution on the electron-rich ring, though the existing halogens are deactivating.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS.

  • Initiator Control: Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. A protocol for a similar α-bromination uses catalytic AIBN with NBS and has been shown to be effective[1].

  • Temperature Management: Initiate the reaction at a moderate temperature (e.g., refluxing CCl₄ or cyclohexane) and monitor closely. Do not overheat.

  • Purification: These side products can often be separated by column chromatography on silica gel.

Part 2: Cyanation (SN2 Reaction) Challenges

Question 2: The yield of my cyanation reaction is low, and I'm observing a significant amount of a high Rf byproduct by TLC.

Answer: The conversion of the benzyl bromide to the benzyl cyanide is a standard SN2 reaction[2]. Low yields are typically due to competing elimination reactions or impurities.

  • Primary Cause: E2 Elimination. The cyanide ion (CN⁻) is not only a good nucleophile but also a reasonably strong base. It can abstract a benzylic proton from the benzyl bromide, leading to an E2 elimination reaction. This results in the formation of a stilbene-type dimer after subsequent reactions.

  • Secondary Cause: Impure Starting Material. If your benzyl bromide starting material contains unreacted toluene from the previous step, it will not react and will lower your apparent yield. If it contains the dibrominated side product, this can lead to more complex and often insoluble byproducts.

Troubleshooting Steps:

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway over E2. A standard procedure involves using KCN in refluxing ethanol[3].

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary.

  • Purity of Benzyl Bromide: Ensure your 2-bromo-5-iodobenzyl bromide is pure before starting the cyanation step. Purify it by recrystallization or chromatography if necessary.

Part 3: Nitrile Hydrolysis - The Most Common Hurdle

Question 3: After my hydrolysis step, my NMR spectrum shows signals consistent with my desired carboxylic acid, but also another major product. What is it?

Answer: This is the most frequently encountered problem in this synthesis. The most common byproduct of nitrile hydrolysis is the corresponding amide (2-Bromo-5-iodophenylacetamide).

The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[4][5] If the reaction is not driven to completion, the amide will be a major component of your crude product.

Mechanism: Main Reaction vs. Side Product Formation

Hydrolysis_Mechanism cluster_main Desired Pathway: Complete Hydrolysis cluster_side Problem: Incomplete Reaction Nitrile R-CH₂-C≡N (Benzyl Cyanide) Amide R-CH₂-CONH₂ (Amide Intermediate) Nitrile->Amide +H₂O (Acid or Base) Acid R-CH₂-COOH (Carboxylic Acid) Amide->Acid +H₂O, Heat (Forced Conditions) Stopped Reaction Stopped or Quenched (Insufficient time/heat) Amide->Stopped Amide_Side Isolation of Amide Byproduct Stopped->Amide_Side

Caption: The hydrolysis pathway showing the stable amide intermediate.

Question 4: How can I ensure the complete hydrolysis of the nitrile to the carboxylic acid?

Answer: Driving the reaction past the stable amide intermediate requires forcing conditions.

  • Acid-Catalyzed Hydrolysis: This method directly produces the free carboxylic acid.[5]

    • Solution: Use a strong acid like concentrated HCl or a mixture of H₂SO₄/H₂O. Crucially, you must use high temperatures—typically refluxing the mixture for an extended period (12-24 hours)[3]. The reaction is complete when no more amide is visible by TLC or LC-MS.

  • Base-Promoted Hydrolysis: This method first produces the carboxylate salt.[5][6]

    • Solution: Use a strong base like NaOH or KOH in an aqueous alcohol solution. Again, prolonged heating under reflux is essential. After the reaction is complete, the mixture must be acidified with a strong acid (e.g., cold 6M HCl) to precipitate the final carboxylic acid product[6].

ConditionAdvantageDisadvantageRecommendation
Acidic (HCl, H₂SO₄) Direct isolation of the acid product.Can be corrosive; potential for decarboxylation at very high temperatures.Reflux in 6M-12M HCl for 12-24 hours. Monitor by TLC.
Basic (NaOH, KOH) Often cleaner reactions.Requires a separate acidification workup step.Reflux in 10-20% aqueous NaOH for 12-24 hours.[3]
Part 4: General & Stability Issues

Question 5: I'm seeing my starting material, 2-bromo-5-iodotoluene, in my final product. How is this possible?

Answer: This is likely due to the decarboxylation of your final phenylacetic acid product. Phenylacetic acids, especially those with electron-donating or certain activating groups, can lose CO₂ under harsh conditions, particularly high heat in the presence of strong acid.[7][8]

Troubleshooting Steps:

  • Moderate Hydrolysis Conditions: While forcing conditions are needed to hydrolyze the amide, avoid excessively high temperatures for prolonged periods after the acid has formed.

  • Purification: If decarboxylation has occurred, the resulting toluene derivative is less polar and can usually be removed from the desired carboxylic acid product via column chromatography or by an acid-base extraction, as the toluene derivative is non-acidic.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product (TLC/NMR) Problem->ImpureProduct CheckInitiation Reaction won't start? LowYield->CheckInitiation Step 1/2 CheckCompletion Incomplete Conversion? LowYield->CheckCompletion Step 3 Amide Amide byproduct present? ImpureProduct->Amide Decarbox Decarboxylation product? ImpureProduct->Decarbox Overbrom Over-bromination? ImpureProduct->Overbrom InitiationSol Solution: Check purity of starting materials, activate reagents if necessary. CheckInitiation->InitiationSol CompletionSol Solution: Increase reaction time/temperature for hydrolysis step. CheckCompletion->CompletionSol AmideSol Solution: Re-subject to harsher hydrolysis conditions. Amide->AmideSol DecarboxSol Solution: Use milder workup; purify via acid-base extraction. Decarbox->DecarboxSol OverbromSol Solution: Use controlled stoichiometry of NBS; purify via chromatography. Overbrom->OverbromSol

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Synthesis from 2-Bromo-5-iodobenzyl Cyanide

This protocol details the final hydrolysis step, which is often the most problematic.

Objective: To convert 2-Bromo-5-iodobenzyl cyanide to 2-Bromo-5-iodophenylacetic acid via acid-catalyzed hydrolysis.

Materials:

  • 2-Bromo-5-iodobenzyl cyanide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12M)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-5-iodobenzyl cyanide (1.0 eq) with a 1:1 mixture of concentrated hydrochloric acid and deionized water (e.g., 20 mL of each for 5g of nitrile).

  • Heating: Heat the mixture to a vigorous reflux using a heating mantle. The mixture is typically biphasic initially.

  • Monitoring: Allow the reaction to reflux for 12-24 hours. Monitor the reaction's progress by taking small aliquots, quenching with base, extracting into ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the starting nitrile and the intermediate amide signals completion.

  • Work-up: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath. The product may begin to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2-Bromo-5-iodophenylacetic acid.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ventura College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry. (2020). Sandmeyer Reaction. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • Yaseen, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Retrieved from [Link]

  • Tunc, T., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Decarboxylative Oxygenation of Carboxylic Acids with O2 via a Non-Heme Manganese Catalyst. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Bromo-5-iodophenylacetic Acid Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges encountered when functionalizing 2-Bromo-5-iodophenylacetic acid . This scaffold presents a unique set of competing reactivity profiles: a highly reactive but sterically unencumbered iodide at C5, a sterically hindered bromide at C2 (ortho to the acetic acid tail), and an acidic carboxyl group that can interfere with transition metal catalysis.

Topic: Overcoming Low Reactivity & Chemoselectivity Issues Target Molecule: 2-Bromo-5-iodophenylacetic acid (CAS: 1261601-75-5 / Isomer analogs) Applicable For: Suzuki-Miyaura Coupling, Sonogashira Coupling, Metal-Halogen Exchange.

Diagnostic Workflow

Before altering reaction parameters, use this logic gate to identify the root cause of failure.

TroubleshootingFlow Start START: Reaction Failed/Low Yield CheckAcid Is the Carboxylic Acid Protected? Start->CheckAcid Protect Action: Esterify (See Section 3) CheckAcid->Protect No CheckPos Which Position is Target? CheckAcid->CheckPos Yes (Methyl/Ethyl Ester) TargetC5 Target: C5-Iodide CheckPos->TargetC5 TargetC2 Target: C2-Bromide CheckPos->TargetC2 SelIssue Issue: Loss of Chemoselectivity (Br reacting with I) TargetC5->SelIssue Mixture of Products ReacIssue Issue: No Conversion / Catalyst Death TargetC5->ReacIssue Recovered SM StericIssue Issue: Steric Hindrance (Ortho-effect) TargetC2->StericIssue Low Conversion

Figure 1: Diagnostic logic for troubleshooting reactivity based on substrate protection and regiochemical target.

Critical Reactivity Data

The table below summarizes the electronic and steric disparity between the two halogen sites, which dictates the order of operations.

FeatureC5-Iodide (Meta) C2-Bromide (Ortho) Implication
Bond Strength (C-X) Weak (~65 kcal/mol)Stronger (~81 kcal/mol)C5 reacts first in Pd-catalyzed cycles.
Steric Environment UnhinderedHindered (Ortho to

)
C2 requires specialized bulky ligands (e.g., Buchwald).
Electronic Effect Inductive withdrawingInductive withdrawingBoth activate the ring, but I > Br for oxidative addition.
Metal-Halogen Exchange Fast (

C to

C)
Slow / Requires higher tempSelective lithiation at C5 is possible.

Troubleshooting Guide & Protocols

Issue 1: Catalyst Deactivation (The "Black Pd" Phenomenon)

Symptom: The reaction mixture turns black (Pd precipitation) immediately upon heating; no product is formed. Root Cause: The free carboxylic acid forms a palladium-carboxylate complex that is either insoluble or catalytically inactive. Furthermore, the acidic proton can quench sensitive organometallic reagents (Grignards/Lithiums). Solution: Protect the acid as a methyl ester. This prevents catalyst poisoning and increases solubility in organic solvents (THF, Toluene).

Protocol: Mild Methyl Esterification

Avoids harsh acidic conditions that might degrade the C-I bond.

  • Dissolve: 1.0 equiv of 2-bromo-5-iodophenylacetic acid in Methanol/Benzene (3:1 v/v).

  • Add: 2.0 equiv of TMS-Diazomethane (2M in hexanes) dropwise at 0°C.

    • Note: Watch for nitrogen evolution.

  • Monitor: Stir at room temperature for 30 min. TLC (Hex/EtOAc 4:1) will show a less polar spot.

  • Workup: Quench with few drops of acetic acid, concentrate in vacuo.

  • Result: Methyl 2-bromo-5-iodophenylacetate.

Issue 2: Poor Chemoselectivity (C5 vs. C2)

Symptom: You intend to couple at the C5-Iodide, but you observe double coupling or mixtures involving the C2-Bromide. Scientific Rationale: While Iodine undergoes oxidative addition faster than Bromine (


), high temperatures or highly active ligands (e.g., SPhos, XPhos) can lower the activation energy barrier for the Bromide, eroding selectivity.
Solution:  Use "lazier" catalysts and lower temperatures to exploit the kinetic difference.
Protocol: C5-Selective Suzuki Coupling

Targeting the Iodine exclusively.

  • Reagents:

    • Substrate: Methyl 2-bromo-5-iodophenylacetate (1.0 equiv)

    • Boronic Acid:

      
       (1.05 equiv)
      
    • Catalyst:

      
        (5 mol%) — Triphenylphosphine is less active, favoring I over Br.
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME (Dimethoxyethane)[1]

  • Conditions: Degas solvents thoroughly. Stir at Room Temperature to 40°C .

    • Critical: Do NOT reflux. Heat activates the C2-bromide.

  • Mechanism Check: The oxidative addition into C-I is facile at RT. The steric bulk of the ortho-acetate group further protects the C2-Br from reacting under these mild conditions [1].

Issue 3: The "Stubborn" C2-Bromide (Steric Hindrance)

Symptom: After successfully functionalizing C5, the C2-Bromide refuses to react, even with heat. Scientific Rationale: The acetic acid side chain (


) at the ortho position creates significant steric bulk. Standard Pd ligands (

, dppf) cannot effectively accommodate the substrate in the coordination sphere. Solution: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos or SPhos), which are designed to facilitate oxidative addition in sterically congested systems [2].
Protocol: Sterically Demanding C2-Coupling
  • Reagents:

    • Substrate: C5-substituted 2-bromo-phenylacetate derivative.

    • Catalyst:

      
        (2 mol%) + SPhos  (4-8 mol%) OR XPhos Pd G2  precatalyst.
      
    • Base:

      
       (3.0 equiv) — Anhydrous base often works better for steric challenges.
      
    • Solvent: Toluene or 1,4-Dioxane.

  • Conditions: Heat to 100°C - 110°C (Reflux).

  • Why SPhos? The ligand's structure creates a "pocket" that forces reductive elimination even in hindered substrates.

Issue 4: Metal-Halogen Exchange Selectivity

Symptom: Lithium-halogen exchange with


 results in a mixture of de-iodinated and de-brominated products, or alkylation of the alpha-carbon.
Scientific Rationale:  Traditional 

is too aggressive. The exchange rates for I and Br are both fast at typical temperatures, and the benzylic protons (alpha to ester) are acidic (

), leading to deprotonation rather than exchange. Solution: Use Turbo-Grignard (

)
.
Protocol: Selective C5-Magnesiation
  • Setup: Dry THF,

    
    C (Cryostat).
    
  • Addition: Add

    
      (1.1 equiv) dropwise to the substrate.
    
  • Kinetics: Stir for 30-60 mins at

    
    C.
    
    • Selectivity: The Iodine exchanges rapidly (

      
       hr). The Bromide is stable at this temperature. The bulky base is less likely to deprotonate the alpha-position compared to 
      
      
      
      .
  • Quench: Add electrophile (Aldehyde,

    
    , etc.).
    
  • Reference: This method exploits the enhanced reactivity of the Turbo-Grignard for I/Br exchange without touching the ester or the second halogen [3].

Summary of Conditions

Reaction TypeTargetRecommended Catalyst/ReagentTempKey Factor
Suzuki C5-I

25-40°CKinetic control (I > Br)
Suzuki C2-Br

/ SPhos
100°C+Overcoming steric hindrance
Exchange C5-I

-20°CThermodynamic stability
Protection COOH

0°CAvoiding harsh acid

References

  • Chemoselective Cross-Coupling: Fairlamb, I. J. S. (2007). "Chemoselective palladium-catalysed cross-coupling of bromo-iodo-arenes." Organic & Biomolecular Chemistry.

  • Steric Hindrance Solutions: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids." Accounts of Chemical Research.

  • Turbo-Grignard Selectivity: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

Sources

Preventing dehalogenation during reactions with 2-Bromo-5-iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-iodophenylacetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-5-iodophenylacetic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the unique reactivity of this valuable building block and prevent common side reactions, particularly dehalogenation, to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction resulting in the loss of the iodine atom (deiodination)?

Deiodination is a common side reaction when working with 2-Bromo-5-iodophenylacetic acid. The primary reason is the significant difference in bond dissociation energies between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to cleavage under various conditions, especially those involving reductive processes.[1] This unwanted reaction can be triggered by several factors including the choice of catalyst, base, solvent, and even exposure to light.[2][3][4]

Q2: Can I selectively react at the iodine position without affecting the bromine?

Absolutely. The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule and can be exploited for selective, sequential functionalization.[5] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can be tuned to react preferentially at the more reactive C-I bond.[6][7][8] The key is to employ mild reaction conditions that are sufficient to activate the C-I bond but not the more robust C-Br bond.

Q3: What is the primary mechanism behind the dehalogenation side reaction?

Dehalogenation, particularly in the context of palladium-catalyzed cross-coupling reactions, often occurs after the initial oxidative addition step. The resulting Aryl-Pd(II)-Halide complex can react with a hydride source in the reaction mixture. This hydride can originate from amine bases, alcohol solvents, or even water.[9] A subsequent reductive elimination step then releases the dehalogenated arene as a byproduct, regenerating the Pd(0) catalyst.[9] Other mechanisms can also contribute, including radical pathways initiated by light or certain bases.[2][3][4]

Q4: Are there any specific storage or handling precautions I should take with 2-Bromo-5-iodophenylacetic acid?

While generally stable, it is good practice to store 2-Bromo-5-iodophenylacetic acid in a cool, dark place to prevent potential light-induced decomposition. As with most aryl iodides, minimizing exposure to strong reducing agents and high-energy light sources is a prudent measure to maintain its integrity over time.

Troubleshooting Guide: Preventing Dehalogenation

Unwanted deiodination is the most frequent challenge encountered with 2-Bromo-5-iodophenylacetic acid. This section provides a systematic guide to troubleshooting and optimizing your reaction conditions to favor the desired transformation.

Core Principle: Chemoselectivity

The goal is to leverage the higher reactivity of the C-I bond for selective functionalization. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling is: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .[6][7] By carefully selecting your reaction parameters, you can operate within a window that activates the C-I bond while leaving the C-Br bond intact.

Troubleshooting Table: Key Reaction Parameters
Parameter Problematic Condition (Promotes Dehalogenation) Recommended Solution & Rationale
Catalyst System High catalyst loading; highly active catalysts designed for C-Cl activation.Solution: Use standard Pd catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands. Start with a lower catalyst loading (1-2 mol%). Rationale: Overly active catalysts can promote side reactions. The choice of phosphine ligand is crucial; bulky, electron-rich ligands can stabilize the palladium center and influence selectivity.[10][11]
Ligand No ligand or simple, non-bulky phosphines (e.g., PPh₃) under harsh conditions.Solution: Employ bulky, electron-donating biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12] Rationale: These ligands promote the desired reductive elimination step of the cross-coupling cycle over the undesired reductive dehalogenation pathway.[10][13] They stabilize the catalytic species and can accelerate the desired reaction, minimizing the time for side reactions to occur.
Base Strong, non-coordinating bases (e.g., NaOtBu, LiOtBu) or bases that can act as hydride donors (e.g., some amines).[9]Solution: Use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[12] Rationale: Strong alkoxide bases can promote dehalogenation.[12] Weaker, carbonate or phosphate bases are generally less prone to generating hydride species or participating in radical pathways.
Solvent Protic solvents like alcohols (e.g., isopropanol, methanol) can act as hydride sources.[3][9] Some polar aprotic solvents like DMF can also be problematic under certain conditions.[14]Solution: Use aprotic solvents like dioxane, THF, or toluene.[12] If an aqueous system is required, carefully control the water content, as excessive water can be a proton source leading to dehalogenation.[12][15] Rationale: Aprotic solvents are less likely to act as hydride or proton donors, thus minimizing a key pathway for dehalogenation.
Temperature High reaction temperatures (e.g., >100 °C).Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for the selective coupling of aryl iodides.[6] Rationale: Higher temperatures provide more energy for undesired pathways like C-I bond cleavage to occur. Selective reactions are often favored at lower temperatures.
Atmosphere & Light Presence of oxygen; exposure to UV or strong visible light.Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Protect the reaction from light by wrapping the flask in aluminum foil. Rationale: Oxygen can interfere with the catalytic cycle. UV irradiation can promote radical chain reactions leading to dehalogenation.[2][4]

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common reactions involving 2-Bromo-5-iodophenylacetic acid, optimized to minimize dehalogenation.

Protocol 1: Selective Sonogashira Coupling at the Iodine Position

This protocol is designed for the chemoselective coupling of a terminal alkyne at the C-I position.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.01 equiv, 1 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-iodophenylacetic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed THF via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise while stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Substrate, Pd Catalyst, CuI) to Schlenk Flask B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B Secure Environment C 3. Add Solvents & Base (THF, TEA) B->C Dissolve D 4. Add Alkyne (Dropwise) C->D Initiate E 5. Stir at Room Temp (Monitor by TLC/LC-MS) D->E React F 6. Quench Reaction (aq. NH₄Cl) E->F Stop Reaction G 7. Extraction (Ethyl Acetate) F->G Isolate H 8. Dry & Concentrate G->H Remove Solvents I 9. Purify (Column Chromatography) H->I Final Product

Protocol 2: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol outlines a method for selective C-C bond formation using a boronic acid at the C-I position.

Materials:

  • 2-Bromo-5-iodophenylacetic acid (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)

  • SPhos (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Degassed Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • In a reaction vial, combine 2-Bromo-5-iodophenylacetic acid, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vial, then evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and water solvent mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Expect completion within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Suzuki_Mechanism A Pd(0)L₂ B Ar(I)(Br)-Pd(II)L₂-I A->B Oxidative Addition (Selective at C-I) C Ar(I)(Br)-Pd(II)L₂-OR B->C Ligand Exchange D Ar(I)(Br)-Pd(II)L₂(Ar') D->A Reductive Elimination E Ar(I)(Br)-Ar' D->E Forms Product F Ar-B(OH)₂ F->D Transmetalation G Base (e.g., K₃PO₄) G->F Activates

References

  • Sonogashira Coupling - Wikipedia. Wikipedia. Available at: [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Available at: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Available at: [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available at: [Link]

Sources

Solvent selection guide for improving 2-Bromo-5-iodophenylacetic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems for 2-Bromo-5-iodophenylacetic Acid Workflows Ticket ID: #CHM-2Br5I-PAA-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

2-Bromo-5-iodophenylacetic acid is a high-value bifunctional scaffold. Its utility lies in its three distinct reactive sites, which allow for orthogonal functionalization. However, these same features create competing reactivity profiles that are highly sensitive to solvent selection.

The "Three-Zone" Challenge
  • Site A (C-I, Position 5): The most reactive site. Targeted for primary cross-coupling (Suzuki, Sonogashira).

  • Site B (C-Br, Position 2): Less reactive. Targeted for secondary functionalization or steric control.

  • Site C (Carboxylic Acid): Solubility "anchor" and proton source. Can kill sensitive catalysts or cause solubility issues in non-polar media.

Solvent Selection Matrix

The following table correlates specific experimental goals with the optimal solvent systems. This data is derived from standard reactivity trends of polyhalogenated arenes and phenylacetic acid derivatives.

Experimental GoalRecommended Solvent(s)GradeTechnical Rationale
Selective Coupling (C-I only) THF or 1,4-Dioxane A+Moderate polarity stabilizes the Pd(II) intermediate without "over-activating" the catalyst, preserving the C-Br bond.
High Solubility (Stock Solutions) DMSO or DMF AExcellent dissolution of the carboxylic acid moiety. Warning: High polarity can accelerate oxidative addition at C-Br, reducing selectivity.
Amidation / Esterification DCM or EtOAc AStandard non-nucleophilic solvents. Ensure the acid is fully dissolved (may require mild heating or co-solvent).
Lithium-Halogen Exchange Anhydrous Et₂O B+Critical: Requires protection of the acid first (e.g., as ester) or 2 equivalents of base. THF is often too coordinating for unstable Li-intermediates.
Recrystallization / Purification EtOH/Water or Toluene BThe acid moiety allows crystallization from aqueous alcohols. Toluene is effective if the acid is protected.

Module: Optimizing Chemoselectivity (The C-I vs. C-Br Conflict)

The Issue

You intend to couple at the Iodine (C5) position, but you observe:

  • Product mixtures (coupling at both I and Br).

  • Oligomerization.

  • "Scrambling" (loss of regiocontrol).

The Mechanism

Palladium-catalyzed cross-coupling proceeds via Oxidative Addition .[1][2][3] The rate of this step is determined by the bond dissociation energy (C-I < C-Br) and the electron density on the Palladium center.

  • Non-Polar/Moderately Polar Solvents (THF, Toluene): The Pd catalyst remains "tightly" ligated. It is reactive enough to insert into the weak C-I bond but sluggish toward the stronger C-Br bond.

  • Highly Polar Solvents (DMF, DMA, NMP): These solvents can coordinate to Pd or stabilize anionic Pd species (e.g.,

    
    ). This "super-activates" the catalyst, lowering the activation energy barrier for C-Br insertion, leading to poor selectivity.
    
Visualizing the Selectivity Pathway

Chemoselectivity Start Start: 2-Bromo-5-iodo phenylacetic acid Pd0 Pd(0) Catalyst Start->Pd0 Solvent_Low Solvent: THF/Dioxane (Moderate Polarity) Pd0->Solvent_Low Solvent_High Solvent: DMF/DMA (High Polarity) Pd0->Solvent_High Path_Fast Fast Oxidative Addition (C-I Bond) Solvent_Low->Path_Fast Kinetic Control Solvent_High->Path_Fast Path_Slow Slow Oxidative Addition (C-Br Bond) Solvent_High->Path_Slow Catalyst Over-activation Product_Mono Desired Product (C-5 Functionalized) Path_Fast->Product_Mono Product_Bis Bis-Coupled Impurity (C-2 & C-5 Reacted) Path_Slow->Product_Bis Product_Mono->Path_Slow If Excess Reagent/Heat

Figure 1: Solvent influence on oxidative addition kinetics. Green paths indicate optimal selectivity; red paths indicate side reactions promoted by high-polarity solvents.

Module: Handling the Acidic Proton

The "Brick Dust" Phenomenon

The phenylacetic acid moiety creates a dipole that conflicts with the lipophilic halogens.

  • Symptom: The starting material floats as a solid in Toluene or Hexanes.

  • Fix: Do not use pure non-polar solvents. Use THF (Tetrahydrofuran). It offers the best compromise: it dissolves the acid via hydrogen bond acceptance but remains moderate enough in polarity to maintain chemoselectivity.

Base Compatibility Protocol

In Suzuki couplings, the carboxylic acid will consume 1 equivalent of base immediately.

  • Standard Protocol: Use 2.5 to 3.0 equivalents of base (e.g.,

    
     or 
    
    
    
    ).
    • 1.0 eq neutralizes the acid (forming the carboxylate salt).

    • 1.5+ eq participates in the catalytic cycle (activating the boronic acid).

Standard Operating Procedure (SOP): Selective Suzuki Coupling

Objective: Couple a boronic acid at C-5 (Iodine) without touching C-2 (Bromine).

  • Dissolution:

    • Dissolve 2-Bromo-5-iodophenylacetic acid (1.0 eq) in THF (0.1 M concentration).

    • Note: If solubility is poor, add minimal MeOH (max 5% v/v), but avoid bulk protic solvents to prevent protodehalogenation.

  • Reagents:

    • Add Aryl Boronic Acid (1.05 eq). Do not use large excess.

    • Add Pd(dppf)Cl₂ (3 mol%). Bidentate ligands like dppf enhance selectivity over simple PPh₃.

    • Add aq. Na₂CO₃ (2M) (3.0 eq).

  • Reaction:

    • Degas thoroughly (Sparge with Argon for 10 min). Oxygen promotes homocoupling and catalyst death.

    • Heat to 60°C . Do not reflux at 80-100°C unless conversion stalls. High heat promotes C-Br activation.

  • Workup (The "Acid-Base Switch"):

    • Step A: Dilute with EtOAc and Water. The product is currently a salt (carboxylate) in the aqueous layer.

    • Step B: Separate layers. Keep the Aqueous Layer . (Discards non-polar impurities).

    • Step C: Acidify aqueous layer to pH ~2 with 1M HCl. The product precipitates or oils out.

    • Step D: Extract the now-protonated product into EtOAc.

Troubleshooting & FAQ

Q: My reaction stalled at 60% conversion. Should I add more catalyst?

  • A: Before adding catalyst, check the pH. The carboxylic acid can buffer the solution. If the pH has dropped below 8, the boronic acid won't activate. Add more base (e.g.,

    
    ) first.
    

Q: I see a "des-iodo" byproduct (protodehalogenation). Why?

  • A: This is common in alcoholic solvents (MeOH/EtOH) or if using hydride sources.

    • Fix: Switch to Dioxane/Water or THF/Water .

    • Fix: Ensure your solvent is anhydrous if not using water as the co-solvent intentionally.

Q: Can I do Lithium-Halogen exchange on this molecule?

  • A: Not directly on the acid. The proton will quench the t-BuLi. You must protect the acid as an ester (e.g., Methyl 2-bromo-5-iodophenylacetate) or use 2.1 equivalents of base (one to deprotonate, one to exchange), though the latter is risky and messy.

Q: Why is DMF recommended for solubility but bad for selectivity?

  • A: DMF is a strong donor ligand. It stabilizes the Pd(II) species formed after oxidative addition. While this makes the catalyst very active (good for difficult substrates), it makes it too active for this molecule, causing it to attack the stronger C-Br bond after the C-I bond is consumed.

References

  • General Chemoselectivity Trends

    • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.[1][4][5]

    • Source:Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Solubility of Phenylacetic Acid Derivatives

    • Title: Solubility of phenylacetic acid, p-hydroxyphenylacetic acid... in pure solvents.[6][7]

    • Source:Journal of Chemical & Engineering D
    • URL:[Link]

  • Mechanism of Cross-Coupling (Pd Cycle)

    • Title: Palladium-catalyzed cross-coupling reactions - A General Guide.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Protodehalogenation Side Reactions

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide (Side Reactions).
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side products in their Suzuki reactions. Here, we provide in-depth troubleshooting advice, explain the underlying chemical principles, and offer detailed protocols to help you optimize your reaction outcomes.

Understanding the Challenge: The Unwanted Homocoupling Side Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the reaction's complexity can sometimes lead to the formation of undesired side products, with homocoupling of the boronic acid being a particularly common and troublesome issue.[4][5] This side reaction not only consumes valuable starting material, reducing the yield of the desired cross-coupled product, but also complicates purification.

Homocoupling refers to the palladium-catalyzed reaction of two molecules of the organoboron reagent (e.g., boronic acid) to form a symmetrical biaryl or bivinyl compound.[5][6] This process is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[4][6][7]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may be facing in the lab.

Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most likely cause and my first line of defense?

Answer: The most frequent culprit behind excessive homocoupling is the presence of oxygen in your reaction system.[6][7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which is a key mediator of the homocoupling pathway.[4][6][8]

Your immediate and most critical action is to ensure rigorous exclusion of oxygen from your reaction mixture.

Core Strategy: Rigorous Degassing

Thoroughly degassing your solvent and the entire reaction setup is paramount.[5][9]

  • Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent and reaction mixture (before adding the catalyst).[5]

  • Inert Gas Sparging: A simpler, often sufficient method is to bubble a stream of inert gas (Argon or high-purity Nitrogen) through your solvent for 15-30 minutes prior to use.[6][9] Subsequently, maintain a positive pressure of the inert gas throughout the reaction setup.[1]

Q2: My degassing procedures are robust, but homocoupling persists. Could my palladium source be the problem?

Answer: Yes, the choice and state of your palladium source play a crucial role. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the catalytically active Pd(0) species.[4][9] This reduction step can itself consume two molecules of your boronic acid, leading to homocoupling.[4][8]

Troubleshooting Steps:

  • Switch to a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[9][10] This eliminates the need for the initial reduction step that can generate homocoupled byproducts.

  • Utilize Modern Precatalysts: Buchwald-type precatalysts are designed to efficiently generate the active Pd(0) catalyst, often minimizing side reactions.[4][9]

  • Consider a Mild Reducing Agent: In some cases, adding a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6]

Q3: How do my choice of ligand and base influence the extent of homocoupling?

Answer: The ligand and base are not just passive players; they actively modulate the catalyst's reactivity and can either suppress or promote side reactions.

Ligand Selection:

  • Function: Phosphine ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and influence its electronic and steric properties.[4][11]

  • Troubleshooting:

    • Bulky, Electron-Rich Ligands: Employing bulky and electron-donating ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[10][12][13] These ligands promote the crucial reductive elimination step that forms your product.

    • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to side reactions. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1 (ligand:Pd), depending on the specific ligand.[9]

Base Selection:

  • Function: The base is essential for activating the boronic acid, making it competent for transmetalation.[13][14]

  • Troubleshooting:

    • Base Strength: While a base is necessary, overly strong bases or certain types of bases (like amines) can sometimes promote side reactions like dehalogenation.[5][9] Screening different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is a standard optimization step.[9][15] The choice of base can be highly dependent on the specific substrates and solvent system.[9]

    • Solubility and Mixing: In biphasic systems (e.g., toluene/water), the base's effectiveness relies on efficient mixing to facilitate the reaction at the interface.[9]

Q4: I am using a stable boronic acid, but still see homocoupling. Could other reaction parameters be at fault?

Answer: Absolutely. Reaction kinetics can be finely tuned by adjusting temperature, concentration, and addition rates.

Troubleshooting Reaction Conditions:

ParameterIssueRecommended ActionRationale
Temperature Excessive heat can accelerate catalyst decomposition and side reactions.[5][9]Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.[5][9][16]Minimizes thermal degradation pathways that can lead to increased Pd(II) concentration.
Reaction Time Prolonged reaction times can increase the likelihood of side product formation.[5]Monitor the reaction closely by TLC or LC-MS and work it up promptly upon completion.Reduces the time the catalyst and reagents are exposed to conditions that might favor side reactions.
Concentration High concentrations of boronic acid can favor the bimolecular homocoupling reaction.Consider a slow addition of the boronic acid solution to the reaction mixture.[5][10]This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the homocoupling pathway.[10]

Visualizing the Pathways: Suzuki Coupling vs. Homocoupling

To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle and the primary off-cycle pathway leading to homocoupling.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA Oxygen O₂ Pd0->Oxygen PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Transmetalation Transmetalation (R²-B(OH)₂) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Regenerates Catalyst Product R¹-R² RE->Product PdII_free Pd(II) T1 Transmetalation 1 (R²-B(OH)₂) PdII_free->T1 PdII_R2 R²-Pd(II)-X T1->PdII_R2 T2 Transmetalation 2 (R²-B(OH)₂) PdII_R2->T2 PdII_R2R2 R²-Pd(II)-R² T2->PdII_R2R2 RE_homo Reductive Elimination PdII_R2R2->RE_homo SideProduct R²-R² RE_homo->SideProduct Pd0_from_homo Pd(0)L₂ RE_homo->Pd0_from_homo Reduces to Pd(0) Pd0_from_homo->OA Can enter cycle Oxygen->PdII_free Oxidizes Pd(0) Troubleshooting_Workflow Start High Homocoupling Observed Degas Step 1: Rigorous Degassing (Freeze-Pump-Thaw or N₂ Sparge) Start->Degas Check_Pd Step 2: Evaluate Pd Source (Switch to Pd(0) or Buchwald Precatalyst) Degas->Check_Pd If problem persists Success Homocoupling Minimized Degas->Success If successful Optimize_Ligand Step 3: Optimize Ligand (Use Bulky, Electron-Rich Ligand) Check_Pd->Optimize_Ligand If problem persists Check_Pd->Success If successful Screen_Base Step 4: Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Ligand->Screen_Base If problem persists Optimize_Ligand->Success If successful Adjust_Conditions Step 5: Adjust Conditions (Lower Temp, Slow Addition) Screen_Base->Adjust_Conditions If problem persists Screen_Base->Success If successful Boron_Source Step 6: Change Boron Reagent (Pinacol Ester, MIDA, or -BF₃K) Adjust_Conditions->Boron_Source If problem persists Adjust_Conditions->Success If successful Boron_Source->Success

Caption: Systematic workflow for troubleshooting homocoupling.

General Experimental Protocol for Minimizing Homocoupling

This protocol incorporates best practices discussed in this guide and serves as a robust starting point for your Suzuki-Miyaura cross-coupling reactions.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • Boronic Acid or Derivative (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Buchwald Precatalyst; 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos; 1-5 mol%)

  • Base (e.g., K₃PO₄; 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid derivative, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [1]3. Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the previously degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. [1]6. Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(3), 561-566. Retrieved from [Link]

  • Smith, A. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8563-8572. Retrieved from [Link]

  • de Oliveira, V. E., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1035-1045. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(9), 17487-17498. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Buchwald, S. L., et al. (2017). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 7(10), 6825-6836. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4623. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Retrieved from [Link]

  • D'Amato, E., & Glorius, F. (2018). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. European Journal of Organic Chemistry, 2018(20), 2416-2433. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Singh, G., & Dhiman, M. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Chemical Science. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Times for Complete Conversion of 2-Bromo-5-iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 2-Bromo-5-iodophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving complete and selective conversion with this dihalogenated aromatic compound. By understanding the underlying principles of reactivity and the impact of various reaction parameters, you can significantly improve your experimental outcomes.

Introduction

2-Bromo-5-iodophenylacetic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science. Its two distinct halogen atoms, bromine and iodine, offer the potential for sequential, site-selective functionalization. However, achieving complete conversion and controlling the selectivity of these reactions can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you might encounter in the lab, providing explanations and actionable solutions based on established chemical principles.

Question 1: My reaction is sluggish, or I'm observing incomplete conversion of my starting material. What are the primary factors to investigate?

Incomplete conversion is a frequent challenge in cross-coupling reactions. The root cause often lies in one or more of the following areas:

  • Catalyst Activity and Stability: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of incomplete conversion.[1]

    • Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[1]

    • Ligand Degradation: Phosphine ligands can be oxidized, which hinders their ability to coordinate with the palladium center.[1] Always use fresh ligands or those that have been stored under an inert atmosphere.

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the aggregation of the palladium catalyst into inactive palladium black.[1] The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst precursor used.

  • Reaction Conditions:

    • Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If your reaction is slow, a cautious increase in temperature may be beneficial. However, be aware that excessive heat can accelerate catalyst decomposition.[1]

    • Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing the catalytic species. For Suzuki-Miyaura couplings, a biphasic system like Toluene/Water or Dioxane/Water is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[2]

  • Reagent Quality:

    • Purity of Starting Material: Impurities in the 2-Bromo-5-iodophenylacetic acid can poison the catalyst. Ensure the starting material is of high purity.

    • Base Quality: The base is critical for the reaction. Ensure it is finely powdered to maximize surface area and is anhydrous if the reaction conditions require it.[2]

Question 2: How can I achieve selective reaction at the iodine position while leaving the bromine intact?

The differential reactivity of the carbon-halogen bonds is the key to achieving selectivity. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.[3] This is often the rate-determining step in the catalytic cycle.

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl.[4][5]

To exploit this reactivity difference:

  • Control the Temperature: Performing the reaction at a lower temperature, such as room temperature, can often favor the selective coupling at the more reactive iodide position.[4]

  • Catalyst and Ligand Selection: While many standard palladium catalysts can provide good selectivity, certain ligand systems can further enhance it. For instance, in Sonogashira couplings, a variety of phosphine ligands have been successfully employed for selective reactions.[4] The choice of ligand can influence both the rate of oxidative addition and reductive elimination.[6]

Question 3: I am observing significant amounts of diarylated product, even when using only one equivalent of the coupling partner. How can I favor mono-functionalization?

The formation of a difunctionalized product when only mono-substitution is desired is a common issue, particularly with dihalogenated substrates. This often occurs when the palladium catalyst, after the first coupling, remains associated with the product molecule and initiates a second oxidative addition at the remaining halogen site. This phenomenon is sometimes referred to as "ring-walking".

Several strategies can be employed to minimize this "over-reaction":

  • Ligand Choice: Bulky ligands can sometimes promote overfunctionalization.[7] Paradoxically, in some systems, very bulky ligands can also be used to control selectivity.[8][9] Experimenting with different classes of ligands (e.g., bulky phosphines, N-heterocyclic carbenes) can be beneficial.

  • Coordinating Additives or Solvents: The use of coordinating solvents or additives, like DMSO, can help to displace the palladium catalyst from the mono-coupled product, thus preventing the second coupling event.

  • Careful Control of Stoichiometry: While it may seem obvious, ensuring the precise addition of only one equivalent of the coupling partner is crucial.

Question 4: The carboxylic acid group on my molecule seems to be interfering with the reaction. What can I do?

The carboxylic acid moiety can indeed complicate cross-coupling reactions in several ways:

  • Basicity: The acidic proton can react with the base, potentially altering the stoichiometry and effectiveness of the base in the catalytic cycle.

  • Coordination: The carboxylate group can coordinate to the palladium center, which may inhibit catalysis.

  • Decarboxylation: Under certain conditions, particularly at higher temperatures and with specific catalysts, decarboxylative side reactions can occur.[10][11]

To mitigate these issues:

  • Choice of Base: Using a weaker base or a base that is less likely to cause salt formation with the carboxylic acid might be beneficial. In some cases, the choice of base can even influence the site-selectivity of the reaction.[12]

  • Protection of the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction is a common and effective strategy. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Specific Catalyst Systems: Some modern catalyst systems are designed to be more tolerant of acidic functional groups.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?

The typical reactivity order is I > Br > Cl > F. This is primarily due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step.[3]

Q2: Which palladium catalysts are generally recommended for a Suzuki-Miyaura coupling with 2-Bromo-5-iodophenylacetic acid?

For Suzuki-Miyaura reactions, common and effective catalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(dppf) with a phosphine ligand. The choice of ligand can be critical, and bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands often give good results, especially for less reactive bromides.[14][15]

Q3: What are the recommended catalysts for a Sonogashira coupling with this substrate?

The classic Sonogashira reaction employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, typically CuI.[4] Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.[4][16]

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and straightforward method to monitor the disappearance of the starting material and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.

Q5: What are the best practices for setting up and purifying these reactions?

  • Inert Atmosphere: Always set up the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst and ligand degradation.[1]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.[1]

  • Purification: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by column chromatography on silica gel.

Experimental Protocols & Data

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for achieving high conversion and selectivity. The following table provides a starting point for catalyst screening in common cross-coupling reactions.

Reaction TypePalladium SourceLigandCo-catalyst/AdditiveTypical ConditionsExpected Selectivity
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%)SPhos or XPhos (4-10 mol%)K₃PO₄ (2-3 equiv)Toluene/H₂O, 80-100 °CHigh for C-I
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (2 equiv)Dioxane/H₂O, 90-110 °CGood for C-I
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)PPh₃CuI (5-10 mol%)Et₃N/DMF, RT to 60 °CExcellent for C-I
Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (2 equiv)Dioxane, 80-100 °CHigh for C-I (Cu-free)
Heck Pd(OAc)₂ (2-5 mol%)P(o-tol)₃ (4-10 mol%)Et₃N or K₂CO₃ (2 equiv)DMF or NMP, 100-140 °CGood for C-I
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C-I position of 2-Bromo-5-iodophenylacetic acid.

  • Preparation: To a flame-dried Schlenk flask, add 2-Bromo-5-iodophenylacetic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Key Concepts
Troubleshooting Workflow for Incomplete Conversion

The following diagram illustrates a logical workflow for troubleshooting incomplete cross-coupling reactions.

Caption: A decision tree for troubleshooting incomplete conversion in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle (Suzuki-Miyaura Example)

This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Cantu, R. V., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • PMC. (2025).
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • ACS Publications. (2005). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Journal of the American Chemical Society.
  • PubMed. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. Organometallics.
  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry.
  • Ligand electronic influence in Pd-c
  • MDPI. (2019).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT.
  • BenchChem. (n.d.). Managing solubility issues of reactants in Suzuki coupling. BenchChem.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ACS Publications. (2009). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society.
  • PubMed. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. PubMed.
  • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.
  • ResearchGate. (2025). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • PMC. (n.d.).
  • NIH. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH.
  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Optimizing the reaction conditions for Heck reaction at di®erent r
  • ACS Publications. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society.
  • RSC Publishing. (2017).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
  • PMC. (2022).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • PolyU Scholars Hub. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.

Sources

Refinement of crystallization methods for purifying 2-Bromo-5-iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Bromo-5-iodophenylacetic acid , a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery.

The presence of two distinct halogen atoms (Bromine and Iodine) on the phenyl ring creates a unique purification challenge. The iodine atom significantly increases lipophilicity compared to the parent phenylacetic acid, while the carboxylic acid tail retains polarity. This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than clean crystal growth. Furthermore, the synthesis of this compound often yields regioisomers (e.g., 2-bromo-4-iodo isomers) that have nearly identical solubility profiles.

This guide moves beyond basic recipes to provide a troubleshooting framework based on thermodynamic principles.

Module 1: Solvent System Selection

User Issue: "I cannot find a solvent that dissolves my compound at high heat but precipitates it upon cooling. It either stays in solution or doesn't dissolve at all."

The Scientific Logic

Halogenated phenylacetic acids typically exist as dimers in non-polar solvents (due to carboxylic acid hydrogen bonding) and monomers in polar protic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Break dimers, offering high solubility. Often too good; yield is lost in the mother liquor.

  • Non-Polar Solvents (e.g., Hexanes, Heptane): Promote dimerization but often fail to dissolve the polar "head" of the molecule, leading to low solubility even at boiling.

Recommendation: Use a Binary Solvent System (Solvent/Anti-solvent).

Experimental Data: Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Notes
Primary Ethyl Acetaten-Heptane1:3 to 1:5Best balance of yield and purity. Heptane is preferred over hexane for higher boiling point (98°C), allowing better dissolution.
Secondary Ethanol (95%)Water3:1 to 1:1Good for removing inorganic salts, but risk of "oiling out" is higher due to the hydrophobic halogens repelling water.
Tertiary TolueneCyclohexane1:2Excellent for removing non-polar impurities, but lower recovery yield.
Workflow: Solvent Screening Decision Tree

SolventScreening start Start: 100mg Sample test1 Add 1mL Toluene Heat to 80°C start->test1 check1 Dissolved? test1->check1 cool1 Cool to RT check1->cool1 Yes fail_sol Add Polar Co-solvent (5% EtOAc) check1->fail_sol No result1 Crystals Formed? cool1->result1 success Use Toluene System result1->success Yes fail_precip Add Anti-solvent (Heptane) dropwise result1->fail_precip No

Figure 1: Logic flow for determining the optimal solvent system for initial solubility testing.

Module 2: The "Oiling Out" Phenomenon

User Issue: "As my solution cools, droplets of oil appear instead of crystals. Eventually, the oil solidifies into a sticky gum."

Root Cause Analysis

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium).

  • Impurities: High impurity levels depress the melting point of your solid. If the melting point drops below the temperature of your solvent, the compound melts under the solvent rather than dissolving.

  • Supersaturation: Cooling too fast creates a massive driving force that pushes the system into a metastable oil phase.

Troubleshooting Protocol: The "Seeding at Cloud Point" Method
  • Dissolution: Dissolve crude material in the minimum amount of Ethyl Acetate at 60°C.

  • Anti-solvent Addition: Add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-heat: Add just enough Ethyl Acetate (drops) to clear the solution.

  • Seeding (Critical Step):

    • Cool the solution slowly to 40-45°C.

    • Add seed crystals (0.1 wt%) of pure 2-Bromo-5-iodophenylacetic acid.

    • Note: If you lack seed crystals, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Isothermal Hold: Hold the temperature at 40°C for 30 minutes. Allow the crystals to grow before cooling further. This prevents the oil phase from forming.[1]

  • Slow Cooling: Cool to 0°C at a rate of 10°C per hour.

Module 3: Removing Regioisomers

User Issue: "My LC-MS shows a persistent impurity (likely 2-Bromo-4-iodo isomer) that won't go away after recrystallization."

The Scientific Logic

Regioisomers often form solid solutions , where the impurity fits into the crystal lattice of the product. Standard recrystallization is inefficient here.[1] You need to exploit the Eutectic Point .

Protocol: Trituration (Slurry Wash)

Instead of fully dissolving the material, a "swish" or trituration method is often more effective for isomer rejection.

  • Preparation: Place the solid in a flask.

  • Solvent Addition: Add a 10:1 mixture of Hexane:Ethyl Acetate (approx. 5 mL per gram of solid).

  • Digestion: Heat the slurry to reflux (boiling) for 1 hour. Do not dissolve completely.

    • Mechanism:[2][3][4][5] The surface of the crystals (where impurities are trapped) dissolves and re-deposits on the purer crystal core (Ostwald Ripening).

  • Filtration: Cool to Room Temperature (RT) and filter. The purer crystal remains on the filter; the isomer enriched mother liquor passes through.

Module 4: Experimental Workflow Diagram

The following diagram illustrates the complete purification lifecycle, integrating the troubleshooting steps above.

PurificationLifecycle raw Crude Mixture (Isomers + Byproducts) dissolve Dissolve in EtOAc (60°C) raw->dissolve filter_hot Hot Filtration (Remove Insolubles) dissolve->filter_hot antisolvent Add Heptane to Cloud Point filter_hot->antisolvent seed Seed @ 40°C (Prevent Oiling Out) antisolvent->seed Turbidity Reached cool Cool to 0°C (10°C/hour) seed->cool Crystal Growth filter_final Filter & Wash (Cold Heptane) cool->filter_final

Figure 2: Optimized crystallization workflow for 2-Bromo-5-iodophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: My product is pink/purple. Is it ruined?

  • Answer: No. The color indicates free iodine (

    
    ), likely liberated by trace oxidation or light exposure.
    
  • Fix: Wash the organic solution with a 5% Sodium Thiosulfate (

    
    ) solution before crystallization. This reduces iodine back to iodide (colorless).
    

Q2: Can I use water as a solvent?

  • Answer: Only if you convert the acid to a salt first.

  • Method: Dissolve in dilute NaOH (forms the sodium salt, soluble in water), filter off organic impurities, then acidify with HCl to precipitate the free acid. This is a "Chemical Purification" rather than a physical crystallization.

Q3: The melting point is broad (e.g., 145-155°C). Why?

  • Answer: A broad melting range (>2°C) confirms the presence of impurities (likely regioisomers). Repeat the Trituration protocol (Module 3) rather than full recrystallization to sharpen the melting point.

References

  • Organic Syntheses. Phenylacetic acid and derivatives purification. Org.[6][7][8] Synth. Coll. Vol. 1, p.436 (1941).[6] Link

  • National Center for Biotechnology Information. 2-(3-Bromo-5-iodophenyl)acetic acid - Compound Summary. PubChem Database. Link

  • Tung, H. et al.Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (General reference for "oiling out" mechanisms).
  • Gracin, S. & Rasmuson, A. Solubility of phenylacetic acid... in pure solvents.[9] Journal of Chemical & Engineering Data, 2002.[9] Link

Sources

Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry of 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of halogenated organic molecules is a critical task in pharmaceutical development, particularly for impurity profiling and metabolite identification. 2-Bromo-5-iodophenylacetic acid presents a unique analytical challenge due to the presence of two distinct heavy halogens, bromine and iodine, which generate a complex and highly characteristic isotopic signature. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) strategies for the robust characterization of this compound. We will explore the practical implications of selecting different mass analyzers (Orbitrap vs. Time-of-Flight) and ionization sources (Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization), offering field-proven insights to guide researchers in making informed analytical decisions. The methodologies described herein are designed to be self-validating, ensuring data integrity and regulatory confidence.

Introduction: The Analytical Imperative for Halogenated Impurities

In pharmaceutical manufacturing, any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] The identification and quantification of these impurities are mandated by regulatory bodies like the FDA and are governed by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B.[1] Halogenated compounds, often arising from starting materials or as by-products in synthesis, require meticulous characterization. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing precise mass measurements that enable the determination of elemental compositions with high confidence.[2][3] Unlike low-resolution methods, HRMS can distinguish between compounds with very small mass differences, a capability essential for unambiguous identification.[4]

The subject of this guide, 2-Bromo-5-iodophenylacetic acid (C₈H₆BrIO₂), serves as an excellent model for demonstrating the power and versatility of modern HRMS techniques. Its structure incorporates a carboxylic acid group, making it polar, and two different halogens, each with a unique isotopic distribution that acts as a natural label for mass spectrometric detection.

The Target Molecule: 2-Bromo-5-iodophenylacetic Acid

A comprehensive analysis begins with a thorough understanding of the analyte.

  • Molecular Formula: C₈H₆BrIO₂

  • Monoisotopic Mass: 339.8596 Da

  • Key Structural Features:

    • A phenylacetic acid backbone.

    • A bromine atom at position 2.

    • An iodine atom at position 5.

    • An acidic proton on the carboxyl group, making it suitable for negative ion mode analysis.

The most significant analytical feature is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance.[5][6] Iodine, in contrast, is monoisotopic (¹²⁷I).[7] Consequently, the molecular ion of this compound will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by approximately 2 Da.[6] This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Comparative Experimental Design: A Multi-Platform Approach

General Experimental Workflow

The overall analytical process follows a standardized, validated sequence to ensure reproducibility and accuracy.[8][9]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing prep Dissolution in 50:50 Acetonitrile:Water (0.1% Formic Acid/Ammonia) filter Syringe Filtration (0.22 µm) prep->filter lc UHPLC System (C18 Column) filter->lc ion Ionization Source (ESI vs. APCI) lc->ion ms Mass Analyzer (Orbitrap vs. TOF) ion->ms process Formula Determination Isotopic Pattern Matching ms->process frag Fragmentation Analysis process->frag report Reporting frag->report

Caption: General analytical workflow for HRMS analysis.

Detailed Experimental Protocols

Sample Preparation:

  • Prepare a stock solution of 2-Bromo-5-iodophenylacetic acid at 1 mg/mL in methanol.

  • Create a working solution of 1 µg/mL by diluting the stock solution in the mobile phase.

    • For negative ion mode (ESI/APCI): 50:50 acetonitrile/water with 0.1% ammonium hydroxide.

    • For positive ion mode (ESI/APCI): 50:50 acetonitrile/water with 0.1% formic acid.[10]

  • Vortex the working solution for 30 seconds.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Liquid Chromatography (UHPLC):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or 0.1% Ammonium Hydroxide in Water (for negative mode)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Platforms:

    • Quadrupole-Orbitrap Mass Spectrometer

    • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Sources:

    • Electrospray Ionization (ESI)

    • Atmospheric Pressure Chemical Ionization (APCI)

  • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²)

  • Scan Range: 100 - 500 m/z

  • Resolution Setting:

    • Orbitrap: 120,000 (FWHM) at m/z 200

    • TOF: 40,000 (FWHM) at m/z 200

Ionization Source Comparison: ESI vs. APCI

The choice of ionization technique is paramount as it governs the efficiency of converting the neutral analyte into a gas-phase ion.[4]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules in solution.[11][12] It operates by applying a high voltage to a liquid to create an aerosol, which desolvates to produce gas-phase ions.[12]

  • Mechanism of Choice for 2-Bromo-5-iodophenylacetic acid: The carboxylic acid group is readily deprotonated in a basic mobile phase, forming the [M-H]⁻ carboxylate anion. This makes negative ion mode ESI the most logical and efficient choice. In positive mode, protonation is less favorable but may yield an [M+H]⁺ ion.

  • Expected Outcome: High signal intensity for the [M-H]⁻ ion at m/z 339.8596. As a "soft" technique, fragmentation in the source is minimal, providing a clean molecular ion signal.[11]

  • Causality: The inherent acidity of the analyte makes it perfectly suited to the mechanism of ESI in negative mode. The process transfers the solution-phase ion directly into the gas phase with high fidelity.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar to moderately polar compounds that are thermally stable.[13][14][15] It involves vaporizing the sample in a heated nebulizer, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge.[15][16]

  • Mechanism of Choice for 2-Bromo-5-iodophenylacetic acid: While ESI is a more natural fit, APCI serves as a valuable alternative. In negative mode, proton abstraction can occur in the gas phase. APCI can be less susceptible to matrix effects and can handle higher flow rates than ESI.[17]

  • Expected Outcome: Successful generation of the [M-H]⁻ ion. The thermal stress of vaporization might induce some in-source fragmentation, such as decarboxylation (loss of CO₂).

  • Causality: APCI's utility here stems from its robust gas-phase ionization mechanism, which is less dependent on the analyte's solution chemistry.[15] This makes it a good orthogonal technique to confirm findings from ESI.

Mass Analyzer Comparison: Orbitrap vs. Time-of-Flight (TOF)

The mass analyzer is the heart of the mass spectrometer, separating ions based on their mass-to-charge ratio (m/z).[3] For HRMS, Orbitrap and TOF are the dominant technologies.[18]

Orbitrap Mass Analyzer

The Orbitrap analyzer traps ions in an electrostatic field and measures the frequency of their axial oscillation, which is inversely proportional to the square root of their m/z. This frequency-based measurement allows for extremely high resolution and mass accuracy.[19]

  • Performance for 2-Bromo-5-iodophenylacetic acid:

    • Resolution: With settings typically >100,000, an Orbitrap can easily baseline-resolve the isotopic peaks of the [M-H]⁻ ion from any potential isobaric interferences and clearly define the ¹³C contributions. This ultra-high resolution is a key advantage.[19]

    • Mass Accuracy: Routinely achieves < 3 ppm mass accuracy, often reaching < 1 ppm with internal calibration. This allows for extremely high confidence in elemental composition determination.

    • Isotopic Fidelity: The high resolution provides a highly accurate measurement of the isotopic peaks' relative abundances, allowing for precise confirmation of the 1:1 ratio for ⁷⁹Br/⁸¹Br.

Time-of-Flight (TOF) Mass Analyzer

A TOF analyzer measures the time it takes for an ion to travel a fixed distance in a field-free drift tube.[20] Lighter ions travel faster than heavier ions, and this flight time is used to determine the m/z.

  • Performance for 2-Bromo-5-iodophenylacetic acid:

    • Resolution: Modern TOF instruments offer excellent resolution (typically 30,000-60,000), which is sufficient to resolve the primary bromine isotopic peaks.[21] However, achieving the same level of baseline separation as a high-end Orbitrap can be challenging, especially for complex matrices.[22]

    • Mass Accuracy: Delivers very good mass accuracy, typically in the 3-5 ppm range, which is also sufficient for reliable formula determination.

    • Isotopic Fidelity: Provides good isotopic ratio measurements. While perhaps not as precise as an ultra-high resolution Orbitrap scan, the data is more than adequate for confirming the presence of bromine.[23]

Data Interpretation and Expected Results

Molecular Ion Signature

The primary evidence for the compound's identity will be the accurate mass measurement of its molecular ion and the characteristic isotopic pattern. The analysis will be conducted in negative ion mode to detect the [M-H]⁻ ion.

Caption: Predicted isotopic doublet for the [M-H]⁻ ion.

Comparative Data Summary:

ParameterOrbitrap PerformanceTOF PerformanceJustification
Mass Accuracy (ppm) < 1 - 3 ppm3 - 5 ppmOrbitrap's frequency-based detection provides inherently higher mass stability and accuracy.[19]
Resolution (FWHM) > 120,000~ 40,000The Orbitrap excels at resolving fine structures, crucial for complex samples.[22]
Isotopic Fidelity ExcellentVery GoodHigher resolution leads to more precise peak shape definition and thus more accurate ratio calculations.
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion.[11] The fragmentation of phenylacetic acid derivatives typically involves cleavage at the benzylic position and loss of the carboxyl group.[24][25]

G parent [M-H]⁻ m/z 339.86 frag1 Loss of CO₂ (-44 Da) parent->frag1 frag2 Loss of Br• (-79 Da) parent->frag2 frag3 Loss of I• (-127 Da) parent->frag3 ion1 [C₇H₅BrI]⁻ m/z 295.87 frag1->ion1 ion2 [C₈H₅IO₂]⁻ m/z 260.94 frag2->ion2 ion3 [C₈H₅BrO₂]⁻ m/z 212.95 frag3->ion3

Caption: Predicted primary fragmentation pathways.

  • Decarboxylation: The most common fragmentation pathway for the [M-H]⁻ ion is the neutral loss of CO₂ (43.9898 Da), leading to a fragment at m/z 295.8698 . This fragment will still exhibit the ~1:1 bromine isotopic pattern.

  • Halogen Loss: Cleavage of the C-Br or C-I bond can lead to radical losses. The loss of a bromine radical from the [M-H]⁻ ion would yield a fragment at m/z 260.9413 . The loss of an iodine radical would result in a fragment at m/z 212.9526 .

The high-resolution capabilities of both Orbitrap and TOF platforms are critical for confirming the elemental composition of these fragment ions, further solidifying the structural assignment.

Conclusion and Recommendations

Both Orbitrap and Time-of-Flight HRMS platforms, when coupled with either ESI or APCI, are highly capable of characterizing 2-Bromo-5-iodophenylacetic acid. However, the optimal choice depends on the specific analytical goal.

  • For Unambiguous Identification and Structural Elucidation: An Orbitrap-based system is recommended. Its superior resolution provides the highest confidence in resolving the complex isotopic pattern and confirming elemental compositions of both precursor and fragment ions.

  • For High-Throughput Screening: A Q-TOF system is an excellent choice. Its fast acquisition speeds are well-suited for screening applications while still providing the high mass accuracy and resolution required for confident identification.

  • Recommended Ionization: Negative-ion ESI is the preferred method due to the analyte's acidic nature, which ensures efficient and soft ionization, leading to a strong molecular ion signal with minimal fragmentation. APCI serves as a robust alternative and a valuable orthogonal technique.

Ultimately, the rigorous application of HRMS, guided by an understanding of the underlying principles of ionization and mass analysis, provides the definitive data required for the characterization of complex halogenated molecules in a regulated pharmaceutical environment.

References

  • Martinez-Bartolome, S., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Molecular & Cellular Proteomics.
  • Vizcaíno, J. A., et al. (2013). Guidelines for reporting quantitative mass spectrometry based experiments in proteomics. Journal of Proteome Research.
  • MetwareBio. Atmospheric Pressure Chemical Ionization (APCI)
  • Slideshare. Atmospheric Pressure Chemical Ionization (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS).
  • Journal of Applied Bioanalysis.
  • American Society for Mass Spectrometry. Guidelines for Reporting Proteomic Experiments Using Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • LabX.
  • CASSS.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Creative Proteomics.
  • Wikipedia.
  • ResearchGate. (2025). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?
  • Elsevier. Applications in High Resolution Mass Spectrometry - 1st Edition.
  • ProteomeXchange Consortium. (2014). Data Submission Guidelines for ProteomeXchange.
  • ResolveMass Laboratories Inc. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube.
  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • Thermo Fisher Scientific. (2019). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • Journal of Pharmaceutical Analysis. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Routledge. (2022).
  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • American Laboratory Trading. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry.
  • Quora. (2017).
  • Pluskal, T., et al. (2016).
  • University of Arizona.
  • Thermo Fisher Scientific. First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology. White Paper 65146.
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2022). Isotope Abundance.
  • Wikipedia.
  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry.
  • University of Calgary. Ch13 - Mass Spectroscopy.
  • ResearchGate. (2025). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.
  • PubChem. 2-Bromophenylacetic acid.
  • University of Illinois.
  • Creative Proteomics.
  • ResearchGate.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in...
  • Chemistry LibreTexts. (2023).

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Bromo-5-iodophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the chemical purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-iodophenylacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny to detect and quantify any potential impurities. The presence of even trace amounts of process-related impurities or degradation products can have significant implications for the final API's stability, safety profile, and regulatory compliance.

This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of 2-Bromo-5-iodophenylacetic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear, data-driven comparison to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Pillar 1: The Rationale - Choosing the Right Analytical Tool

The selection of an analytical method is dictated by the physicochemical properties of the analyte. 2-Bromo-5-iodophenylacetic acid is a halogenated aromatic carboxylic acid. This structure presents two key characteristics that inform our choice of methodology:

  • Polar Carboxylic Acid Group: This functional group makes the molecule non-volatile and highly polar, which is a primary consideration for chromatographic separation.

  • Aromatic Ring: The phenyl ring contains a chromophore, making it suitable for ultraviolet (UV) detection.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the gold standard for the analysis of non-volatile and thermally sensitive compounds.[1] Its strength lies in its direct compatibility with analytes like 2-Bromo-5-iodophenylacetic acid. The separation occurs in the liquid phase, obviating the need for the analyte to be vaporized. For carboxylic acids, a reversed-phase (RP-HPLC) method is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. By controlling the pH of the mobile phase—typically keeping it acidic to ensure the carboxylic acid is in its protonated, less polar form—we can achieve excellent retention and sharp peak shapes. The precision, robustness, and consistency of HPLC make it exceptionally well-suited for routine quality control environments.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a powerhouse technique renowned for its high separation efficiency and the definitive structural information provided by mass spectrometry.[3] However, GC requires that analytes be volatile and thermally stable enough to exist in the gas phase without decomposition.[4] The carboxylic acid group in our target molecule makes it non-volatile, preventing its direct analysis by GC.[5][6]

To overcome this, a chemical modification step known as derivatization is mandatory.[6] This process converts the polar carboxyl group into a less polar, more volatile derivative, typically an ester (e.g., a methyl or trimethylsilyl ester).[4][5] While adding a step to the workflow, derivatization unlocks the immense power of GC-MS: superior sensitivity and the ability to identify unknown impurities through their mass fragmentation patterns, providing a level of structural elucidation that is difficult to achieve with standard HPLC-UV methods.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis, a cornerstone of regulatory compliance.[7][8]

Experimental Workflow Diagrams

The distinct workflows for HPLC and GC-MS are visualized below, highlighting the critical derivatization step required for the latter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Accurately weigh sample and dissolve in Diluent inject Inject into HPLC System prep->inject separate Reversed-Phase C18 Column (Isocratic or Gradient Elution) inject->separate detect Diode Array Detector (DAD) (Monitor at 230 nm) separate->detect process Integrate Peaks detect->process quantify Calculate Purity (% Area) process->quantify

Caption: Experimental workflow for HPLC-DAD purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_gc Accurately weigh sample and dissolve in solvent derivatize Derivatization (e.g., Esterification with BF3-Methanol) prep_gc->derivatize inject_gc Inject into GC-MS System derivatize->inject_gc separate_gc Capillary GC Column (Temperature Program) inject_gc->separate_gc detect_ms Mass Spectrometer (EI, Full Scan Mode) separate_gc->detect_ms process_ms Integrate Chromatogram detect_ms->process_ms identify Identify Impurities (Mass Spectral Library Search) process_ms->identify quantify_ms Calculate Purity (% Area) identify->quantify_ms

Caption: GC-MS workflow, including the essential derivatization step.

Protocol 1: Reversed-Phase HPLC with Diode Array Detection (HPLC-DAD)

This method is designed for robust, quantitative purity assessment.

  • 1. Instrumentation & Chemicals

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[9]

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Sample: 2-Bromo-5-iodophenylacetic acid.

  • 2. Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[10]

    • Detection: DAD, 230 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      25.0 10 90
      30.0 10 90
      30.1 60 40

      | 35.0 | 60 | 40 |

  • 3. Procedure

    • Standard Preparation: Accurately weigh and dissolve ~10 mg of 2-Bromo-5-iodophenylacetic acid reference standard in 10 mL of diluent to get a 1.0 mg/mL solution.

    • Sample Preparation: Prepare the sample solution identically to the standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

    • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

    • Calculation: Determine the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is ideal for impurity identification and high-sensitivity analysis.

  • 1. Instrumentation & Chemicals

    • GC-MS system with a capillary column and an electron ionization (EI) source.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) solution, 14% w/v.

    • Solvents: Methanol (anhydrous), Hexane (HPLC grade).

  • 2. Derivatization (Esterification)

    • Accurately weigh ~5 mg of the 2-Bromo-5-iodophenylacetic acid sample into a reaction vial.

    • Add 1 mL of BF3-Methanol solution.[4]

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the derivatized methyl ester into the hexane layer.

    • Carefully transfer the upper hexane layer to an autosampler vial for analysis.

  • 3. GC-MS Conditions

    • Injector Temperature: 280°C.

    • Injection Mode: Split (20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 550 amu.

  • 4. Procedure

    • System Suitability: Inject a derivatized standard to verify retention time, peak shape, and MS response.

    • Analysis: Inject a solvent blank (hexane), followed by the derivatized sample solution.

    • Data Analysis:

      • Calculate purity by the area percent method from the total ion chromatogram (TIC).

      • For any detected impurity peaks, analyze the mass spectrum. Compare the fragmentation pattern against a spectral library (e.g., NIST) to tentatively identify the structure.

Pillar 3: Objective Performance Comparison

The choice between HPLC and GC-MS involves a trade-off between workflow simplicity and the depth of information obtained. The following table summarizes the key performance characteristics of each method for this specific application.

ParameterHPLC-DAD MethodGC-MS Method (with Derivatization)Causality & Expert Insight
Principle Liquid-phase separation based on polarity.Gas-phase separation based on boiling point/volatility.HPLC is a direct fit for the analyte's properties; GC requires chemical modification to make the analyte suitable.
Sample Preparation Simple: Dissolve and inject.Complex: Requires a multi-step derivatization reaction.[11][12]The mandatory derivatization for GC-MS adds time, cost (reagents), and potential for analytical error.
Selectivity Good. DAD provides peak purity analysis based on UV spectra.Excellent. Chromatographic separation combined with mass analysis provides unparalleled specificity.Mass spectrometry can distinguish between co-eluting peaks if they have different mass spectra, a significant advantage.
Sensitivity (LOD/LOQ) Good. Typically in the low µg/mL range.Excellent. Often 10-100x more sensitive, especially in Selected Ion Monitoring (SIM) mode.[13]GC-MS is the superior choice for detecting and quantifying trace-level impurities.
Impurity Identification Limited. Based on retention time matching with known standards. UV spectra offer some clues.Excellent. Mass spectra provide fragmentation patterns that act as a "chemical fingerprint" for structural elucidation.[14]This is the primary advantage of GC-MS for impurity profiling and identifying unknown peaks.
Throughput High. A direct workflow allows for faster sample-to-result time.Lower. The derivatization step significantly increases the time per sample.For routine QC of known impurities, HPLC is more efficient.
Robustness High. RP-HPLC methods are workhorses in QC labs, known for their reliability and reproducibility.[2][15]Moderate. The derivatization step can be a source of variability if not carefully controlled.HPLC is generally preferred for method transfer between labs due to its simpler workflow.
Cost (Operational) Lower. Simpler mobile phases and fewer disposables.Higher. Requires carrier gas (Helium), derivatization reagents, and more complex instrument maintenance.The added complexity and consumable costs of GC-MS are important considerations.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and valid techniques for assessing the purity of 2-Bromo-5-iodophenylacetic acid, but they serve different strategic purposes.

  • HPLC-DAD is the recommended method for routine quality control and release testing. Its simple, direct workflow, high precision, and robustness make it ideal for quantifying the main component and known impurities against established specifications. It is efficient, cost-effective, and aligns well with the high-throughput needs of a manufacturing environment.

  • GC-MS is the superior method for impurity profiling, method development, and investigative purposes. When the goal is to identify unknown impurities, confirm the structure of by-products, or achieve the lowest possible detection limits, the specificity and sensitivity of GC-MS are indispensable. It is the tool of choice for in-depth characterization during process development or for troubleshooting out-of-specification results.

Ultimately, a comprehensive analytical strategy may leverage both techniques: HPLC for the routine, quantitative heavy lifting, and GC-MS as the expert tool for deeper investigation and structural confirmation, ensuring the highest standards of product quality and safety.

References

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • Acids: Derivatiz
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatiz
  • Steps for HPLC Method Valid
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Unknown Source.
  • Guide to Derivatiz
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Separation of Some Halogen
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • GC/GC-MS - Gas Chrom
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Unknown Source.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • BCBA HPLC Purity Method - IH - 220122. Scribd.
  • Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana color
  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.

Sources

Comparing the reactivity of C-Br vs. C-I bonds in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of C-Br vs. C-I Bonds in Cross-Coupling Reactions

For researchers, medicinal chemists, and process development scientists, the selection of an aryl halide starting material is a critical decision point in the design of any cross-coupling strategy. While seemingly a subtle choice, the difference between using an aryl bromide (Ar-Br) and an aryl iodide (Ar-I) has profound implications for reaction kinetics, catalyst selection, and overall process efficiency. This guide provides an in-depth comparison of these two essential building blocks, grounded in fundamental principles and supported by experimental data, to empower chemists to make more informed and effective decisions in their synthetic endeavors.

Fundamental Properties: The Root of Reactivity Differences

The divergent behavior of aryl bromides and iodides in cross-coupling reactions is not arbitrary; it is a direct consequence of the intrinsic properties of the carbon-halogen bond. The larger atomic radius and greater polarizability of iodine compared to bromine set the stage for these differences.

Two key physical parameters dictate the reactivity of the C-X bond:

  • Bond Length: The C-I bond is significantly longer than the C-Br bond due to the larger size of the iodine atom. This increased distance weakens the orbital overlap between carbon and the halogen.

  • Bond Dissociation Energy (BDE): Consequently, the C-I bond is substantially weaker than the C-Br bond. Breaking the C-I bond requires less energy, a factor that is paramount in the initial activation step of most cross-coupling catalytic cycles.[1][2]

A comparison of these properties is summarized below:

PropertyAryl Bromide (Ar-Br)Aryl Iodide (Ar-I)Implication for Reactivity
Avg. BDE (kcal/mol) ~83 kcal/mol[3]~65-70 kcal/molC-I bond is weaker and easier to cleave.
Avg. Bond Length (Å) ~1.91 Å~2.10 ÅLonger C-I bond contributes to its lower bond strength.
Polarizability (ų) 4.77 (for Br⁻)7.15 (for I⁻)Higher polarizability of iodine facilitates interaction with the metal center.

These fundamental differences are the primary drivers for the observed reactivity trends in catalysis.

The Decisive Step: Oxidative Addition

The vast majority of palladium-catalyzed cross-coupling reactions—including the Suzuki, Heck, and Sonogashira reactions—commence with the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[4] This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) complex. It is almost always the rate-determining step of the catalytic cycle, and it is here that the difference between C-Br and C-I bonds is most acutely expressed.[5][6]

The generally accepted reactivity trend for aryl halides in oxidative addition is:

Ar-I > Ar-Br >> Ar-Cl > Ar-F [6][7]

This order directly correlates with the bond dissociation energies. The weaker C-I bond has a lower activation energy for cleavage, leading to a much faster rate of oxidative addition compared to the C-Br bond.[3] This kinetic advantage means that reactions with aryl iodides can often be performed under milder conditions—lower temperatures, shorter reaction times, and sometimes with less active catalysts—than their aryl bromide counterparts.[8]

digraph "Catalytic_Cycle" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
  node [shape=circle, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=11];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Oxidative\nAddition\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(e.g., with R-B(OH)₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA_Complex [label=" + Ar-X", color="#34A853"]; OA_Complex -> PdII [label="Rate-Determining Step\nRate (Ar-I) > Rate (Ar-Br)", color="#34A853"]; PdII -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_R [color="#5F6368"]; PdII_R -> RE [color="#5F6368"]; RE -> Product [style=dashed, color="#202124"]; RE -> Pd0 [label=" Catalyst\nRegeneration", color="#4285F4"]; }

Caption: Decision workflow for selecting an aryl halide.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol illustrates a typical setup for a Suzuki-Miyaura reaction, highlighting the key differences when using an aryl bromide versus an aryl iodide.

Objective: To synthesize 4-phenyltoluene from either 4-iodotoluene or 4-bromotoluene and phenylboronic acid.

Reagents & Equipment:

  • Aryl halide (4-iodotoluene or 4-bromotoluene)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but good practice):

    • To a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the appropriate phosphine ligand.

    • For 4-iodotoluene: Use PPh₃ (0.08 mmol, 8 mol%).

    • For 4-bromotoluene: Use SPhos (0.04 mmol, 4 mol%) for higher activity.

    • Add 2 mL of degassed toluene and stir for 10 minutes at room temperature.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add phenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Add an additional 3 mL of degassed toluene and 1 mL of degassed water.

  • Reaction Execution:

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Lower the flask into a pre-heated oil bath.

    • For 4-iodotoluene: Stir at 80 °C .

    • For 4-bromotoluene: Stir at 100-110 °C .

    • Monitor the reaction progress by TLC or GC-MS. The reaction with 4-iodotoluene is expected to reach completion significantly faster (e.g., 2-4 hours) than the reaction with 4-bromotoluene (e.g., 8-16 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (15 mL) and water (10 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

The choice between an aryl bromide and an aryl iodide is a strategic one, balancing the demands of reactivity against practical considerations of cost and availability.

  • Aryl Iodides are the substrate of choice when maximum reactivity and mild reaction conditions are paramount. Their low C-I bond dissociation energy ensures rapid oxidative addition, making them ideal for delicate substrates, proof-of-concept studies, and situations where thermal budget is a concern.

  • Aryl Bromides represent the pragmatic workhorse for large-scale synthesis and broad analog library generation. While they require more forcing conditions and often more sophisticated catalysts, their lower cost and vast commercial diversity make them indispensable in industrial and medicinal chemistry settings.

A thorough understanding of the fundamental principles governing their reactivity allows the modern chemist to harness the distinct advantages of each, leading to more efficient, robust, and cost-effective synthetic routes.

References

  • Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143. Available at: [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. The Journal of Organic Chemistry. ResearchGate provides a diagram with BDE values. Available at: [Link]

  • Vautravers, C. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Roy, A. H., & Hartwig, J. F. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor Scholarship. Available at: [Link]

  • Vautravers, C. S., et al. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]

  • Vidal, J. O., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10931-10934. Available at: [Link]

  • Costentin, C., Robert, M., & Savéant, J. M. (2003). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (8), 1611-1616. Available at: [Link]

  • Loh, Y. Y., et al. (2016). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 6(8), 5092-5099. Available at: [Link]

  • He, Y., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(17), 7227-7235. Available at: [Link]

  • D’Amato, E. M., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(29), 12746-12753. Available at: [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available at: [Link]

  • Mirica, L. M., et al. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available at: [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 23: Aryl Halides. Slide presentation. Available at: [Link]

  • Vautravers, C. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19349-19363. Available at: [Link]

  • Reimann, S., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 48(5), 716-727. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. ResearchGate provides a diagram comparing reactivities. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1916-1926. Available at: [Link]

  • Han, S. B., et al. (2023). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 145(3), 1969-1979. Available at: [Link]

  • Sharma, A., & Rawal, R. K. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]

  • ScienceDirect. (n.d.). Aryl Halide. ScienceDirect Topics. Available at: [Link]

  • Szilvási, T., & Veszprémi, T. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(12), 1530. Available at: [Link]

  • LibreTexts Chemistry. (2021). 14.7: Aryl Halides. Available at: [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]

  • Shang, R., & Fu, Y. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(11), 2642-2655. Available at: [Link]

  • Kupracz, L., et al. (2014). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 20(27), 8432-8440. Available at: [Link]

  • Thomas, J., & Mathew, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5174-5198. Available at: [Link]

  • Maleki, A., et al. (2016). Magnetic Nanoparticles Supported Oxime Palladacycle as a Highly Efficient and Separable Catalyst for Room Temperature Suzuki-Miyaura Coupling Reaction in Aqueous Media. Catalysis Letters, 146(1), 209-219. ResearchGate provides a table with experimental data. Available at: [Link]

  • Brown, J. T., & Wuest, W. M. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1506. Available at: [Link]

  • Kumar, S., & Kumar, V. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1585-1592. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 867709. Available at: [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Available at: [Link]

  • Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Aryl Halides. Available at: [Link]

  • Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules, 24(4), 762. Available at: [Link]

  • Wei, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1088. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

Sources

Alternative reagents for the synthesis of 2,5-disubstituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative reagents for the synthesis of 2,5-disubstituted phenylacetic acids Content Type: Technical Comparison Guide

Executive Summary & Strategic Rationale

The synthesis of 2,5-disubstituted phenylacetic acids (e.g., 2,5-dimethoxy, 2,5-dichloro, or 2,5-dimethyl derivatives) is a critical step in the production of auxin-based agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the hydrolysis of benzyl nitriles (via cyanide displacement of benzyl halides) has been the standard. However, this route poses severe safety risks, regulatory hurdles (HCN generation), and waste disposal costs.

This guide evaluates three high-performance alternatives that offer superior safety profiles and often higher atom economy. We focus specifically on the steric and electronic constraints imposed by 2,5-substitution patterns , where ortho-substitution can hinder nucleophilic attack or metal coordination.

The Three Pillars of Alternative Synthesis
  • Pd-Catalyzed Carbonylation: The industrial gold standard for scalability.

  • Hypervalent Iodine Rearrangement: A "green," metal-free oxidative route from acetophenones.

  • Meldrum’s Acid Homologation: A convergent strategy starting from benzoic acids.

Method A: Palladium-Catalyzed Carbonylation

Best For: Industrial scalability, high yields, and substrates with available benzyl halides.

This method bypasses the nitrile intermediate entirely, converting benzyl halides directly to acids (or esters) using Carbon Monoxide (CO) or CO surrogates. For 2,5-disubstituted substrates, the steric bulk at the ortho-position requires specific ligand choices to maintain catalytic turnover.

Mechanism & Causality

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical challenge with 2,5-substitution is the Oxidative Addition step; the ortho-substituent can retard the approach of the Pd(0) species. Therefore, electron-rich, bulky phosphine ligands (like PPh3 or Xantphos) are essential to stabilize the Pd-center while facilitating the insertion.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-CH2-X) Pd0->OxAdd PdII_Ar [Bn-Pd(II)-X] OxAdd->PdII_Ar Rate Limiting for Steric Substrates CO_Insert CO Insertion PdII_Ar->CO_Insert + CO Acyl_Pd Acyl-Pd(II) Complex CO_Insert->Acyl_Pd Hydrolysis Nucleophilic Attack (H2O/OH-) Acyl_Pd->Hydrolysis Hydrolysis->Pd0 Reductive Elimination Product 2,5-Disubstituted Phenylacetic Acid Hydrolysis->Product

Figure 1: Catalytic cycle for the carbonylation of benzyl halides. Note that for 2,5-disubstituted substrates, the oxidative addition step is sensitive to steric hindrance.

Validated Protocol: Biphasic Carbonylation of 2,5-Dichlorobenzyl Chloride

Reference Grounding: Adapted from catalytic systems described in J. Chem. Res. and Ind. Eng. Chem. Res.

Reagents:

  • Substrate: 2,5-Dichlorobenzyl chloride (10 mmol)

  • Catalyst: PdCl2(PPh3)2 (0.5 mol%)

  • Surfactant: CTAB (Cetyltrimethylammonium bromide) (1.0 mol%) - Crucial for phase transfer.

  • Base: 4M NaOH (aq)

  • Solvent: Toluene (Biphasic system)

  • CO Source: CO balloon (1 atm) or Formic Acid (as liquid CO source).

Step-by-Step:

  • Charge: In a flask, combine the benzyl halide, Pd-catalyst, and CTAB in toluene (20 mL).

  • Activate: Add 4M NaOH (10 mL). The surfactant creates an emulsion, increasing the interfacial area for the reaction.

  • Carbonylate: Purge with CO (balloon) or pressurize to 5 bar if autoclave is available. Heat to 60°C.

    • Note: For 2,5-substituents, higher pressure (5-10 bar) significantly improves reaction rate compared to 1 atm.

  • Work-up: Cool to RT. Separate phases. The product is in the aqueous phase as the sodium salt.

  • Isolation: Acidify aqueous phase with HCl to pH 1. The 2,5-dichlorophenylacetic acid precipitates as a white solid.[1] Filtration yields product (Typical Yield: 90-95%).

Method B: Hypervalent Iodine Oxidative Rearrangement

Best For: "Green" synthesis from Acetophenones (avoiding benzyl halides).

This method utilizes the 1,2-aryl migration of acetophenones. Historically, this was done using toxic Thallium(III) (Taylor-McKillop reaction). The modern alternative uses Phenyliodine(III) diacetate (PIDA) , which is non-toxic and environmentally benign.

Mechanism & Causality

The reaction converts an aryl methyl ketone (acetophenone) into a methyl phenylacetate ester. The iodine(III) reagent activates the alpha-position, forming an enol-iodonium species. The aryl group then migrates to the alpha-carbon, displacing the iodine (a "phenonium" ion pathway).

Why it works for 2,5-systems: The rearrangement is intramolecular. The ortho-substituent (position 2) actually accelerates the migration in some cases by destabilizing the ground state of the ketone via steric clash with the carbonyl oxygen, promoting the formation of the tetrahedral intermediate.

IodineRearrangement Ketone 2,5-Disubstituted Acetophenone Activation Enolization & I-O Bond Formation Ketone->Activation + PhI(OAc)2 + TMOF Intermediate Alpha-Iodonium Intermediate Activation->Intermediate Migration 1,2-Aryl Shift (Rearrangement) Intermediate->Migration - PhI Ester Methyl Phenylacetate Migration->Ester + MeOH Hydrolysis Saponification Ester->Hydrolysis Acid Final Acid Hydrolysis->Acid

Figure 2: Oxidative rearrangement pathway using Hypervalent Iodine.

Validated Protocol: Rearrangement of 2,5-Dimethoxyacetophenone

Reference Grounding: Based on protocols using PhI(OAc)2 in Trimethyl Orthoformate (TMOF).

Reagents:

  • Substrate: 2,5-Dimethoxyacetophenone (5 mmol)

  • Oxidant: PhI(OAc)2 (1.1 equiv)

  • Solvent: Trimethyl Orthoformate (TMOF) / Methanol (2:1 ratio)

  • Catalyst: H2SO4 (conc.) (2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve the acetophenone in TMOF/MeOH.

  • Addition: Add PhI(OAc)2 in one portion. Add acid catalyst.[2][3]

  • Reaction: Stir at room temperature for 12-16 hours. The solution will turn slightly yellow.

    • Checkpoint: Monitor TLC.[2][3] The disappearance of the ketone and appearance of the less polar ester indicates success.

  • Work-up: Evaporate volatiles. The residue contains the methyl ester and iodobenzene.

  • Hydrolysis (One-pot): Redissolve residue in MeOH (10 mL) and add 10% NaOH (5 mL). Reflux for 1 hour.

  • Purification: Wash with ether (removes iodobenzene). Acidify aqueous layer to precipitate the 2,5-dimethoxyphenylacetic acid. (Typical Yield: 75-82%).

Method C: Meldrum's Acid Homologation

Best For: Extending Benzoic Acids (C-1 homologation).

If your starting material is a 2,5-disubstituted benzoic acid (often more commercially available than benzyl halides), this is the superior route. It avoids the hazardous Arndt-Eistert reaction (diazomethane).

Protocol Summary
  • Activation: Convert 2,5-disubstituted benzoic acid to acid chloride (SOCl2).

  • Acylation: React acid chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of Pyridine.

  • Rearrangement/Alcoholysis: Reflux the resulting acyl-Meldrum's acid in Methanol. This induces decarboxylation and Wolff-type rearrangement to form the methyl phenylacetate.

  • Hydrolysis: Standard saponification.

Advantage: This method is highly tolerant of the 2,5-substitution pattern because the rearrangement step is driven by the relief of ring strain in the Meldrum's acid moiety, overcoming steric resistance.

Comparative Data Analysis

FeaturePd-Carbonylation Hypervalent Iodine (PIDA) Willgerodt-Kindler Cyanide Hydrolysis (Classic)
Precursor Benzyl HalideAcetophenoneAcetophenoneBenzyl Halide
Reagent Safety High (CO surrogates available)High (PhI(OAc)2 is benign)Moderate (H2S evolution)Low (HCN/NaCN)
2,5-Steric Tolerance Good (Requires high pressure/Temp)Excellent (Intramolecular)GoodModerate
Atom Economy High (100% Carbon utilized)Moderate (Loss of PhI)Low (Loss of amine/sulfur)High
Scalability Excellent Moderate (Reagent cost)GoodPoor (Safety limits)
Typical Yield 90-95%75-85%50-70%80-90%

References

  • BenchChem Technical Support. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025).[4]

  • Watson, D. A., et al. "Palladium-Catalyzed Carbonylation of Aryl Chlorides with Oxygen Nucleophiles."[5] Journal of Organic Chemistry, 73, 7096-7101 (2008).[5]

  • Lundstedt, T., et al. "Optimum Conditions for the Willgerodt-Kindler Reaction."[6] Acta Chemica Scandinavica, B41, 157-163 (1987).[6]

  • Prakash, O., et al. "Hypervalent Iodine Oxidative Rearrangement of Ketones." Journal of the Indian Chemical Society, 88, 115-120. (Protocol adapted from general hypervalent iodine methodology).[7]

  • Oikawa, Y., et al. "Meldrum's Acid in Organic Synthesis."[8] Organic Syntheses, Coll.[8] Vol. 7, p.359 (1990).

Sources

Benchmarking synthetic routes to 2-Bromo-5-iodophenylacetic acid for efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Bromo-5-iodophenylacetic acid represents a critical challenge in process chemistry due to the requirement of preserving two distinct halogen handles (aryl-bromide and aryl-iodide) while constructing the acetic acid tail. This scaffold is highly valued in drug discovery for its ability to undergo orthogonal cross-coupling reactions—typically utilizing the labile C–I bond for the first functionalization (e.g., Sonogashira or Suzuki coupling) while retaining the C–Br bond for subsequent elaboration.

This guide benchmarks the two most chemically viable routes:

  • The Nitrile Hydrolysis Route (Standard): A scalable, three-step sequence starting from 2-bromo-5-iodotoluene.

  • The Arndt-Eistert Homologation (Precision): A high-fidelity, laboratory-scale route starting from 2-bromo-5-iodobenzoic acid.

Verdict: For gram-to-kilogram scale production, the Nitrile Hydrolysis Route is superior due to cost-efficiency and raw material availability. However, for rapid medicinal chemistry campaigns requiring high purity without trace transition metal contamination, the Arndt-Eistert route offers a robust alternative.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors. The choice of route is dictated by the availability of the aromatic core with the correct halogenation pattern.

Retrosynthesis Target 2-Bromo-5-iodophenylacetic Acid (Target) Disconnect1 C-C Disconnection (Nitrile Hydrolysis) Target->Disconnect1 Disconnect2 Homologation (Arndt-Eistert) Target->Disconnect2 Precursor1 2-Bromo-5-iodobenzyl bromide Disconnect1->Precursor1 Start1 2-Bromo-5-iodotoluene (Commercially Available) Precursor1->Start1 Radical Bromination Precursor2 2-Bromo-5-iodobenzoic acid Disconnect2->Precursor2

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Route A: The Nitrile Hydrolysis (Benchmark Protocol)

This route is the industry standard for synthesizing phenylacetic acids when the corresponding toluene derivative is available. It relies on the radical functionalization of the benzylic position.

Step-by-Step Methodology
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Precursor: 2-Bromo-5-iodotoluene (CAS: 202865-85-8).[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or PhCF₃ (Green alternative).

  • Protocol:

    • Dissolve 2-bromo-5-iodotoluene (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, 0.5 M).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Heat to reflux (approx. 102°C) under N₂ atmosphere for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.

    • Critical Check: Stop reaction before di-bromination occurs.

    • Cool to 0°C, filter off succinimide byproduct. Concentrate filtrate to yield crude 2-bromo-5-iodobenzyl bromide .

Step 2: Cyanide Displacement
  • Reagents: NaCN, DMSO (or EtOH/H₂O).

  • Protocol:

    • Safety Warning: Perform in a well-ventilated fume hood with cyanide antidote kit available.

    • Dissolve crude benzyl bromide (1.0 eq) in DMSO.

    • Slowly add NaCN (1.2 eq) while maintaining temperature < 40°C (exothermic).

    • Stir at ambient temperature for 3 hours.

    • Quench with water and extract with Ethyl Acetate.[2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 3: Acid Hydrolysis
  • Reagents: H₂SO₄, Water, Acetic Acid.

  • Protocol:

    • Suspend the nitrile intermediate in a mixture of glacial acetic acid, water, and conc. H₂SO₄ (1:1:1 v/v).

    • Reflux at 100–110°C for 4 hours.

    • Cool to room temperature. Pour mixture onto crushed ice.

    • The product, 2-Bromo-5-iodophenylacetic acid , will precipitate as an off-white solid.

    • Purification: Recrystallize from Ethanol/Water or Toluene.

RouteA Start 2-Bromo-5-iodotoluene Step1 1. NBS, AIBN Reflux Start->Step1 Inter1 Benzyl Bromide Step1->Inter1 Step2 2. NaCN DMSO Inter1->Step2 Inter2 Benzyl Nitrile Step2->Inter2 Step3 3. H2SO4/AcOH Hydrolysis Inter2->Step3 Product 2-Bromo-5-iodophenylacetic Acid Step3->Product

Figure 2: Workflow for the Nitrile Hydrolysis Route.

Route B: Arndt-Eistert Homologation (High Precision)

This route is recommended when the benzoic acid precursor is more readily available or when avoiding cyanide is mandatory. It involves the one-carbon extension of a carboxylic acid.

Step-by-Step Methodology
Step 1: Acid Chloride Formation
  • Precursor: 2-Bromo-5-iodobenzoic acid.

  • Reagents: Thionyl Chloride (SOCl₂), DMF (cat.).

  • Protocol:

    • Reflux the benzoic acid in neat SOCl₂ with a drop of DMF for 2 hours.

    • Evaporate excess SOCl₂ under vacuum to obtain the acid chloride .

Step 2: Diazoketone Formation
  • Reagents: Diazomethane (CH₂N₂), Et₂O.

  • Protocol:

    • Safety Warning: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints).

    • Add the acid chloride (dissolved in Et₂O) dropwise to a cold (0°C) solution of excess diazomethane in Et₂O.

    • Stir for 1 hour. Evaporate solvent carefully to yield the yellow alpha-diazoketone .

Step 3: Wolff Rearrangement
  • Reagents: Silver Benzoate (cat.) or Ag₂O, Water, Dioxane.

  • Protocol:

    • Dissolve the diazoketone in Dioxane/Water (9:1).

    • Add silver catalyst and heat to 70°C. Nitrogen gas evolution indicates reaction progress.

    • The carbene intermediate rearranges to a ketene, which is trapped by water to form the acid.

    • Acidify and extract to obtain pure 2-Bromo-5-iodophenylacetic acid .

Comparative Analysis

The following data matrix compares the two routes based on experimental metrics relevant to drug development workflows.

MetricRoute A: Nitrile HydrolysisRoute B: Arndt-Eistert
Overall Yield 55 – 65% 40 – 50%
Step Count 3 Linear Steps3 Linear Steps
Atom Economy HighLow (Loss of N₂, SO₂)
Safety Profile Moderate Risk (Cyanide, Radical initiator)High Risk (Diazomethane, explosive intermediates)
Scalability High (Kg scale feasible)Low (Restricted by Diazomethane handling)
Halogen Integrity Excellent (Conditions do not affect Ar-I/Ar-Br)Excellent (Mild conditions preserve Ar-I/Ar-Br)
Cost Low (Cheap reagents)High (Silver catalyst, specialized equipment)
Why Not Direct Iodination?

Direct iodination of 2-bromophenylacetic acid is NOT recommended .[4]

  • Reasoning: The directing effects of the substituents are conflicting. The benzyl group (-CH₂COOH) is an ortho/para activator, directing incoming electrophiles to positions 4 and 6. The bromine at position 2 is an ortho/para director, directing to positions 3 and 5.

  • Outcome: Electrophilic iodination would likely yield a mixture of isomers (4-iodo and 6-iodo dominant due to activation), rather than the desired 5-iodo isomer. Route A and B establish the halogen pattern before the side-chain elaboration, ensuring 100% regiochemical purity.

References

  • Synthesis of 2-bromo-5-iodotoluene

    • Methodology: Iodination of o-toluidine followed by Sandmeyer reaction.
    • Source: Patent CN103012139A. "Method for synthesizing 2-bromo-5-iodotoluene."[1][5][6]

  • General Procedure for Wohl-Ziegler Bromination

    • Methodology: Standard NBS bromin
    • Source: Organic Syntheses, Coll.[7] Vol. 4, p.921 (1963).

  • Hydrolysis of Phenylacetonitriles: Methodology: Acidic hydrolysis of nitriles to carboxylic acids. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.128.
  • Arndt-Eistert Synthesis Review

    • Methodology: Homolog
    • Source:Chemical Reviews, 2013, 113, 7209–7252. "The Arndt–Eistert Reaction in Modern Organic Synthesis."

Sources

A Guide for the Modern Chemist: Navigating the Landscape of Kinetic vs. Thermodynamic Control in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis, particularly within drug development and materials science, the ability to selectively form a desired product is paramount. Often, a single set of reactants can proceed through multiple pathways to yield different isomeric products. The guiding principle that dictates which product is favored lies in the concepts of kinetic and thermodynamic control. Understanding and harnessing these principles allows a researcher to steer a reaction towards the more rapidly formed kinetic product or the more stable thermodynamic product , simply by manipulating the reaction conditions.[1][2] This guide offers an in-depth analysis of these competing reaction pathways, supported by experimental data and practical protocols for researchers and scientists.

Chapter 1: The Theoretical Framework: Reaction Coordinate Diagrams and Free Energy

At the heart of understanding reaction control is the reaction coordinate diagram , which plots the change in Gibbs free energy (ΔG) as reactants transform into products.[3][4] Two critical features of this diagram determine the reaction's outcome:

  • Activation Energy (Ea or ΔG‡): This is the energy barrier that must be overcome for reactants to transform into products. A lower activation energy corresponds to a faster reaction rate.[3]

  • Gibbs Free Energy of Reaction (ΔG): This represents the overall energy difference between the products and the reactants. A more negative ΔG indicates a more stable product and a more favorable equilibrium.[4]

A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products.[5] This is typically favored under conditions where the reaction is irreversible, such as at low temperatures and with short reaction times.[1][2] The major product will be the one that forms the fastest, i.e., the one with the lowest activation energy.

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products.[5] This requires the reaction to be reversible, allowing an equilibrium to be established.[2] These conditions are typically met at higher temperatures and with longer reaction times.[1] The major product will be the most stable one, regardless of how quickly it is formed.

The following diagram illustrates a general energy profile for a reaction with competing kinetic and thermodynamic pathways.

G Generalized Reaction Coordinate Diagram cluster_legend cluster_diagram A Reactant (A) B Kinetic Product (P_K) C Thermodynamic Product (P_T) Reactant A TS_K TS_K‡ Reactant->TS_K TS_T TS_T‡ Reactant->TS_T Ea_K_start Reactant->Ea_K_start Ea_T_start Reactant->Ea_T_start DeltaG_K_start DeltaG_K_start Reactant->DeltaG_K_start DeltaG_T_start Reactant->DeltaG_T_start P_K P_K TS_K->P_K P_T P_T TS_T->P_T Ea_K_start->TS_K ΔG‡ (Kinetic) Ea_T_start->TS_T ΔG‡ (Thermo) DeltaG_K_start->P_K ΔG (Kinetic) DeltaG_T_start->P_T ΔG (Thermo) X-axis Reaction Coordinate G Mechanism of HBr Addition to 1,3-Butadiene Butadiene 1,3-Butadiene Carbocation Resonance-Stabilized Allylic Carbocation Butadiene->Carbocation + HBr HBr H-Br Product_12 1,2-Adduct (Kinetic Product) Carbocation->Product_12 Br⁻ attack at C2 (Faster, Lower Ea) Low Temp (-80°C) Product_14 1,4-Adduct (Thermodynamic Product) Carbocation->Product_14 Br⁻ attack at C4 (Slower, Higher Ea) High Temp (40°C)

Caption: Competing pathways in the addition of HBr to 1,3-butadiene.

Experimental Protocol: Addition of HBr to 1,3-Butadiene

Objective: To demonstrate kinetic and thermodynamic control by varying the reaction temperature.

Kinetic Control (-80 °C):

  • In a three-necked flask equipped with a cold finger condenser, dissolve 1,3-butadiene in a non-polar solvent like hexane.

  • Cool the solution to -80 °C using a dry ice/acetone bath.

  • Slowly bubble one equivalent of HBr gas through the solution with vigorous stirring.

  • After a short reaction time (e.g., 30 minutes), quench the reaction by adding a cold, weak base solution (e.g., sodium bicarbonate).

  • Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze the product ratio using ¹H NMR or GC. [6] Thermodynamic Control (40 °C):

  • Set up the reaction as described above but in a flask equipped with a reflux condenser.

  • Heat the solution to 40 °C in a water bath.

  • Slowly add one equivalent of HBr.

  • Allow the reaction to stir for a prolonged period (e.g., 2-3 hours) to ensure equilibrium is reached.

  • Work up the reaction as described for the kinetic experiment and analyze the product ratio. [6]

Chapter 3: Case Study: Sulfonation of Naphthalene

The sulfonation of naphthalene with sulfuric acid is another textbook example of this principle. [7][8]

  • Kinetic Product (Naphthalene-1-sulfonic acid): Attack at the alpha (C1) position is sterically less hindered and proceeds through a more stable carbocation intermediate, leading to a faster reaction rate. This product is favored at lower temperatures (e.g., 80 °C). [7]* Thermodynamic Product (Naphthalene-2-sulfonic acid): The beta (C2) product is sterically less congested and therefore more stable. The reversibility of the sulfonation reaction allows for equilibration at higher temperatures (e.g., 160 °C), favoring the formation of the more stable naphthalene-2-sulfonic acid. [7][8]

    Temperature 1-Sulfonic Acid (%) 2-Sulfonic Acid (%) Predominant Control
    80 °C >90 <10 Kinetic

    | 160 °C | ~15 | ~85 | Thermodynamic |

Data compiled from various organic chemistry resources. [7]

Chapter 4: Experimental Design and Product Analysis

Mastering the control of chemical reactions requires careful experimental design and robust analytical methods to verify the outcomes.

Controlling the Reaction
  • Temperature: This is the most critical factor. Low temperatures favor kinetic control by preventing the reverse reaction, while higher temperatures promote equilibrium and thermodynamic control. [1][2]* Reaction Time: Short reaction times can isolate the kinetic product before it has a chance to equilibrate to the thermodynamic product. [2]* Solvent: The choice of solvent can influence the relative energies of the transition states and products.

  • Reversibility: Thermodynamic control is only possible if the reaction is reversible under the reaction conditions. [2]

Product Identification and Quantification

Once the reaction is complete, accurately determining the product ratio is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying isomers. [9]The relative ratio of products can be determined by integrating the signals corresponding to unique protons in each isomer. [10][11]* Gas Chromatography (GC): GC is an excellent technique for separating volatile isomeric products. [12][13]When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides both separation and quantification of the reaction mixture. [14][15]

G General Workflow for Product Analysis cluster_reaction Synthesis cluster_analysis Analysis Setup Reaction Setup (Temp, Time, Solvent) Quench Reaction Quench/ Workup Setup->Quench SamplePrep Sample Preparation Quench->SamplePrep GC Gas Chromatography (GC) - Separation SamplePrep->GC NMR NMR Spectroscopy - Identification - Quantification SamplePrep->NMR Data Data Analysis (Peak Integration, Ratio Calculation) GC->Data NMR->Data

Caption: A typical workflow for reaction setup and product analysis.

Conclusion

The principles of kinetic and thermodynamic control are fundamental to synthetic chemistry. By judiciously selecting reaction conditions such as temperature and time, chemists can selectively favor the formation of either the fastest-forming product or the most stable product. This level of control is indispensable in fields like drug development, where specific isomers can have vastly different biological activities, and in materials science, where the properties of a polymer or crystal can depend on its precise molecular structure. A thorough understanding of reaction mechanisms, coupled with robust analytical techniques, empowers researchers to optimize synthetic routes and achieve their desired chemical transformations with precision and efficiency.

References

  • Tseng, W. H. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Control Definition. Fiveable. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography – Definition, Uses, Advantages & More. SCION Instruments. Retrieved from [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. University of Calgary. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved from [Link]

  • ChIRP - The University of British Columbia. (2019, February 4). 1.1: Thermodynamics vs Kinetics. ChIRP. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, September 29). Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control. Chemistry Stack Exchange. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 18). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. Glasp. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Drawell. Retrieved from [Link]

  • Scribd. (n.d.). Organic Reaction Control Explained. Scribd. Retrieved from [Link]

  • Phenomenex. (n.d.). Key Applications of Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Forbes, D. C. (2022). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 3.4 Reactions of 1,3-Butadiene. Organic Chemistry II. Retrieved from [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Retrieved from [Link]

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography. Wikipedia. Retrieved from [Link]

  • Neill, J. L., Evangelisti, L., & Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Analytical Science Advances, 4(9-10), 204-219.
  • YouTube. (2023, June 5). Thermodynamics 6: Reaction Coordinate Diagrams. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Dual-Halogen Orthogonality in Radiosynthesis: A Comparative Guide to 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-iodophenylacetic acid represents a specialized class of "dual-key" metabolic precursors designed for Late-Stage Functionalization (LSF).[1] Unlike standard mono-halogenated precursors (e.g., 3-iodophenylacetic acid) or organometallic reagents (e.g., aryl stannanes), this scaffold offers orthogonal reactivity .[1] The significant difference in bond dissociation energies (BDE) between the C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) bonds allows researchers to selectively manipulate the iodine position for isotopic labeling while preserving the bromine handle for structural integrity or subsequent metabolic blocking.

This guide provides a technical comparison of this precursor against industry standards, supported by experimental workflows for Hydrogen Isotope Exchange (HIE) and radioiodination.[1]

Part 1: The Orthogonal Advantage (Mechanism)

The utility of 2-Bromo-5-iodophenylacetic acid rests on the kinetic selectivity of Palladium (Pd) oxidative addition. In isotopic labeling, "orthogonality" refers to the ability to label one site without disturbing another.[1]

Mechanistic Selectivity Profile
  • Site A (C5-Iodine): The "Soft" Handle.[1] Reacts rapidly with Pd(0) at ambient or mild temperatures.[1] Ideal for:

    • Radioiodination: via Pd-catalyzed exchange (I-125/I-123).[1]

    • Tritiation: via selective catalytic dehalogenation.[1]

  • Site B (C2-Bromine): The "Hard" Handle.[1] Requires elevated temperatures or specialized bulky phosphine ligands to undergo oxidative addition.[1] Ideal for:

    • Metabolic Blocking: Retaining the halogen to prevent P450 oxidation at the ortho-position.[1]

    • Structural Anchoring: Preserving steric bulk during the labeling of the C5 position.

Visualization: Orthogonal Reactivity Logic

The following diagram illustrates the divergent pathways enabled by this specific scaffold.

OrthogonalStrategy cluster_legend Bond Energy Hierarchy Precursor 2-Bromo-5-iodophenylacetic Acid Path1_Step1 Cond. A: Pd/C, T2 Gas (Mild, 1 atm) Precursor->Path1_Step1 C-I Cleavage Only Path2_Step1 Cond. B: Pd(PPh3)4, Na125I (Exchange) Precursor->Path2_Step1 Halogen Exchange Product1 [3H]-2-Bromophenylacetic Acid (Selective Tritiation) Path1_Step1->Product1 Product2 [125I]-2-Bromo-5-iodophenylacetic Acid (Radioiodination) Path2_Step1->Product2 Key C-I (Weakest) > C-Br > C-Cl (Strongest)

Caption: Divergent synthesis pathways utilizing the bond energy difference between C-I and C-Br to achieve selective isotopic incorporation.

Part 2: Comparative Analysis

This section objectively compares 2-Bromo-5-iodophenylacetic acid against the two most common alternatives in radiochemistry: Mono-iodinated precursors and Aryl Stannanes.[1]

Table 1: Precursor Performance Matrix[1]
Feature2-Bromo-5-iodophenylacetic Acid 3-Iodophenylacetic Acid (Mono-halo)Trialkylstannane Precursors
Primary Utility Dual-function (Labeling + Blocking)Simple LabelingHigh-Yield Radiolabeling
Labeling Selectivity High: Can remove I, keep Br.[1]Low: Removal of I leaves native H.High: Sn bond cleaves exclusively.[1]
Toxicity Low (Solid, stable organic acid).[1]Low.High: Organotin residues are neurotoxic; requires rigorous purification.[1]
Shelf Stability Excellent (Solid, >2 years).[1]Excellent.Moderate (Sensitive to protodeostannylation).[1]
Synthesis Complexity Medium (Requires orthogonal coupling).[1][2]Low.High (Requires Pd-catalyzed stannylation first).[1]
Atom Economy Good.[1]Good.Poor (Loss of massive trialkyltin group).[1]
Critical Analysis
  • Vs. Stannanes: While stannanes (e.g., tributyltin precursors) offer faster kinetics for radioiodination, they introduce toxic tin byproducts that complicate purification for clinical use (GMP).[1] The 2-Bromo-5-iodo scaffold allows for "cleaner" Pd-catalyzed exchange or dehalogenation without heavy metal residues.[1]

  • Vs. Mono-Halides: Using a simple iodophenylacetic acid prevents the researcher from retaining a halogen "blocker" on the ring. If the drug candidate requires a bromine at the C2 position to prevent metabolic degradation, the mono-iodo precursor is insufficient.

Part 3: Experimental Protocols

The following protocols are designed for self-validation . The success of the experiment is confirmed by the specific mass shift (MS) or retention time shift (HPLC) described.

Protocol A: Selective Tritiation (De-iodination)

Objective: Replace the C5-Iodine with Tritium while retaining the C2-Bromine.

Materials:

  • Substrate: 2-Bromo-5-iodophenylacetic acid (10 mg)[1]

  • Catalyst: 10% Pd/C (Degussa type, 2 mg)[1]

  • Solvent: DMF/Et3N (9:1 ratio)[1]

  • Gas: Tritium gas (T2) carrier-free (or D2 for validation)

Workflow:

  • Dissolution: Dissolve substrate in 1 mL DMF. Add 100 µL triethylamine (Et3N).[1] The base is critical to neutralize the HI formed, preventing acid-catalyzed side reactions.

  • Catalyst Addition: Add Pd/C. Note: Use a heterogeneous catalyst to minimize attack on the stronger C-Br bond compared to homogeneous catalysts.[1]

  • Exchange: Stir under T2 atmosphere (1 atm) for 45 minutes at Room Temperature .

    • Control Point: Do not heat.[1] Heating >60°C will risk removing the Bromine (C-Br cleavage).[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove catalyst.

  • Lyophilization: Remove labile tritium (OT) by repeated dissolution in EtOH and evaporation.[1]

Validation (LC-MS):

  • Starting Material: m/z ~340 (Br+I pattern).

  • Product: m/z ~217 (Br pattern only).[1]

  • Success Criteria: Disappearance of the Iodine mass defect; retention of the Bromine isotopic pattern (1:1 ratio of 79Br/81Br).[1]

Protocol B: Palladium-Catalyzed Radioiodination (Exchange)

Objective: Exchange C5-Iodine with I-125 for high specific activity tracers.[1]

Materials:

  • Precursor: 2-Bromo-5-iodophenylacetic acid[1]

  • Radionuclide: [125I]NaI[1][3]

  • Catalyst: Pd2(dba)3 / Xantphos (Pre-complexed)[1]

  • Solvent: Toluene/Water (Biphasic) or pure DMSO[1]

Workflow:

  • Catalyst Prep: Mix Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) in degassed dioxane.

  • Reaction: Combine precursor, [125I]NaI, and catalyst solution.[1]

  • Heating: Heat to 80°C for 2 hours .

    • Why: The C-I bond requires activation.[1] The C-Br bond is inert under these specific conditions with Xantphos ligands.[1]

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Validation:

  • Radio-HPLC: Single peak coinciding with the UV trace of the cold standard.[1]

  • Success Criteria: >95% Radiochemical Purity (RCP).[1]

Part 4: Troubleshooting & QC Logic

Diagram: Experimental Decision Tree

Use this logic flow to determine the cause of failure in labeling experiments.

Troubleshooting Start QC Analysis: LC-MS / Radio-HPLC Result1 Result: Loss of BOTH Halogens Start->Result1 Result2 Result: No Reaction (Start Material) Start->Result2 Result3 Result: Product Formed Start->Result3 Fix1 Cause: Over-reduction Fix: Lower Temp or Switch to Pd/CaCO3 Result1->Fix1 Fix2 Cause: Catalyst Poisoning Fix: Check solvent purity (S/N removal) Result2->Fix2

Caption: Troubleshooting logic for common failures in dual-halogen labeling.

Common Pitfalls
  • Over-reduction (Debromination): If you observe the mass of phenylacetic acid (loss of both I and Br), your reaction is too energetic.[1] Switch from Pd/C to Lindlar catalyst (Pd/CaCO3 poisoned with lead) to strictly limit reactivity to the Iodine position.[1]

  • Protodeiodination: In radioiodination, if you see a peak corresponding to the hydrogen-substituted product (des-iodo), the solvent may contain labile protons, or the reaction time is too long, allowing hydrodehalogenation to compete with exchange. Ensure anhydrous conditions for exchange reactions.

References

  • Albrecht, M. et al. (2020).[1] Catalytic dehalogenation of aromatic halides using isotopic hydrogen gas. PubMed.[1] [Link]

  • Kerr, W. J. (2023).[1] Merging homogeneous transition metal catalysis and hydrogen isotope exchange. Recercat. [Link]

  • Petrov, A. R. et al. (2015).[1][4] Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2. PubMed.[1] [Link]

  • Marek, A. (n.d.).[1] Synthesis of Radiolabeled Compounds: Methodologies. UOCHB. [Link]

Sources

The Strategic Synthesis of Substituted Phenylacetic Acids: A Cost-Effectiveness Analysis of 2-Bromo-5-iodophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Substituted phenylacetic acids, in particular, are pivotal building blocks for a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth cost-effectiveness analysis of a multi-step synthesis yielding 2-Bromo-5-iodophenylacetic acid, a crucial intermediate in the synthesis of targeted therapies such as the MEK inhibitor, Trametinib. We will objectively compare this pathway to a more direct, alternative synthesis of a structurally related compound, 2,4-dichlorophenylacetic acid, providing detailed experimental protocols, supporting data, and a transparent cost analysis to inform your strategic synthetic planning.

The Importance of Strategic Starting Material Selection

The choice of starting material in a multi-step synthesis is a critical decision that profoundly impacts the overall efficiency, cost, and timeline of a research and development project. A judiciously selected starting material can streamline a synthetic route, minimizing the number of steps, increasing overall yield, and reducing the cost of goods. Conversely, a poorly chosen precursor can lead to a convoluted, low-yielding, and expensive process. This guide will illuminate these critical considerations through a practical, real-world comparison.

Pathway 1: Multi-Step Synthesis of 2-Bromo-5-iodophenylacetic Acid

This synthetic route commences with the commercially available 2-bromo-5-iodotoluene and proceeds through three key transformations: a free-radical bromination, a nucleophilic substitution, and a final hydrolysis.

Experimental Workflow

cluster_0 Step 1: Free-Radical Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis 2-bromo-5-iodotoluene 2-bromo-5-iodotoluene NBS_BPO N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, initiator) Solvent (e.g., CCl4), Reflux benzyl_bromide 2-bromo-5-iodobenzyl bromide 2-bromo-5-iodotoluene->benzyl_bromide NBS_BPO->benzyl_bromide Yield: ~85% NaCN Sodium Cyanide (NaCN) Solvent (e.g., Ethanol/Water) acetonitrile_intermediate 2-(2-bromo-5-iodophenyl)acetonitrile benzyl_bromide->acetonitrile_intermediate NaCN->acetonitrile_intermediate Yield: ~90% hydrolysis_reagents Aqueous Base (e.g., NaOH) then Acid (e.g., HCl) final_product 2-Bromo-5-iodophenylacetic acid acetonitrile_intermediate->final_product hydrolysis_reagents->final_product Yield: ~95%

Caption: Workflow for the multi-step synthesis of 2-Bromo-5-iodophenylacetic acid.

Detailed Experimental Protocols

Step 1: Free-Radical Bromination of 2-bromo-5-iodotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-iodotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-iodobenzyl bromide. This product is often used in the next step without further purification.

Causality: The use of NBS and a radical initiator like benzoyl peroxide is a classic and effective method for the selective bromination of the benzylic position of toluene derivatives.[2][3][4] The benzylic C-H bond is weaker than the aromatic C-H bonds, making it more susceptible to hydrogen abstraction by the bromine radical.[3]

Step 2: Nucleophilic Substitution to form 2-(2-bromo-5-iodophenyl)acetonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-5-iodobenzyl bromide from the previous step in a mixture of ethanol and water.

  • Reagent Addition: Add sodium cyanide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-(2-bromo-5-iodophenyl)acetonitrile can be purified by column chromatography.

Causality: The cyanide ion is a potent nucleophile that readily displaces the bromide leaving group in an S_N2 reaction.[5][6][7][8] The benzylic position is particularly reactive towards S_N2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.

Step 3: Hydrolysis to 2-Bromo-5-iodophenylacetic acid

  • Reaction Setup: In a round-bottom flask, suspend 2-(2-bromo-5-iodophenyl)acetonitrile in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for several hours until the evolution of ammonia gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Isolation: The 2-Bromo-5-iodophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Causality: The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding transformation that can be catalyzed by either acid or base.[1][9][10][11][12] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of steps that ultimately lead to the formation of a carboxylate salt, which is then protonated upon acidification to yield the carboxylic acid.[1][11]

Pathway 2: Single-Step Synthesis of 2,4-Dichlorophenylacetic Acid (Alternative)

A more direct approach to a substituted phenylacetic acid is exemplified by the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride.

Experimental Workflow

2,4-dichlorobenzyl_chloride 2,4-Dichlorobenzyl Chloride reagents Carbon Monoxide (CO) Aqueous Base (e.g., NaOH) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Solvent (e.g., Toluene) final_product 2,4-Dichlorophenylacetic acid 2,4-dichlorobenzyl_chloride->final_product reagents->final_product Yield: ~95%

Caption: Workflow for the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride.

Detailed Experimental Protocol
  • Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.01 eq), triphenylphosphine (PPh₃) (0.02 eq), and a suitable solvent such as toluene.

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure 2,4-dichlorophenylacetic acid.

Causality: Palladium-catalyzed carbonylation is a powerful method for the direct conversion of organic halides to carboxylic acids.[13][14][15][16][17] The catalytic cycle involves the oxidative addition of the benzyl halide to the Pd(0) complex, followed by CO insertion into the palladium-carbon bond, and finally, nucleophilic attack by hydroxide and reductive elimination to yield the carboxylate and regenerate the catalyst.[14][17]

Comparative Cost-Effectiveness Analysis

To provide a quantitative comparison, we have analyzed the cost to synthesize 10 g of each final product, assuming the yields cited in the literature and current market prices for reagents.

Parameter Pathway 1: 2-Bromo-5-iodophenylacetic acid Pathway 2: 2,4-Dichlorophenylacetic acid
Starting Material 2-bromo-5-iodotoluene2,4-dichlorobenzyl chloride
Number of Steps 31
Overall Yield ~72% (0.85 * 0.90 * 0.95)~95%[18]
Reagent Cost per 10g Product ~ $150 - $200 ~ $50 - $70
Complexity HighModerate
Time to Completion 2-3 days1 day

Cost Breakdown Assumptions:

  • Pathway 1:

    • 2-bromo-5-iodotoluene: ~$40/g

    • N-Bromosuccinimide: ~$0.50/g[19][20][21][22][23]

    • Benzoyl Peroxide: ~$0.20/g[24][25][26][27][28]

    • Sodium Cyanide: ~$0.10/g[9][25][29][30][31]

    • Sodium Hydroxide: ~$0.05/g[1][12][22][32][33]

    • Solvents (CCl₄, Ethanol, etc.): ~$0.02/mL

  • Pathway 2:

    • 2,4-dichlorobenzyl chloride: ~$0.30/g[3][4][20][23][34]

    • Palladium(II) acetate: ~$100/g[10][19][26][35]

    • Triphenylphosphine: ~$0.25/g[2][11][21][24][36]

    • Carbon Monoxide: ~$0.10/L[31][32][34][37][38]

    • Sodium Hydroxide: ~$0.05/g[1][12][22][32][33]

    • Toluene: ~$0.01/mL[29][30][33][36][39]

Conclusion and Strategic Recommendations

This comparative analysis reveals a stark contrast in the cost-effectiveness of the two synthetic pathways. The multi-step synthesis of 2-Bromo-5-iodophenylacetic acid, while reliable and based on well-established chemical principles, is significantly more expensive and time-consuming than the direct carbonylation approach for 2,4-dichlorophenylacetic acid.

For researchers and drug development professionals, the key takeaway is the critical importance of evaluating multiple synthetic routes early in the development process. While the functionality of 2-Bromo-5-iodophenylacetic acid may be essential for a specific target molecule like Trametinib, it is crucial to acknowledge the associated costs. In situations where a simpler, less functionalized analog like 2,4-dichlorophenylacetic acid can be utilized, the single-step carbonylation method offers a substantially more cost-effective and efficient alternative.

This guide underscores that the "best" synthetic route is not solely determined by chemical elegance but by a pragmatic balance of yield, cost, time, and the specific requirements of the target molecule. By carefully considering these factors, researchers can optimize their synthetic strategies, accelerate their research, and ultimately, contribute more effectively to the advancement of new medicines.

References

  • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Ibrahimova, M. J., et al. (2026).
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • IndiaMART. (n.d.). N Bromosuccinimide. [Link]

  • Drugs.com. (n.d.). Benzoyl peroxide topical Prices, Coupons, Copay Cards & Patient Assistance. [Link]

  • PharmacyChecker.com. (n.d.). Benzoyl Peroxide Prices - U.S. & International. [Link]

  • Univar Solutions. (n.d.). Toluene. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Networx. (n.d.). Cost to Install Carbon Monoxide Alarms. [Link]

  • Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. [Link]

  • PENPET. (2024, June). Current prices for Toluene in June 2024. [Link]

  • IMARC Group. (2026). Toluene Price Index, Trend, Chart 2026 and Forecast. [Link]

  • Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2... | Study Prep. [Link]

  • norlab-gas.com. (n.d.). CARBON MONOXIDE (CO). [Link]

  • Chegg. (2018, August 6). Draw mechanism of Free radical bromination of Toluene(methyl benzene). [Link]

  • Walmart.com. (n.d.). Benzoyl Peroxide in Acne Treatments. [Link]

  • Lab Alley. (n.d.). Buy Acetonitrile $55+ HPLC 99.9%, ACS, Anhydrous, LC/MS, Bulk. [Link]

  • Scribd. (n.d.). High-Yield Synthesis of 2,4-DCPA. [Link]

  • Carl ROTH. (n.d.). Toluene, 1 l, CAS No. 108-88-3. [Link]

  • ChemAnalyst. (2025). Toluene Prices, Trends, Chart, Index and News Q4 2025. [Link]

  • eBay. (n.d.). N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • AmericanPharmaWholesale. (n.d.). BENZOYL PEROXIDE. [Link]

  • Integrin Skin Care. (n.d.). Benzoyl Peroxide 5% Gel (Also Available in 10%, 15%, 20%). [Link]

  • Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis ?. [Link]

  • Carl ROTH. (n.d.). Acetonitrile, 1 l, CAS No. 75-05-8. [Link]

  • Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
  • ChemAnalyst. (2025). Acetonitrile Prices, Trends, Chart, Index and News Q4 2025. [Link]

  • ResearchGate. (2025, August 5). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

  • Walmart.com. (n.d.). Carbon Monoxide Alarms and Detectors. [Link]

  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. [Link]

  • Diva-portal.org. (2012, February 21). Palladium-Catalyzed Carbonylation and Arylation Reactions. [Link]

  • docbrown.info. (n.d.). mechanism of Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes. [Link]

  • Organic Syntheses Procedure. (n.d.). 4. [Link]

  • ACS Publications. (n.d.). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides. [Link]

  • ACS Publications. (2008, October 11). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. [Link]

  • All-in-Gas.com. (n.d.). carbon monoxide CO - Calibration gas. [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
  • Benchchem. (n.d.).

Sources

The Halogen Advantage: A Comparative Guide to the Biological Activity of Brominated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of halogens onto molecular scaffolds is a well-established approach to modulate pharmacological properties. This guide delves into the comparative biological activities of derivatives of brominated phenylacetic acids and related halogenated aromatic compounds. While direct comparative studies on 2-Bromo-5-iodophenylacetic acid derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from a range of structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. We will explore how the presence and position of bromine and other halogens influence anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.

The Rationale for Halogenation in Phenylacetic Acid Scaffolds

The phenylacetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The introduction of halogens, particularly bromine, can significantly alter a molecule's lipophilicity, electronic character, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered pharmacokinetic profiles.[2] For instance, the lipophilicity and the angle of twist between the phenyl rings, often influenced by bulky halogen substituents, are crucial parameters for the activity of some pharmacologically active compounds.[2]

Comparative Analysis of Biological Activities

This section provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various brominated and halogenated aromatic compounds, including those with a phenylacetic acid moiety.

Anticancer Activity

The antiproliferative potential of halogenated compounds has been a significant area of investigation. The introduction of bromine into a molecular structure can enhance its cytotoxic effects against cancer cell lines.

A study on a series of brominated acetophenone derivatives demonstrated significant cytotoxicity against various human tumor cell lines.[3] Notably, one derivative, 5c , exhibited remarkable activity with low IC50 values across multiple cell lines, while showing lower cytotoxicity towards a normal breast epithelial cell line, suggesting a degree of selectivity.[3]

In another study, new cytotoxic platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives were synthesized and evaluated.[] Complexes containing 4-bromophenylacetic acid ligands were among the most potent, with a complex exhibiting an average GI50 value of 20 nM across a panel of cancer cell lines.[]

Table 1: Comparative Anticancer Activity of Brominated Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 ValueSource
Derivative 5c (brominated acetophenone)A549 (alveolar adenocarcinoma)11.80 ± 0.89 µg/mL[3]
Caco2 (colorectal adenocarcinoma)18.40 ± 4.70 µg/mL[3]
MCF7 (breast adenocarcinoma)< 10 µg/mL[3]
PC3 (prostate adenocarcinoma)< 10 µg/mL[3]
Platinum(IV) complex with 4-bromophenylacetic acid Du145 (prostate)0.7 nM[]
ADDP-resistant ovarian6 nM[]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives HepG2 (hepatocellular carcinoma)0.137–0.332 μg mL⁻¹[5]
MCF-7 (breast adenocarcinoma)0.164–0.583 μg mL⁻¹[5]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, making the development of potent anti-inflammatory agents a priority.[6] Brominated compounds have shown promise in modulating inflammatory pathways.

A study on brominated indoles from a marine mollusc revealed significant anti-inflammatory properties.[7][8] The extracts and purified brominated indole compounds inhibited the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[7][8] The position of the bromine atom on the indole ring was found to significantly affect the activity.[7][8]

The anti-inflammatory mechanism of these brominated indoles was suggested to be through the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a critical regulator of the inflammatory response.[7]

Table 2: Comparative Anti-inflammatory Activity of Brominated Indoles

CompoundAssayIC50 ValueSource
Hypobranchial gland extract NO inhibition30.8 µg/mL[7][8]
TNFα inhibition43.03 µg/mL[7][8]
PGE2 inhibition34.24 µg/mL[7][8]
6-Bromoindole NF-κB translocation inhibition60.7% reduction at 40 µg/mL[7]
6-Bromoisatin NF-κB translocation inhibition63.7% reduction at 40 µg/mL[7]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Halogenation is a known strategy to enhance the antimicrobial potency of organic molecules.

Studies on halogenated phenols have demonstrated their efficacy against various microbes, including the resilient Staphylococcus aureus.[9][10] Pentabromophenol (PBP) was identified as a potent antibacterial agent with a low minimum inhibitory concentration (MIC) and the ability to inhibit biofilm formation.[9]

Furthermore, halogenated phenylboronic acids have been shown to possess antibacterial and antibiofilm activity against Vibrio species.[11] Specifically, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) were effective in eradicating biofilms of V. parahaemolyticus.[11]

Table 3: Comparative Antimicrobial Activity of Halogenated Derivatives

CompoundMicroorganismMIC ValueSource
Pentabromophenol (PBP) Staphylococcus aureus< 0.5 µg/mL[9]
2,4,6-triiodophenol (2,4,6-TIP) Staphylococcus aureus5 μg mL-1[10]
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) Vibrio parahaemolyticus100 μg/mL[11]
2-fluoro-5-iodophenylboronic acid (FIPBA) Vibrio parahaemolyticus100 μg/mL[11]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one Staphylococcus epidermidis16 g/ml[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for the key biological assays discussed.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate human tumor cells (e.g., A549, MCF7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B 24h Incubation C Add MTT Reagent B->C 48h Incubation D Incubate to Form Formazan C->D 4h Incubation E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT assay for determining the in vitro anticancer activity of test compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

NO_Inhibition_Assay cluster_protocol Nitric Oxide (NO) Inhibition Assay P1 Culture Macrophages P2 Pre-treat with Compounds P1->P2 P3 Stimulate with LPS P2->P3 1h P4 Collect Supernatant P3->P4 24h P5 Add Griess Reagent P4->P5 P6 Measure Absorbance at 540 nm P5->P6 10 min Incubation P7 Calculate NO Inhibition & IC50 P6->P7

Caption: Step-by-step protocol for the in vitro nitric oxide (NO) inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • Controls: Include positive (broth with bacteria) and negative (broth only) controls.

MIC_Determination_Workflow cluster_mic MIC Determination Workflow start Start step1 Prepare Serial Dilutions of Test Compound start->step1 step2 Inoculate with Bacterial Suspension step1->step2 step3 Incubate at 37°C for 18-24h step2->step3 step4 Observe for Visible Growth step3->step4 decision Visible Growth? step4->decision decision->step4 Yes (Higher Concentration) mic Record MIC decision->mic No end End mic->end

Caption: A logical workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated aromatic compounds provide valuable Structure-Activity Relationship (SAR) insights.

  • Position and Type of Halogen: The biological activity is significantly influenced by the position and nature of the halogen substituent on the aromatic ring. For instance, in brominated isatins, the anti-inflammatory activity followed the order 5-bromo > 6-bromo > 7-bromo.[7]

  • Lipophilicity: Increased lipophilicity due to halogenation can enhance membrane permeability and target interaction, but it can also lead to increased cytotoxicity.[1][2] The most lipophilic and brominated 2-phenylaminophenylacetic acid derivative was found to be the most cytotoxic.[1]

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[13]

  • Steric Hindrance: Bulky halogens can provide steric hindrance that may favor a specific conformation required for optimal binding to a receptor or enzyme active site.[2]

SAR_Factors cluster_sar Key SAR Factors for Halogenated Phenylacetic Acid Derivatives Core Biological Activity Factor1 Position of Halogen Core->Factor1 Factor2 Type of Halogen (Br, I, Cl, F) Core->Factor2 Factor3 Lipophilicity Core->Factor3 Factor4 Electronic Effects (pKa) Core->Factor4 Factor5 Steric Hindrance Core->Factor5

Caption: Key factors influencing the structure-activity relationship of halogenated phenylacetic acid derivatives.

Conclusion

This comparative guide highlights the significant impact of bromine and other halogen substitutions on the biological activities of phenylacetic acid derivatives and related aromatic compounds. The presented data underscores the potential of these modifications in developing novel therapeutic agents with enhanced anticancer, anti-inflammatory, and antimicrobial properties. While a direct head-to-head comparison of 2-Bromo-5-iodophenylacetic acid derivatives remains an area for future research, the synthesized insights from structurally analogous compounds provide a strong foundation for further investigation and rational drug design in this chemical space. The detailed experimental protocols and SAR analysis serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules.

References

  • Menzek, A., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1103-1116. [Link]

  • Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. [Link]

  • Pang, Y. L., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • Lee, J. H., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369325. [Link]

  • Kalogeris, T., et al. (2021). Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response. International Journal of Molecular Medicine, 47(4), 37. [Link]

  • ResearchGate. (2025). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. ResearchGate. [Link]

  • Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646. [Link]

  • Schultz, T. W., et al. (1996). Structure-activity relationships for mono alkylated or halogenated phenols. Bulletin of Environmental Contamination and Toxicology, 57(2), 193-198. [Link]

  • Scilit. (n.d.). Potent Antibacterial Activity of Halogenated Compounds against Antibiotic-Resistant Bacteria. Scilit. Retrieved February 19, 2026, from [Link]

  • Pang, Y. L., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • Benkendorff, K., et al. (2017). Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Cross Connect. [Link]

  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. [Link]

  • Aruna kumari, S., et al. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). [Link]

  • Liu, Y., et al. (2011). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 12(9), 6106-6123. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]

  • Bayrak, Ç., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity, 20(8), e202300469. [Link]

  • García-García, E., et al. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Wikipedia. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

  • Taslimi, P., et al. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 346(8), 584-591. [Link]

  • Fatahala, S. S., et al. (2023). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology, 2(1), 1-21. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.